molecular formula C16H34 B1194848 Isocetane CAS No. 4390-04-9

Isocetane

Cat. No.: B1194848
CAS No.: 4390-04-9
M. Wt: 226.44 g/mol
InChI Key: VCLJODPNBNEBKW-UHFFFAOYSA-N
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Description

2,2,4,4,6,8,8-Heptamethylnonane, commonly known as Isocetane, is a highly branched, C16 saturated hydrocarbon (Chemical formula: C₁₆H₃₄) that serves as a critical standard in fuel and advanced materials research . This colorless, odorless liquid (Density: 0.793 g/mL at 25 °C) is professionally recognized for its role as the low reference standard in determining the cetane number of diesel fuels, to which it is assigned a value of 15 . It replaced 1-methylnaphthalene in this application in 1962 due to its superior oxidation stability and ease of use in standard test engines, making it indispensable for the accurate characterization of fuel ignition quality . Beyond its foundational role in fuel science, this compound is a valuable model system in high-pressure phase behavior studies. Its structure represents complex branched alkanes found in crude oil, and research into its binary mixtures with gases like carbon dioxide (CO₂) provides critical data for enhancing oil recovery (EOR) processes, carbon capture and storage (CCS) technologies, and the accurate modeling of reservoir fluid behaviors . In environmental and microbiological research, 2,2,4,4,6,8,8-Heptamethylnonane has been utilized as a solvent to study the long-term effects of hydrocarbons on soil, including the loading and aging of polycyclic aromatic hydrocarbons like pyrene, and to investigate its impact on the cell surface hydrophobicity of hydrocarbon-degrading bacterial strains such as Pseudomonas aeruginosa and Pseudomonas putida . This product is classified For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4,6,8,8-heptamethylnonane
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InChI

InChI=1S/C16H34/c1-13(10-14(2,3)4)11-16(8,9)12-15(5,6)7/h13H,10-12H2,1-9H3
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InChI Key

VCLJODPNBNEBKW-UHFFFAOYSA-N
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Canonical SMILES

CC(CC(C)(C)C)CC(C)(C)CC(C)(C)C
Source PubChem
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Molecular Formula

C16H34
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DSSTOX Substance ID

DTXSID7052101
Record name 2,2,4,4,6,8,8-Heptamethylnonane
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Molecular Weight

226.44 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,4,4,6,8,8-Heptamethylnonane
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Vapor Pressure

1.0 [mmHg]
Record name 2,2,4,4,6,8,8-Heptamethylnonane
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CAS No.

4390-04-9
Record name (±)-2,2,4,4,6,8,8-Heptamethylnonane
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Record name ISOCETANE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Isocetane (2,2,4,4,6,8,8-Heptamethylnonane)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of isocetane (2,2,4,4,6,8,8-heptamethylnonane), a highly branched alkane of significant importance in combustion science and as a reference standard. It details the compound's core chemical and physical properties, presents standardized experimental protocols for their determination, and outlines its applications in research. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound, systematically named 2,2,4,4,6,8,8-heptamethylnonane, is a C16 saturated hydrocarbon.[1] Its highly branched structure confers specific physical properties that make it a critical reference material, particularly in the fuel industry.[2] Historically, it replaced the less stable 1-methylnaphthalene in 1962 as the low-cetane reference standard.[3][4] this compound is assigned a cetane number of 15, which serves as the lower anchor point for the cetane number scale, a key indicator of diesel fuel ignition quality.[5] Beyond its primary role in fuel science, this compound is also utilized as a model compound in combustion research, a component in surrogate fuel mixtures, and as a solvent in specialized environmental and microbiological studies.[1][2]

Chemical and Physical Properties

The properties of this compound are well-documented. The following tables summarize key quantitative data.

Table 1: Identification and General Properties

PropertyValueReference
IUPAC Name 2,2,4,4,6,8,8-Heptamethylnonane[3][6]
Synonyms This compound, HMN[7][8]
CAS Number 4390-04-9[1][3]
Chemical Formula C₁₆H₃₄[3][7]
Molar Mass 226.448 g·mol⁻¹[1][3]
Appearance Colourless liquid[1][3]
Odor Odourless[3]

Table 2: Thermophysical and Optical Properties

PropertyValueConditionsReference
Density 0.793 g/mLat 25 °C[3][9]
Boiling Point 240.1 °C (513.2 K)at 1 atm[3][9]
Melting Point -3.71 °C(estimate)[8]
Flash Point 96.0 °C (204.8 °F)Closed Cup[3][8]
Vapor Pressure 130 Pa (<1 mmHg)at 20 °C[3][9]
Vapor Density 7.9(vs air)[8][9]
Refractive Index (n_D) 1.439at 20 °C[3][9]
Surface Tension 24.1 mN/mat 294 K (21 °C)[8]
Heat Capacity (C) 458.80 J·K⁻¹·mol⁻¹[3]
Viscosity 5.2 mm²/s[8]

Table 3: Fuel and Solubility Properties

PropertyValueConditionsReference
Cetane Number (CN) 15[1][3][5]
Water Solubility 0.31 µg/Lat 25 °C[8]
LogP (Octanol-Water Partition Coefficient) 7.94(estimate)[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible measurement of this compound's properties.

Determination of Cetane Number

The cetane number is determined using a standardized method, typically ASTM D613, which requires a specialized engine.

  • Principle: The cetane number of a fuel is a measure of its ignition delay—the period between the start of fuel injection and the onset of combustion.[5][10] This is determined by comparing the fuel's ignition delay to that of reference fuel blends of n-cetane (hexadecane, CN = 100) and this compound (2,2,4,4,6,8,8-heptamethylnonane, CN = 15).[5]

  • Apparatus: A single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is required.[5] The engine is equipped with sensors to precisely measure the timing of fuel injection and the start of combustion (identified by a sharp pressure increase).

  • Procedure:

    • The CFR engine is warmed up and standardized under the conditions specified in the method.

    • The test fuel is introduced into the engine, and the compression ratio is adjusted until the ignition delay is exactly 2.407 milliseconds.[5]

    • Two reference fuel blends, one with a higher and one with a lower cetane number than the test fuel, are prepared.

    • Each reference blend is tested, and the compression ratio is adjusted to find the blend compositions that "bracket" the compression ratio of the test fuel.

    • The cetane number of the test fuel is then calculated by volumetric interpolation between the cetane numbers of the two bracketing reference fuel blends. The final value is given by the formula: Cetane Number = % n-cetane + 0.15 * (% this compound) .[5]

G Workflow for Cetane Number Determination (ASTM D613) start Start prep_engine Prepare and Standardize CFR Engine start->prep_engine run_sample Run Test Fuel Sample prep_engine->run_sample adjust_cr Adjust Compression Ratio for Ignition Delay = 2.407 ms run_sample->adjust_cr record_cr Record Compression Ratio (CR_sample) adjust_cr->record_cr interpolate Interpolate to Find % Blend Matching CR_sample record_cr->interpolate prep_ref Prepare Bracketing Reference Fuel Blends (n-Cetane + this compound) run_ref Run Reference Blends and Adjust CR prep_ref->run_ref run_ref->interpolate calculate Calculate Cetane Number: CN = %Cetane + 0.15 * %this compound interpolate->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the cetane number of a fuel sample.

Determination of Density and Viscosity

Density and viscosity are often measured simultaneously using modern automated instruments according to standards like ASTM D7042.

  • Principle: This method utilizes a Stabinger viscometer, which pairs a rotational electromagnetic viscometer with an oscillating U-tube density meter. The instrument maintains precise temperature control and calculates kinematic viscosity from the measured dynamic viscosity and density.

  • Apparatus: An automated viscometer/density meter (e.g., Anton Paar SVM 3000).[11]

  • Procedure:

    • The instrument is calibrated using certified reference standards for both viscosity and density.

    • The measuring cells are cleaned with appropriate solvents and dried completely.

    • A small, bubble-free aliquot of the this compound sample is injected into the instrument.

    • The desired measurement temperature is set (e.g., measurements can be taken from 293.15 K to 393.15 K).[11]

    • The instrument automatically measures the rotational speed of the rotor (for dynamic viscosity) and the oscillation frequency of the U-tube (for density).

    • The results for density, dynamic viscosity, and calculated kinematic viscosity are displayed. Multiple measurements are taken to ensure repeatability.

Determination of Flash Point

The flash point is a critical safety parameter, measured using a closed-cup method such as ASTM D3828.

  • Principle: The flash point is the lowest temperature at which the vapors of a liquid will ignite when an ignition source is introduced. The closed-cup method confines the vapors, typically resulting in a lower flash point than an open-cup method.

  • Apparatus: A closed-cup flash point tester (e.g., Setaflash Series 8).[11]

  • Procedure:

    • A specified volume of the this compound sample is placed into the test cup.

    • The cup is sealed, and the sample is heated at a controlled, continuous rate.

    • At regular temperature intervals, an ignition source (flame or electric spark) is dipped into the vapor space above the liquid.

    • The flash point is the temperature at which a distinct flash is observed inside the cup.

Key Relationships and Applications

Role in the Cetane Number Scale

This compound's primary importance lies in its definition as the low-end reference for the cetane number scale. Its poor ignition quality (long ignition delay) provides a necessary counterpoint to n-cetane's excellent ignition quality. This relationship is fundamental to classifying all diesel fuels.

G Logical Relationship in the Cetane Scale nCetane n-Cetane (High Ignition Quality) cn100 CN = 100 nCetane->cn100 Comparison Comparison of Ignition Delay in CFR Engine nCetane->Comparison This compound This compound (Low Ignition Quality) cn15 CN = 15 This compound->cn15 This compound->Comparison TestFuel Test Fuel (Unknown Ignition Quality) cn_x CN = ? TestFuel->cn_x TestFuel->Comparison Comparison->TestFuel  Assigned CN Value

Caption: Conceptual diagram of this compound's role in defining the cetane number scale.

Applications in Research

Beyond fuel testing, this compound serves several roles in scientific research:

  • Combustion Modeling: It is used as a reference compound for building and validating kinetic reaction mechanisms for branched alkanes, which is crucial for understanding low-temperature combustion.[2][7]

  • Surrogate Fuel Development: this compound is a candidate component for creating surrogate mixtures that mimic the complex composition and combustion behavior of real-world diesel and jet fuels.[2][11]

  • Environmental Studies: It has been used as a non-aqueous phase solvent to study the long-term effects of hydrocarbons on soil and the behavior of hydrocarbon-degrading bacteria like Pseudomonas aeruginosa.[1][9]

  • Cosmetic and Pharmaceutical Formulations: Due to its emollient properties and ability to act as a mild solvent, this compound (sometimes referred to by the cosmetic industry name isohexadecane) is used in personal care products to improve texture and spreadability.[6]

References

A Technical Guide to the Synthesis and Purification of 2,2,4,4,6,8,8-Heptamethylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 2,2,4,4,6,8,8-heptamethylnonane, a highly branched alkane also known as isocetane. This document details prevalent synthetic methodologies, including the dimerization and hydrogenation of isobutylene and the alkylation of isobutane. Furthermore, it outlines key purification techniques such as fractional distillation and preparative gas chromatography. Experimental protocols derived from scientific literature and patents are presented, alongside characterization data, to offer a practical resource for laboratory and industrial applications.

Introduction

2,2,4,4,6,8,8-Heptamethylnonane (C₁₆H₃₄) is a significant compound in various fields of chemical research and industry.[1] It serves as a reference compound in determining the cetane number of diesel fuels, a critical measure of fuel quality.[2] Its well-defined structure and physical properties also make it a valuable standard in analytical chemistry and a component in the development of synthetic lubricants and other specialty chemicals. This guide aims to provide detailed technical information on its synthesis and purification for professionals in research and development.

Synthesis of 2,2,4,4,6,8,8-Heptamethylnonane

The industrial synthesis of 2,2,4,4,6,8,8-heptamethylnonane primarily relies on the oligomerization of C4 hydrocarbon streams, particularly those rich in isobutylene, followed by hydrogenation. Another significant method involves the alkylation of isobutane.

Dimerization and Hydrogenation of Isobutylene

A common industrial route involves the acid-catalyzed dimerization of isobutylene to form diisobutylene (a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene), which is subsequently hydrogenated.[3][4]

A patented one-step process combines oligomerization and hydrogenation in a single fixed-bed reactor.[5] This method offers a simplified and more economical approach compared to traditional multi-step processes.

Experimental Protocol (Based on Patent CN114349588B): [5]

  • Reactants: Hydrogen and isobutylene (or a residual C4 stream).

  • Catalyst: A solid oligomerization-hydrogenation catalyst.

  • Reactor: Fixed-bed reactor.

  • Procedure:

    • Preheat the isobutylene or residual C4 feed to a temperature between 40-150°C (preferably 50-80°C).

    • Mix the preheated feed with hydrogen and an auxiliary agent. The molar ratio of hydrogen to isobutylene should be between 1:1 and 10:1 (preferably 1.2:1 to 3:1).

    • Introduce the mixture into the fixed-bed reactor.

    • Maintain the reaction pressure between 1-10 MPa (preferably 2-5 MPa).

    • Maintain the reaction temperature between 40-250°C (preferably 50-200°C).

    • The space velocity of the isobutylene or mixed C4 feed should be 0.1 to 10 h⁻¹ (preferably 0.2 to 2 h⁻¹).

    • The product stream containing 2,2,4,4,6,8,8-heptamethylnonane is collected for subsequent purification.

Alkylation of Isobutane with Isobutene

Alkylation of isobutane with alkenes like isobutene is a fundamental process in petroleum refining to produce high-octane gasoline components, and it can be adapted for the synthesis of specific branched alkanes.[6] While the primary product of isobutane and isobutene alkylation is typically isooctane (2,2,4-trimethylpentane), the reaction conditions can be tuned to favor the formation of higher oligomers which, upon hydrogenation, would yield compounds like heptamethylnonane.

Conceptual Experimental Protocol (Derived from general alkylation principles): [1]

  • Reactants: Isobutane and isobutene.

  • Catalyst: Strong acid catalysts such as sulfuric acid, hydrofluoric acid, or solid acid catalysts (e.g., zeolites).

  • Reactor: Stirred-tank or riser-type reactor.

  • Procedure:

    • A high ratio of isobutane to isobutene is maintained in the reactor to suppress polymerization of the olefin.

    • The reactants are brought into contact with the acid catalyst at low temperatures to favor the alkylation reaction and minimize side reactions.

    • The reaction mixture is vigorously agitated to ensure good mixing and heat transfer.

    • The hydrocarbon phase is separated from the acid catalyst.

    • The product stream is neutralized and washed to remove any residual acid.

    • The resulting mixture of alkanes is then subjected to fractional distillation to isolate the desired C16 fraction.

Purification of 2,2,4,4,6,8,8-Heptamethylnonane

Purification of the synthesized product is crucial to remove unreacted starting materials, catalysts, and isomeric byproducts. The choice of purification method depends on the scale of the operation and the required purity of the final product.

Fractional Distillation

Fractional distillation is a widely used technique for separating components of a liquid mixture based on differences in their boiling points.[7] Given that 2,2,4,4,6,8,8-heptamethylnonane has a boiling point of approximately 240°C, this method can be effective in separating it from lower and higher boiling point impurities.[8][9]

General Laboratory Protocol for Fractional Distillation:

  • Apparatus: A round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, a heating mantle, and a thermometer.

  • Procedure:

    • The crude 2,2,4,4,6,8,8-heptamethylnonane is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled, ensuring that the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the temperature of the distilling vapor.

    • The mixture is heated, and the temperature is carefully controlled to allow for a slow and steady distillation.

    • Fractions are collected based on the boiling point. The fraction distilling at or near 240°C is collected as the purified product.

    • For high purity, a column with a high number of theoretical plates and a controlled reflux ratio is necessary.

Preparative Gas Chromatography (Prep-GC)

For achieving very high purity or for separating isomers with very close boiling points, preparative gas chromatography is the method of choice.[8][10] This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

General Protocol for Preparative Gas Chromatography:

  • Apparatus: A gas chromatograph equipped with a preparative-scale column, a sample injector, a detector with a stream splitter, and a fraction collection system.

  • Procedure:

    • A suitable preparative column is selected. For nonpolar compounds like heptamethylnonane, a nonpolar stationary phase (e.g., polydimethylsiloxane) is appropriate.

    • The oven temperature, carrier gas flow rate, and other GC parameters are optimized for the best separation of the target compound from its impurities.

    • Small batches of the crude product are injected onto the column.

    • The detector signal is monitored, and the stream splitter is actuated to collect the fraction corresponding to the 2,2,4,4,6,8,8-heptamethylnonane peak.

    • The process is repeated until the desired amount of purified product is obtained.

Characterization and Physical Properties

The identity and purity of the synthesized 2,2,4,4,6,8,8-heptamethylnonane should be confirmed using various analytical techniques.

Table 1: Physical and Chemical Properties of 2,2,4,4,6,8,8-Heptamethylnonane

PropertyValueReference(s)
Molecular FormulaC₁₆H₃₄[1]
Molecular Weight226.44 g/mol [1]
CAS Number4390-04-9[1]
Boiling Point240 °C (at 760 mmHg)[8][9]
Density0.793 g/mL at 25 °C[9]
Refractive Indexn20/D 1.439[9]
Vapor Pressure<1 mmHg at 20 °C[9]

Table 2: Spectroscopic Data for 2,2,4,4,6,8,8-Heptamethylnonane

TechniqueKey FeaturesReference(s)
¹H NMRComplex aliphatic signals, characteristic chemical shifts for methyl and methylene protons in a highly branched environment.[10]
¹³C NMRDistinct signals corresponding to the different carbon environments in the molecule.[7]
Mass SpectrometryMolecular ion peak (M⁺) at m/z 226, with a characteristic fragmentation pattern.[7]
IR SpectroscopyC-H stretching and bending vibrations characteristic of alkanes.[1]

Visualizing the Processes

To better understand the synthesis and purification workflows, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis Stage Reactants Isobutylene / C4 Stream + Hydrogen Reactor Fixed-Bed Reactor (Oligomerization-Hydrogenation Catalyst) 40-250°C, 1-10 MPa Reactants->Reactor Feed Crude_Product Crude 2,2,4,4,6,8,8-Heptamethylnonane Reactor->Crude_Product Product Stream

Caption: One-step synthesis workflow for 2,2,4,4,6,8,8-heptamethylnonane.

Purification_Workflow cluster_purification Purification Stage Crude_HMN Crude 2,2,4,4,6,8,8-Heptamethylnonane Distillation Fractional Distillation Crude_HMN->Distillation Primary Purification Prep_GC Preparative Gas Chromatography Distillation->Prep_GC For Higher Purity Pure_HMN High-Purity 2,2,4,4,6,8,8-Heptamethylnonane Distillation->Pure_HMN Prep_GC->Pure_HMN Analysis Characterization (NMR, MS, GC) Pure_HMN->Analysis Logical_Relationship Synthesis Synthesis Purification Purification Synthesis->Purification yields crude product for Characterization Characterization Synthesis->Characterization in-process control Purification->Characterization provides pure sample for Application Application Characterization->Application confirms suitability for

References

Isocetane's Role as a Reference Fuel in Cetane Number Determination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cetane number (CN) is a critical indicator of the ignition quality of diesel fuel, quantifying the delay between the injection of the fuel into the combustion chamber and the start of combustion.[1][2] A higher cetane number signifies a shorter ignition delay, which is characteristic of a more efficient and smoother combustion process in diesel engines.[3] The determination of this crucial parameter relies on a standardized comparison with primary reference fuels (PRFs). This technical guide provides an in-depth exploration of the role of isocetane (2,2,4,4,6,8,8-heptamethylnonane) as the low cetane number reference fuel in this process.

The Cetane Number Scale and Primary Reference Fuels

The cetane number scale is an arbitrary scale ranging from 0 to 100, established by comparing the ignition delay of a test fuel to that of blends of two primary reference fuels.[4] The two PRFs that define this scale are n-cetane (also known as hexadecane) and this compound.

  • n-Cetane (C₁₆H₃₄): A straight-chain alkane that has very good ignition quality and readily ignites under compression. It is assigned a cetane number of 100.[1][5]

  • This compound (2,2,4,4,6,8,8-heptamethylnonane, C₁₆H₃₄): A highly branched alkane with poor ignition quality. It has an assigned cetane number of 15.[6][7]

Historically, alpha-methylnaphthalene (AMN) was used as the low cetane reference with a value of 0. However, due to its instability and difficulties in use, it was replaced by this compound in 1962.[6][8]

The cetane number of a blend of these two reference fuels is calculated as a volume-weighted average:

CN = % n-cetane + 0.15 × (% this compound) [1][8]

This relationship forms the basis for determining the cetane number of any diesel fuel by finding a reference fuel blend with the same ignition delay.

Chemical and Physical Properties of this compound

This compound's molecular structure and physical properties contribute to its role as a stable and reliable reference fuel with low ignition quality.

PropertyValue
Chemical Name 2,2,4,4,6,8,8-heptamethylnonane
Synonyms This compound, Isohexadecane
CAS Number 4390-04-9
Chemical Formula C₁₆H₃₄
Molar Mass 226.448 g·mol⁻¹[6]
Appearance Colorless liquid[6]
Density 793 mg mL⁻¹[6]
Boiling Point 240.1 °C[6]
Assigned Cetane Number 15[1][6]

Determination of Cetane Number: The ASTM D613 Standard Test Method

The standard method for determining the cetane number of diesel fuels is ASTM D613, "Standard Test Method for Cetane Number of Diesel Fuel Oil".[9] This method employs a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[4][5]

The core of the ASTM D613 method is to find the compression ratio at which a fuel sample produces a specific ignition delay and then to bracket this with two reference fuel blends that have the same ignition delay.

  • Engine Setup and Warm-up: The CFR engine is started and allowed to warm up to standardized operating conditions.

  • Sample Introduction: The diesel fuel sample to be tested is introduced into the engine's fuel system.

  • Compression Ratio Adjustment: The engine's compression ratio is adjusted using a calibrated handwheel until the ignition delay for the fuel sample is 13.0 ± 0.2 crank angle degrees.[5][10] This corresponds to the start of combustion occurring at top dead center (TDC).

  • Reference Fuel Bracketing: Two reference fuel blends, one with a cetane number slightly higher and one slightly lower than the expected cetane number of the sample, are prepared.

  • Comparative Analysis: Each reference fuel blend is run in the engine, and the compression ratio is adjusted to achieve the same 13-degree ignition delay.[5]

  • Cetane Number Calculation: The cetane number of the sample fuel is then interpolated from the cetane numbers of the two bracketing reference fuels and the corresponding compression ratio readings.

The following diagram illustrates the relationship between the primary reference fuels and the cetane number scale.

Cetane_Scale cluster_ref Primary Reference Fuels cluster_scale Cetane Number Scale This compound This compound (2,2,4,4,6,8,8-heptamethylnonane) Scale_Start 15 This compound->Scale_Start Assigned CN Blend Reference Fuel Blends This compound->Blend nCetane n-Cetane (Hexadecane) Scale_End 100 nCetane->Scale_End Assigned CN nCetane->Blend Test_Fuel Test Fuel Blend->Test_Fuel Compared via Ignition Delay

Cetane Number Scale and Reference Fuels

The workflow for determining the cetane number of a diesel fuel sample according to ASTM D613 is depicted below.

ASTM_D613_Workflow start Start: Prepare Fuel Sample engine_setup Set up and Warm up CFR Engine start->engine_setup sample_test Introduce Sample and Adjust Compression Ratio for 13° Ignition Delay engine_setup->sample_test select_ref Select Bracketing Reference Fuels (RF1 & RF2) sample_test->select_ref test_rf1 Run RF1 and Adjust Compression Ratio for 13° Ignition Delay select_ref->test_rf1 test_rf2 Run RF2 and Adjust Compression Ratio for 13° Ignition Delay select_ref->test_rf2 interpolate Interpolate Sample CN from Reference Fuel CNs and Compression Ratio Readings test_rf1->interpolate test_rf2->interpolate end End: Report Cetane Number interpolate->end

ASTM D613 Experimental Workflow

This compound, in its capacity as the low cetane number primary reference fuel, is fundamental to the standardized determination of diesel fuel ignition quality. Its stable, highly branched structure provides a consistent and repeatable low point on the cetane scale, against which all diesel fuels are ultimately measured. The rigorous ASTM D613 method, utilizing this compound and n-cetane as benchmarks, ensures the reliable and uniform classification of diesel fuels, which is essential for engine manufacturers, fuel producers, and regulatory bodies worldwide.

References

spectroscopic data analysis of isocetane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isocetane, systematically known as 2,2,4,4,6,8,8-heptamethylnonane, is a highly branched C16 alkane.[1] Due to its well-defined structure and properties, it serves as a crucial reference compound in various scientific and industrial applications, most notably as a standard in determining the cetane number of diesel fuels.[1][2] This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development and related fields who utilize these analytical techniques for structural elucidation and characterization of organic molecules.

Molecular Structure of this compound

This compound possesses a complex, highly branched structure, which gives rise to a unique spectroscopic fingerprint. Understanding this structure is fundamental to interpreting its spectral data.

Chemical Formula: C₁₆H₃₄[1]

Molar Mass: 226.44 g/mol [3]

Structure:

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is characterized by signals in the aliphatic region, typically between 0.8 and 1.2 ppm. The high degree of branching and the presence of multiple equivalent protons lead to a relatively simple spectrum despite the large number of protons. The terminal methyl groups attached to quaternary carbons are expected to appear as sharp singlets.[4]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.8 - 1.2Singlet18HProtons of the six methyl groups on quaternary carbons (C2, C4, C8)
~0.8 - 1.2Multiplet15HProtons of the five other methyl groups
~1.0 - 1.5Multiplet1HMethine proton (CH)

Note: Detailed chemical shifts and coupling constants for all proton signals require high-resolution NMR analysis.

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. Due to molecular symmetry, fewer than 16 signals are expected.[4]

Chemical Shift (ppm)Carbon Type
~30 - 40Quaternary (C)
~50 - 60Methylene (CH₂)
~20 - 30Methine (CH)
~20 - 30Methyl (CH₃)

Note: Specific chemical shift assignments for each carbon atom require experimental data from a high-resolution ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For an alkane like this compound, the spectrum is dominated by C-H stretching and bending vibrations.[1]

Wavenumber (cm⁻¹)Vibration TypeIntensity
2950 - 2970Asymmetric C-H stretching (CH₃)Strong
2850 - 3000C-H stretching (alkane)Strong
~1465C-H scissoring (CH₂)Medium
~1365C-H bending (CH₃)Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. This compound, being a highly branched alkane, undergoes extensive fragmentation upon electron impact ionization, resulting in a very weak molecular ion peak.[4]

Ionization Method: Electron Impact (EI)

m/zRelative IntensityProposed Fragment
226Very Low[M]⁺ (Molecular Ion)
113High[C₈H₁₇]⁺
99Moderate[C₇H₁₅]⁺
85Moderate[C₆H₁₃]⁺
57High[C₄H₉]⁺ (tert-butyl cation)
155Moderate[C₁₁H₂₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid organic compounds like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube to a final volume of about 0.6 mL.[2]

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2] Perform automatic or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.[2]

  • Acquisition of ¹H Spectrum:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

    • Process the FID using Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).

  • Acquisition of ¹³C Spectrum:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal.[5]

  • Background Spectrum: Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal) to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the IR beam path and record the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding molecular vibrations.

Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile liquid this compound into the mass spectrometer via a suitable inlet system, such as a heated probe or a gas chromatography (GC) interface. The sample is vaporized in the inlet.[6]

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

  • Mass Analysis: The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[6]

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

  • Interpretation: Analyze the molecular ion peak (if present) and the fragmentation pattern to confirm the molecular weight and deduce structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the workflow and relationships in the spectroscopic analysis of this compound.

SpectroscopicAnalysisWorkflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure Molecular Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure SpectroscopicInformationRelationship cluster_info Structural Information cluster_tech Spectroscopic Technique This compound This compound (C₁₆H₃₄) NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS Connectivity Carbon-Hydrogen Framework FunctionalGroups Functional Groups (C-H bonds) MolecularWeight Molecular Weight & Fragmentation NMR->Connectivity IR->FunctionalGroups MS->MolecularWeight

References

An In-depth Technical Guide to the Thermodynamic Properties and Constants of High-Purity Isocetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocetane, systematically known as 2,2,4,4,6,8,8-heptamethylnonane, is a highly branched C16 alkane. Due to its well-defined properties and high purity, it serves as a critical reference compound in various scientific and industrial applications. This technical guide provides a comprehensive overview of the core thermodynamic properties and constants of high-purity this compound, intended to support researchers, scientists, and professionals in fields such as fuel development, chemical engineering, and materials science. This document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations to elucidate experimental workflows.

Core Thermodynamic Properties and Constants

The thermodynamic behavior of this compound is fundamental to its application as a reference fuel and in the study of complex hydrocarbon mixtures. The following tables summarize key thermodynamic data for high-purity this compound. Values are provided from experimental measurements where available and are supplemented with calculated data, which are clearly noted.

Table 1: General and Physical Properties of this compound

PropertyValueUnitSource
IUPAC Name 2,2,4,4,6,8,8-Heptamethylnonane--
Molecular Formula C₁₆H₃₄--
Molar Mass 226.44 g/mol [1][2]
Appearance Colorless Liquid-[2]
Boiling Point (at 1 atm) 240°C
Density (at 25 °C) 0.793g/mL

Table 2: Key Thermodynamic Constants of this compound

Thermodynamic ConstantValueUnitTypeSource
Standard Enthalpy of Formation (Gas, ΔfH°gas) -405.10kJ/molCalculated[1]
Standard Gibbs Free Energy of Formation (ΔfG°) 89.92kJ/molCalculated[1]
Liquid Phase Heat Capacity (Cp,liquid at 298.15 K) 458.80J/(mol·K)Experimental[3]
Enthalpy of Vaporization (ΔvapH°) 46.93kJ/molCalculated[1]
Enthalpy of Fusion (ΔfusH°) 11.43kJ/molCalculated[1]

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key measurements relevant to this compound.

Density Measurement using a Digital Density Meter (ASTM D4052)

The density of liquid hydrocarbons like this compound can be accurately determined using a digital density meter, following the ASTM D4052 standard test method.[4][5][6][7] This method is applicable to petroleum distillates and viscous oils.[4]

Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube.[7] The change in the oscillation frequency of the tube caused by the mass of the sample is measured.[7] This frequency change is then used with calibration data to determine the density of the sample.[7]

Apparatus:

  • Digital Density Meter: Capable of meeting the precision requirements of the standard.

  • Temperature Control System: To maintain the sample temperature within ±0.05 °C.[7]

  • Syringes: For manual injection of the sample.

  • Cleaning and Drying System: For flushing the sample tube with an appropriate solvent and drying with a stream of dry air.

Procedure:

  • Calibration: Calibrate the instrument at the test temperature with at least two reference standards of known density (e.g., dry air and distilled water).

  • Sample Preparation: Ensure the this compound sample is homogeneous and free of air bubbles before injection.

  • Sample Injection: Introduce a small volume (approximately 1-2 mL) of the this compound sample into the oscillating U-tube.[7]

  • Temperature Equilibration: Allow the sample to reach thermal equilibrium at the specified test temperature.

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample.

  • Data Acquisition: The density is automatically calculated by the instrument's software based on the measured oscillation period and calibration data.

  • Cleaning: Thoroughly clean the U-tube with a suitable solvent and dry it completely before the next measurement.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Output A Calibrate Digital Density Meter (ASTM D4052) B Prepare High-Purity This compound Sample A->B Ensure instrument accuracy C Inject Sample into Oscillating U-tube B->C Inject bubble-free sample D Allow Thermal Equilibrium C->D Maintain constant temperature E Measure Oscillation Period D->E Instrument performs measurement F Calculate Density E->F Based on calibration G Record and Report Data F->G Final density value

Workflow for Density Measurement of this compound via ASTM D4052.
Heat Capacity Measurement by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining the heat capacity of liquids. The principle is to measure the temperature rise of a sample upon the input of a known quantity of electrical energy while minimizing heat exchange with the surroundings.

Apparatus:

  • Adiabatic Calorimeter: A well-insulated vessel containing the sample, a heater, and a temperature sensor. The calorimeter is surrounded by an adiabatic shield whose temperature is controlled to match the calorimeter temperature, preventing heat loss.

  • Power Supply: A stable DC power source to provide a known amount of energy to the heater.

  • Temperature Measurement System: A high-precision thermometer (e.g., platinum resistance thermometer) to monitor the temperature of the sample.

  • Data Acquisition System: To record the energy input and the corresponding temperature change over time.

Procedure:

  • Sample Preparation: A known mass of high-purity this compound is placed in the calorimeter vessel. The vessel is sealed to prevent evaporation.

  • Thermal Equilibration: The calorimeter and the adiabatic shield are brought to the desired starting temperature and allowed to equilibrate.

  • Heating Period: A precisely measured amount of electrical energy is supplied to the heater over a specific time interval, causing the temperature of the this compound to rise.

  • Temperature Monitoring: The temperature of the this compound is continuously monitored before, during, and after the heating period until a stable final temperature is reached.

  • Data Analysis: The heat capacity (Cp) is calculated using the following equation:

    Cp = (Q - q) / (m * ΔT)

    where:

    • Q is the electrical energy supplied.

    • q is the heat capacity of the calorimeter vessel (determined from calibration experiments).

    • m is the mass of the this compound sample.

    • ΔT is the measured temperature change of the sample.

  • Repeatability: The measurement is repeated at different temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure Measurement by the Static Method

For low-volatility liquids like this compound, the static method provides a direct and accurate way to measure vapor pressure.

Principle: The sample is placed in a thermostated, evacuated vessel, and the pressure of the vapor in equilibrium with the liquid is measured directly with a pressure transducer.

Apparatus:

  • Equilibrium Cell: A temperature-controlled vessel to contain the this compound sample.

  • Vacuum System: A vacuum pump to evacuate the system of any residual gases.

  • Pressure Transducer: A high-sensitivity pressure sensor capable of accurately measuring low pressures.

  • Thermostat: To maintain the equilibrium cell at a constant and uniform temperature.

  • Data Acquisition System: To record the temperature and pressure readings.

Procedure:

  • Sample Degassing: The this compound sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically done by repeated freeze-pump-thaw cycles.

  • System Evacuation: The equilibrium cell and the connecting lines are evacuated to a high vacuum.

  • Sample Introduction: The degassed this compound sample is introduced into the equilibrium cell.

  • Thermal Equilibration: The cell is brought to the desired temperature and allowed to reach thermal equilibrium, at which point the vapor pressure of the this compound will stabilize.

  • Pressure Measurement: The equilibrium vapor pressure is measured by the pressure transducer.

  • Temperature Variation: The temperature of the cell is changed, and the measurement is repeated to obtain vapor pressure data as a function of temperature.

Conclusion

This technical guide provides a consolidated source of thermodynamic data and detailed experimental methodologies for high-purity this compound. The presented information is crucial for accurate modeling and simulation in various research and industrial applications. The structured presentation of data and protocols aims to facilitate easy access and application by the scientific community. For more in-depth data, researchers are encouraged to consult the cited sources and relevant thermodynamic databases.

References

The Ascendancy of Isocetane: A Historical and Technical Review of the Shift in Cetane Number Reference Fuels

Author: BenchChem Technical Support Team. Date: December 2025

For decades, alpha-methylnaphthalene served as the zero point on the cetane number scale, a critical measure of diesel fuel ignition quality. However, inherent chemical instabilities and practical challenges necessitated its replacement. This technical guide delves into the historical context and scientific rationale behind the adoption of isocetane (2,2,4,4,6,8,8-heptamethylnonane) as the new low-cetane reference fuel, a change that has had a lasting impact on the petroleum industry and diesel engine performance evaluation.

The transition from alpha-methylnaphthalene to this compound as a primary reference fuel for cetane number determination marks a significant step in the standardization of diesel fuel quality assessment. This change was driven by the need for more stable, consistent, and reliable reference materials to ensure the accuracy and reproducibility of the cetane number test.

From Alpha-Methylnaphthalene to this compound: A Historical Perspective

The concept of a cetane number to quantify the ignition quality of diesel fuels was developed in the 1930s.[1] The scale was initially defined by two primary reference fuels: n-hexadecane (also known as cetane), which has excellent ignition qualities and was assigned a cetane number of 100, and alpha-methylnaphthalene, a compound with poor ignition quality, which was assigned a cetane number of 0.[1][2][3]

However, the use of alpha-methylnaphthalene as a reference fuel presented several challenges. The industry encountered difficulties in producing 1-methylnaphthalene of consistently high quality.[4] Furthermore, alpha-methylnaphthalene exhibited poor oxidation stability, which could affect its properties during storage and handling, leading to inaccuracies in cetane number measurements.[4][5] The difficulty of use in the standardized Cooperative Fuel Research (CFR) engine also contributed to the search for a more suitable replacement.[4][5]

In 1962, this compound (2,2,4,4,6,8,8-heptamethylnonane) was adopted as the new low-cetane number reference fuel.[4][5] This highly branched alkane demonstrated superior oxidation stability and was easier to use in the CFR engine.[4] Upon its adoption, this compound was assigned a cetane number of 15 based on measurements against the original reference fuel scale of n-cetane and alpha-methylnaphthalene.[2][4]

Quantitative Data Summary

The distinct physical and chemical properties of this compound and alpha-methylnaphthalene underscore the reasons for the substitution. The following table summarizes key quantitative data for these two compounds.

PropertyThis compound (2,2,4,4,6,8,8-Heptamethylnonane)Alpha-Methylnaphthalene
Cetane Number 15[2][5]0[1][2]
Chemical Formula C16H34[5]C11H10[6]
Molecular Weight 226.44 g/mol [5]142.20 g/mol [6]
Density 0.793 g/mL at 25°C[7]1.001 g/mL at 25°C[6][8]
Boiling Point 240 °C[7]240-243 °C[6][8]
Melting Point Not available-22 °C[6][8]
Flash Point 96.00 °C[5]82 °C[9]
Autoignition Temp. Not available529 °C[9]
Refractive Index n20/D 1.439[7]n20/D 1.615[6]
Stability High oxidation stability[4]Prone to oxidation[5][10]

Experimental Protocols: The ASTM D613 Standard Test Method

The determination of cetane number is governed by the ASTM D613 standard, which utilizes a specialized single-cylinder Cooperative Fuel Research (CFR) engine.[10][11][12] This method remains the industry standard for measuring the ignition quality of diesel fuels.[1]

The core of the ASTM D613 test involves comparing the ignition delay of a test fuel with that of blends of two primary reference fuels: n-cetane (cetane number 100) and this compound (cetane number 15).[2][10] The CFR engine is designed with a continuously variable compression ratio.[1][12] For a given fuel sample, the compression ratio is adjusted until the ignition delay—the time between fuel injection and the start of combustion—reaches a specific, standardized value (e.g., 13 crank angle degrees).[10]

The operator then brackets the test fuel with two reference fuel blends—one with a slightly higher and one with a slightly lower cetane number—and adjusts the compression ratio for each blend to achieve the same standard ignition delay.[10] By interpolating the results, the cetane number of the test fuel is determined.[10]

Visualizing the Historical Shift and Cetane Scale

The following diagrams, generated using the DOT language, illustrate the historical progression of cetane number reference fuels and the resulting cetane number scale.

historical_progression cluster_original Original Cetane Reference Fuels (Pre-1962) cluster_issues Identified Issues cluster_current Current Cetane Reference Fuels (Post-1962) Alpha-Methylnaphthalene Alpha-Methylnaphthalene Inconsistent Quality Inconsistent Quality Alpha-Methylnaphthalene->Inconsistent Quality Oxidation Instability Oxidation Instability Alpha-Methylnaphthalene->Oxidation Instability Difficult Engine Use Difficult Engine Use Alpha-Methylnaphthalene->Difficult Engine Use n-Cetane_orig n-Cetane This compound This compound Oxidation Instability->this compound Replacement n-Cetane_curr n-Cetane

Caption: The replacement of alpha-methylnaphthalene with this compound as the low cetane reference fuel.

cetane_scale cluster_scale Cetane Number Scale cluster_fuels Reference Fuels CN0 0 CN15 15 CN100 100 AMN Alpha-Methylnaphthalene (Original Low Reference) AMN->CN0 ISO This compound (Current Low Reference) ISO->CN15 NC n-Cetane (High Reference) NC->CN100

Caption: The cetane number scale with its corresponding reference fuels.

References

An In-Depth Technical Guide on the Function of Isocetane in Studying Diesel Fuel Ignition Delay

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The ignition quality of diesel fuel, a critical parameter for engine performance, efficiency, and emissions, is quantified by the cetane number (CN). The determination of this number relies on a standardized scale defined by two primary reference fuels: n-cetane, with a high propensity to auto-ignite, and isocetane, which exhibits a long ignition delay. This technical guide provides a comprehensive overview of the pivotal role of this compound (2,2,4,4,6,8,8-heptamethylnonane) in the study and standardization of diesel fuel ignition delay. It details the properties of this compound, the experimental protocols for cetane number determination, and the logical framework of the cetane scale. This document is intended for researchers, combustion scientists, and fuel development professionals seeking a deep, technical understanding of this fundamental aspect of fuel science.

Introduction to Ignition Delay and Cetane Number

In a compression-ignition (diesel) engine, air is compressed to high pressures and temperatures. Fuel is then injected directly into this hot, compressed air, where it must auto-ignite. The period between the start of fuel injection and the onset of combustion is known as the ignition delay (ID) .[1][2] This delay is a critical phase that significantly influences the entire combustion process.

A prolonged ignition delay allows a larger quantity of fuel and air to pre-mix, leading to a rapid, uncontrolled pressure rise upon ignition. This phenomenon, known as "diesel knock," can cause engine damage, increase noise, and decrease efficiency.[3] Conversely, a very short ignition delay may result in incomplete fuel-air mixing, leading to poor combustion and increased smoke emissions.[4]

The Cetane Number (CN) is the universally accepted standard for quantifying the ignition quality of a diesel fuel.[5] It is a relative measure of the fuel's ignition delay.[3] A higher cetane number corresponds to a shorter ignition delay and is generally desirable for modern diesel engines, promoting smoother operation, easier cold starting, and lower emissions.[2][4]

The Role of this compound as a Primary Reference Fuel

The cetane number scale is an arbitrary scale defined by two primary reference fuels (PRFs) that anchor its high and low points.

  • High Reference: n-cetane (also known as n-hexadecane, C₁₆H₃₄) is a straight-chain alkane that ignites very readily under compression. It is assigned a cetane number of 100 .[1]

  • Low Reference: this compound (2,2,4,4,6,8,8-heptamethylnonane, HMN) is a highly branched alkane with the same chemical formula (C₁₆H₃₄) but a different structure.[6] This extensive branching inhibits the pre-combustion chain reactions, resulting in a long ignition delay. It is assigned a cetane number of 15 .[1][7]

This compound's function is to provide a stable, repeatable, and well-defined low-end anchor for the cetane scale. In 1962, it replaced the previous low-reference fuel, alpha-methylnaphthalene (CN=0), due to its superior oxidation stability and easier handling in the standardized test engine.[7][8] The cetane number of a test fuel is determined by finding a blend of n-cetane and this compound that exhibits the same ignition delay as the test fuel under specific engine conditions.[1]

Data Presentation: Properties of Primary Reference Fuels

The distinct chemical structures of n-cetane and this compound give rise to their differing physical and combustion properties, which are summarized below.

PropertyThis compound (2,2,4,4,6,8,8-Heptamethylnonane)n-Cetane (n-Hexadecane)
Assigned Cetane Number 15[1][7]100[1]
Chemical Formula C₁₆H₃₄[7]C₁₆H₃₄[1]
Molar Mass 226.448 g·mol⁻¹[7][8]226.448 g·mol⁻¹
Structure Highly Branched AlkaneStraight-Chain Alkane
Appearance Colorless Liquid[7][8]Colorless Liquid
Density 793 mg·mL⁻¹[7][8]~773 mg·mL⁻¹
Boiling Point 240.1 °C (513.2 K)[7][8]287 °C (560 K)
Flash Point 96.0 °C (369.15 K)[7][8]135 °C (408 K)
Ignition Quality Poor (Long Ignition Delay)Excellent (Short Ignition Delay)

Experimental Protocol: ASTM D613 for Cetane Number Determination

The definitive method for measuring the cetane number of a diesel fuel is the ASTM D613 Standard Test Method .[9][10] This procedure uses a specialized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[1][3][5]

  • CFR Engine: A standardized, single-cylinder, four-stroke engine with a pre-combustion chamber.[10][11]

  • Variable Compression Ratio Mechanism: A calibrated handwheel allows the operator to change the engine's compression ratio while it is running, which in turn alters the pressure and temperature at the end of the compression stroke.[3]

  • Fuel System: A system capable of switching between the test fuel and various reference fuel blends.

  • Instrumentation: Sensors to precisely measure the timing of fuel injection and the start of combustion (identified by a sharp pressure rise).

The core of the ASTM D613 method is to find the compression ratio at which the test fuel exhibits a specific, standardized ignition delay (13 crank angle degrees).[3][12] The operator then finds two reference fuel blends—one with a slightly higher CN and one with a slightly lower CN than the test fuel—that bracket the test fuel's required compression ratio.

The detailed workflow is as follows:

ASTM_D613_Workflow start Start prep_fuels Prepare Test Fuel and Primary Reference Fuels (n-Cetane, this compound) start->prep_fuels engine_setup Operate CFR Engine at Standard Conditions (Speed, Temp, Injection Timing) prep_fuels->engine_setup run_test_fuel Run Engine on Test Fuel engine_setup->run_test_fuel adjust_cr Adjust Compression Ratio (via Handwheel) to Achieve 13° Ignition Delay run_test_fuel->adjust_cr record_cr Record Handwheel Reading for Test Fuel (HWTF) adjust_cr->record_cr select_ref_fuels Select Two Reference Blends (Blend A and Blend B) Expected to Bracket HWTF record_cr->select_ref_fuels run_blend_a Run Engine on Blend A Adjust CR for 13° ID Record Handwheel (HWA) select_ref_fuels->run_blend_a run_blend_b Run Engine on Blend B Adjust CR for 13° ID Record Handwheel (HWB) run_blend_a->run_blend_b check_bracketing Is HWTF between HWA and HWB? run_blend_b->check_bracketing check_bracketing->select_ref_fuels No, Reselect Blends interpolate Calculate Cetane Number by Linear Interpolation check_bracketing->interpolate Yes end_node Report Cetane Number interpolate->end_node

Once the handwheel readings for the test fuel (HW_TF) and the two bracketing reference fuel blends (HW_A, HW_B) with known cetane numbers (CN_A, CN_B) are obtained, the cetane number of the test fuel (CN_TF) is calculated by linear interpolation:

CN_TF = CN_A + [ ( (HW_TF - HW_A) / (HW_B - HW_A) ) * (CN_B - CN_A) ]

The Ignition Delay Process

The ignition delay itself is not a single event but a sequence of physical and chemical processes. This compound's molecular structure makes it particularly resistant to the chemical reactions that lead to autoignition, thereby prolonging the chemical delay phase.

Conclusion

This compound (2,2,4,4,6,8,8-heptamethylnonane) serves an indispensable function in the study of diesel fuel ignition characteristics. As the designated low-cetane primary reference fuel (CN=15), its high resistance to autoignition provides a stable and reproducible anchor for the cetane number scale. The standardized comparison of a test fuel's ignition delay against blends of this compound and n-cetane in a CFR engine, as prescribed by ASTM D613, remains the definitive method for quantifying diesel fuel quality. This ensures fuel consistency and allows for the systematic design of engines and formulation of fuels that meet stringent performance and emissions targets. An understanding of this compound's role is, therefore, fundamental for any scientific or research endeavor in the field of diesel combustion.

References

The Core of Combustion: An In-depth Technical Guide to the Kinetic Modeling of Isocetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocetane (2,2,4,4,6,8,8-heptamethylnonane), a highly branched C16 alkane, serves as a primary reference fuel for determining the cetane number, a critical measure of a diesel fuel's ignition quality.[1][2] Understanding its combustion behavior at a fundamental level is paramount for the development of cleaner, more efficient internal combustion engines and for the formulation of advanced surrogate fuels that mimic the properties of real-world diesel and jet fuels.[1][3] This technical guide provides a comprehensive overview of the kinetic modeling of this compound combustion, detailing the complex reaction pathways, experimental validation techniques, and the development of robust chemical kinetic models.

The Foundation: Chemical Kinetic Modeling

Chemical kinetic models are intricate networks of elementary reactions that describe the transformation of fuel and oxidizer into products over time. These models are essential tools for simulating combustion processes and predicting key parameters such as ignition delay, flame speed, and species concentration profiles.[3] For a complex hydrocarbon like this compound, the kinetic model must account for thousands of species and reactions, capturing the dominant chemical pathways across a wide range of temperatures and pressures.

The development of a reliable kinetic model is an iterative process that involves:

  • Mechanism Construction: Assembling a comprehensive set of elementary reactions with their corresponding rate constants. This is often based on theoretical calculations, analogies to smaller molecules, and experimental data.[4][5]

  • Thermodynamic Data: Assigning accurate thermodynamic properties (enthalpy, entropy, and heat capacity) to each species in the mechanism.

  • Experimental Validation: Comparing model predictions against a wide array of experimental data to assess its accuracy and predictive capability.[6][7][8][9]

  • Mechanism Reduction: For practical applications in computational fluid dynamics (CFD) simulations, detailed mechanisms are often too computationally expensive.[10] Skeletal or lumped mechanisms are therefore developed to reduce the number of species and reactions while retaining the essential physics and chemistry.[3][11][12]

Unraveling the Complexity: this compound Combustion Chemistry

The oxidation of this compound, like other large alkanes, proceeds through distinct reaction pathways depending on the temperature. These are broadly categorized into low-temperature and high-temperature combustion regimes.[3]

Low-Temperature Combustion (approx. 600 K - 900 K)

In the low-temperature regime, the reaction chemistry is characterized by a series of oxygen addition and isomerization reactions, leading to chain-branching and autoignition. This complex sequence is responsible for the negative temperature coefficient (NTC) behavior observed in many alkanes, where the ignition delay time increases with increasing temperature over a certain range.[13] The key reaction classes include:

  • H-atom abstraction: The initiation of the oxidation process where a radical species (like OH) abstracts a hydrogen atom from the this compound molecule, forming an alkyl radical (R•).

  • O2 addition: The alkyl radical rapidly combines with molecular oxygen to form an alkylperoxy radical (RO2•).

  • Isomerization: The RO2• radical can undergo internal H-atom abstraction to form a hydroperoxyalkyl radical (•QOOH). The transition state for this reaction is often a six-membered ring, making it a favorable pathway.[14]

  • Second O2 addition: The •QOOH radical can add another O2 molecule, forming a peroxyhydroperoxyalkyl radical (•OOQOOH).

  • Chain-branching: The decomposition of these peroxy species leads to the formation of multiple radical species, most notably hydroxyl (OH) radicals, which accelerate the overall reaction rate and lead to autoignition.[5]

The highly branched structure of this compound influences its low-temperature reactivity. Unlike straight-chain alkanes, the presence of tertiary carbon atoms and the specific arrangement of methylene (CH2) groups affect the rates of isomerization and subsequent chain-branching pathways.[4][5][14]

High-Temperature Combustion (approx. > 1000 K)

At higher temperatures, the dominant reaction pathways shift. The stability of the intermediate species formed during low-temperature oxidation decreases, and unimolecular decomposition reactions become more prominent. The high-temperature combustion of this compound is primarily driven by:

  • Fuel pyrolysis: The thermal decomposition of the this compound molecule into smaller alkyl radicals and olefins.

  • H-atom abstraction: Similar to the low-temperature regime, but with a different set of dominant abstracting radicals (e.g., H, O, CH3).

  • β-scission: The breaking of a C-C bond beta to the radical site in an alkyl radical, leading to the formation of an olefin and a smaller alkyl radical.

  • Small molecule chemistry: The subsequent oxidation of the smaller hydrocarbon fragments is governed by well-established C0-C4 chemistry.

The transition from low- to high-temperature chemistry is a critical aspect of this compound combustion modeling, as it dictates the ignition behavior under different engine operating conditions.

Experimental Validation: The Ground Truth

The development and refinement of kinetic models for this compound combustion rely heavily on high-quality experimental data obtained from idealized reactors. Two of the most important experimental apparatuses for studying autoignition are the shock tube and the rapid compression machine.

Shock Tubes

Experimental Protocol: A shock tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the fuel/oxidizer mixture.[15][16][17] The experiment is initiated by rupturing the diaphragm, which generates a shock wave that propagates into the driven section, rapidly heating and compressing the test gas.[18] The conditions behind the reflected shock wave provide a nearly constant temperature and pressure environment for studying chemical kinetics.[2] Ignition delay time is typically measured as the time between the arrival of the reflected shock and the onset of combustion, which can be detected by monitoring pressure changes or the emission from radical species like OH* or CH*.[17]

Rapid Compression Machines (RCMs)

Experimental Protocol: A rapid compression machine simulates a single compression stroke of an internal combustion engine.[19][20] A piston rapidly compresses a premixed fuel/air mixture in a reaction chamber to a desired temperature and pressure.[21] The piston is then held in place, creating a constant volume reactor.[21] The pressure history within the chamber is recorded, and the ignition delay time is determined from the pressure trace. RCMs are particularly well-suited for studying low-to-intermediate temperature combustion phenomena due to their longer experimental timescales compared to shock tubes.[20]

Data Presentation

The following tables summarize typical experimental conditions and results for this compound autoignition studies.

Table 1: Shock Tube Experimental Data for this compound Autoignition

ReferencePressure (atm)Temperature (K)Equivalence Ratio (Φ)Bath GasIgnition Delay Time (μs)
Oehlschlaeger et al. (2009)[2]8 - 47879 - 13470.5, 1.0, 1.5AirVaries with conditions
Mathieu et al.[13]~10900 - 16001.0AirVaries with conditions
Shen et al.[13]~20850 - 12501.0AirVaries with conditions

Table 2: Rapid Compression Machine Experimental Data for this compound Autoignition

ReferencePressure (bar)Temperature (K)Equivalence Ratio (Φ)Bath GasIgnition Delay Time (ms)
Fang et al. (2020)[22]15, 20, 30600 - 9000.7, 1.0, 1.2, 2.0AirVaries with conditions
He et al. (2019)20, 30600 - 9500.6 - 1.4AirVaries with conditions
Vanhove et al. (2005)40650 - 9501.0AirVaries with conditions

Visualizing the Core Processes

Diagrams are invaluable for understanding the complex relationships in kinetic modeling.

Isocetane_Oxidation_Pathways cluster_low_temp Low-Temperature Pathways cluster_high_temp High-Temperature Pathways This compound This compound (C16H34) R Alkyl Radical (R•) This compound->R + OH, O2, etc. Isocetane_H This compound (C16H34) RO2 Alkylperoxy Radical (RO2•) R->RO2 + O2 QOOH Hydroperoxyalkyl Radical (•QOOH) RO2->QOOH Isomerization O2QOOH Peroxyhydroperoxyalkyl Radical (•OOQOOH) QOOH->O2QOOH + O2 Branching Chain Branching (OH, etc.) O2QOOH->Branching Decomposition Branching->R R_H Alkyl Radical (R•) Isocetane_H->R_H Pyrolysis / + H, O, OH Small_Alkyls Smaller Alkyls + Alkenes R_H->Small_Alkyls β-scission Products CO, CO2, H2O Small_Alkyls->Products Oxidation

Caption: High-level overview of this compound oxidation pathways.

Kinetic_Model_Validation_Workflow cluster_exp Experimental Work cluster_model Modeling Work cluster_validation Validation & Refinement Exp_Design Experimental Design (P, T, Φ) Shock_Tube Shock Tube Experiments Exp_Design->Shock_Tube RCM RCM Experiments Exp_Design->RCM Exp_Data Experimental Data (Ignition Delay, Species Profiles) Shock_Tube->Exp_Data RCM->Exp_Data Comparison Compare Experimental Data and Model Predictions Exp_Data->Comparison Mechanism Kinetic Model Construction Simulation Numerical Simulation (e.g., Chemkin) Mechanism->Simulation Model_Results Model Predictions Simulation->Model_Results Model_Results->Comparison Sensitivity Sensitivity & Rate of Production Analysis Comparison->Sensitivity Refinement Mechanism Refinement Sensitivity->Refinement Refinement->Mechanism

Caption: Workflow for kinetic model development and validation.

Experimental_Modeling_Interplay cluster_exp_types Experimental Platforms cluster_data Validation Targets Model Kinetic Model IDT Ignition Delay Times Model->IDT Predicts Species Species Concentrations Model->Species Predicts LFS Laminar Flame Speed Model->LFS Predicts ST Shock Tubes ST->IDT Measures RCM Rapid Compression Machines RCM->IDT Measures JSR Jet-Stirred Reactors JSR->Species Measures Flames Laminar Flames Flames->Species Measures Flames->LFS Measures IDT->Model Validates Species->Model Validates LFS->Model Validates

Caption: Interplay between experiments and kinetic modeling.

The Future of this compound Combustion Research

The development of accurate and robust kinetic models for this compound is an ongoing effort. Future research will likely focus on:

  • Improved rate constants: Utilizing high-level theoretical chemistry calculations and advanced experimental techniques to refine the rate constants of key reactions, particularly in the low-temperature regime.

  • Wider validation ranges: Acquiring new experimental data at engine-relevant conditions, including higher pressures and lower temperatures, to further challenge and improve existing models.

  • Surrogate fuel development: Incorporating this compound kinetic models into larger surrogate fuel mechanisms to better represent the combustion of real-world diesel and jet fuels.

  • Pollutant formation: Extending kinetic models to include pathways for the formation of pollutants such as soot and nitrogen oxides (NOx).

By continuing to refine our understanding of this compound combustion at the molecular level, the scientific community can pave the way for the design of next-generation engines that are both more efficient and less polluting.

References

Methodological & Application

Isocetane as a Laboratory Solvent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocetane (2,2,4,4,6,8,8-heptamethylnonane) is a highly branched C16 alkane.[1] While it is well-known as a reference fuel in determining the cetane number of diesel, its properties as a non-polar, aprotic solvent make it a candidate for various laboratory applications.[1][2] Its high purity, chemical inertness, and low reactivity offer advantages in specific contexts where a non-polar medium is required. This document provides detailed application notes and protocols for the use of this compound as a solvent in laboratory settings, drawing upon the general principles of solvent chemistry and the known characteristics of branched alkanes.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₁₆H₃₄[1]
Molecular Weight 226.45 g/mol [3]
Appearance Colorless liquid[1]
Odor Odorless[1]
Density 0.793 g/mL at 25 °C[2]
Boiling Point 240.1 °C[1]
Melting Point -107.4 °C (for isooctane, a related branched alkane)[4]
Vapor Pressure 130 Pa at 20 °C[1]
Flash Point 96.0 °C[1]
Solubility Insoluble in water; Soluble in non-polar organic solvents.[4][5]
Chemical Nature Non-polar, aprotic, saturated hydrocarbon[1][3]

Application Notes and Protocols

Extraction of Non-Polar Compounds from Natural Products

Application Note:

This compound can serve as an effective solvent for the extraction of non-polar compounds such as lipids, oils, fats, and certain secondary metabolites from solid natural product matrices.[6][7] Its non-polar nature allows for the selective dissolution of hydrophobic molecules, while its high boiling point can be advantageous for extractions requiring elevated temperatures, provided the target compounds are thermally stable. The principle of "like dissolves like" governs this application, where the non-polar this compound interacts favorably with non-polar solutes.[8]

Experimental Protocol: Soxhlet Extraction of Lipids from Seed Material

This protocol describes the extraction of lipids from a generic seed material using this compound in a Soxhlet apparatus.

Materials:

  • Dried and ground seed material

  • This compound, analytical grade

  • Anhydrous sodium sulfate

  • Extraction thimbles, appropriate size for Soxhlet extractor

  • Soxhlet extraction apparatus (round-bottom flask, extractor, condenser)

  • Heating mantle

  • Rotary evaporator

  • Glass wool

Procedure:

  • Accurately weigh approximately 10 g of finely ground and dried seed material.

  • Mix the ground seed material with an equal amount of anhydrous sodium sulfate to ensure any residual moisture is removed.

  • Place the mixture into an extraction thimble and plug the top with a small amount of glass wool.

  • Place the thimble inside the Soxhlet extractor.

  • Add 250 mL of this compound to the round-bottom flask.

  • Assemble the Soxhlet apparatus and connect the condenser to a water source.

  • Heat the this compound in the round-bottom flask using a heating mantle to a gentle boil.

  • Allow the extraction to proceed for 6-8 hours, ensuring continuous cycling of the solvent.

  • After the extraction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Carefully dismantle the apparatus and remove the extraction thimble.

  • Concentrate the this compound extract containing the lipids using a rotary evaporator to remove the solvent.

  • The remaining residue in the flask is the extracted lipid fraction, which can be further analyzed.

G cluster_prep Sample Preparation cluster_extraction Soxhlet Extraction cluster_isolation Product Isolation A Grind and Dry Seed Material B Weigh Sample A->B C Mix with Anhydrous Sodium Sulfate B->C D Place Sample in Thimble C->D E Assemble Soxhlet Apparatus with this compound D->E F Heat and Extract for 6-8 hours E->F G Cool and Disassemble Apparatus F->G H Concentrate Extract via Rotary Evaporation G->H I Collect Lipid Fraction H->I

Caption: Workflow for Soxhlet extraction of lipids using this compound.
This compound in Normal-Phase Chromatography

Application Note:

In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase. This compound, being a non-polar solvent, is a suitable component for the mobile phase in this technique.[9] It can be used alone for the elution of very non-polar compounds or in combination with slightly more polar solvents (e.g., diethyl ether, ethyl acetate) to create a mobile phase with a specific eluting strength. The separation is based on the differential adsorption of the analytes onto the polar stationary phase, with more polar compounds being retained longer.

Experimental Protocol: Column Chromatography Separation of a Non-Polar Mixture

This protocol outlines the separation of a hypothetical two-component non-polar mixture using a silica gel column with an this compound-based mobile phase.

Materials:

  • Silica gel (for column chromatography)

  • This compound, HPLC grade

  • Diethyl ether, HPLC grade

  • Sample mixture (e.g., a mixture of two non-polar compounds with slightly different polarities)

  • Chromatography column

  • Sand

  • Glass wool

  • Collection tubes

Procedure:

  • Prepare the chromatography column by placing a small plug of glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in this compound and carefully pack the column, ensuring no air bubbles are trapped.

  • Add a thin layer of sand on top of the silica gel bed.

  • Pre-elute the column with this compound until the packing is stable.

  • Dissolve a small amount of the sample mixture in a minimal volume of this compound.

  • Carefully load the sample onto the top of the column.

  • Begin the elution with 100% this compound, collecting fractions in separate tubes.

  • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

  • If the second component is not eluting, gradually increase the polarity of the mobile phase by adding a small percentage of diethyl ether to the this compound (e.g., 99:1 this compound:diethyl ether).

  • Continue collecting and monitoring fractions until both components have been eluted from the column.

  • Combine the fractions containing each pure component and remove the solvent using a rotary evaporator.

G cluster_setup Column Preparation cluster_separation Separation cluster_analysis Analysis A Pack Silica Gel Column B Pre-elute with this compound A->B C Load Sample B->C D Elute with this compound C->D E Increase Mobile Phase Polarity (if needed) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Remove Solvent H->I

Caption: Workflow for normal-phase column chromatography.
This compound as a Solvent for Spectroscopy

Application Note:

This compound can be a suitable solvent for spectroscopic analysis of non-polar compounds, particularly in UV-Visible and Infrared (IR) spectroscopy. An ideal spectroscopic solvent should not absorb in the region of interest and should not interact with the analyte in a way that alters its spectrum, unless such an interaction is being studied. As a saturated alkane, this compound is expected to be transparent in the UV-Visible region above 200 nm. In IR spectroscopy, its C-H stretching and bending vibrations will be present, but the spectrum is relatively simple, making it a useful solvent for observing the functional groups of a dissolved analyte in regions where this compound does not absorb.

Experimental Protocol: UV-Visible Spectroscopy of a Non-Polar Analyte

Materials:

  • Non-polar analyte of interest

  • This compound, spectroscopic grade

  • Quartz cuvettes (1 cm path length)

  • UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of the analyte by accurately weighing a small amount and dissolving it in a known volume of spectroscopic grade this compound.

  • Prepare a series of dilutions from the stock solution to obtain a range of concentrations suitable for creating a calibration curve.

  • Turn on the UV-Visible spectrophotometer and allow it to warm up.

  • Set the desired wavelength range for scanning.

  • Fill a quartz cuvette with this compound to use as a blank and record the baseline.

  • Rinse the cuvette with a small amount of the most dilute sample solution before filling it with that solution.

  • Record the absorbance spectrum of the most dilute solution.

  • Repeat steps 6 and 7 for each of the prepared dilutions, moving from the least concentrated to the most concentrated.

  • Plot a calibration curve of absorbance at the wavelength of maximum absorption (λmax) versus concentration.

  • The concentration of an unknown sample can be determined by measuring its absorbance and using the calibration curve.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated area, preferably within a chemical fume hood, when handling this compound.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

  • Keep it segregated from oxidizing agents and other incompatible materials.

Disposal:

  • Dispose of this compound waste in a designated, properly labeled hazardous waste container for non-halogenated organic solvents.

  • Follow all institutional and local regulations for chemical waste disposal.[10][11]

G A Start: Need for a Non-Polar Solvent B Is the Analyte Non-Polar? A->B C Consider this compound B->C Yes D Consider a Polar Solvent B->D No E Is High Boiling Point Acceptable? C->E F Is a Lower Boiling Point Needed? E->F No G This compound is a Suitable Choice E->G Yes H Consider Hexane or Iso-octane F->H

References

Application Notes and Protocols for the Utilization of Isocetane in Gas Chromatography Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isocetane in Gas Chromatography

This compound, chemically known as 2,2,4,4,6,8,8-heptamethylnonane, is a highly branched C16 alkane. Its stable, non-polar nature and well-defined chromatographic behavior make it a valuable tool in gas chromatography (GC), particularly in applications requiring high precision and accuracy. In the pharmaceutical industry, GC is a critical technique for the analysis of volatile and semi-volatile compounds, including residual solvents, raw material purity, and potential impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2]

This compound's primary role in these applications is as a reference standard, either as an internal standard or as a component in a mixture for system suitability testing. Its use helps to ensure the reliability and reproducibility of analytical methods, which is crucial for regulatory compliance and patient safety.

Key Applications of this compound in Pharmaceutical GC Analysis

Internal Standard for Quantitative Analysis

The use of an internal standard (IS) is a robust method for quantification in GC as it corrects for variations in injection volume, detector response, and sample preparation. This compound is a suitable internal standard for the analysis of non-polar to moderately polar volatile organic compounds (VOCs) and residual solvents. A study on the quantification of n-alkanes in environmental samples utilized heptamethylnonane (this compound) as part of a two-component internal standard for GC-MS analysis, demonstrating its applicability in quantitative methods.[3]

Principle: A known concentration of this compound is added to all samples, calibration standards, and quality control samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratiometric approach minimizes errors from variations in the analytical process.

Reference Marker for Retention Time and System Suitability

Due to its consistent retention time under defined chromatographic conditions, this compound can be used as a reference marker to confirm the stability and performance of the GC system.[4] It can be included in a system suitability test (SST) mixture to monitor parameters such as retention time reproducibility, peak shape, and resolution.

Experimental Protocols

The following protocols are representative methods for the use of this compound in GC analysis within a pharmaceutical context. These should be adapted and validated for specific applications and instrumentation.

Protocol 1: Quantification of Residual Solvents in an Active Pharmaceutical Ingredient (API) using this compound as an Internal Standard

This protocol outlines a headspace GC-FID (Gas Chromatography with Flame Ionization Detection) method for the quantification of common residual solvents (e.g., hexane, heptane, toluene) in an API, in accordance with principles from USP <467>.[5][6][7]

Materials and Reagents:

  • This compound (2,2,4,4,6,8,8-heptamethylnonane), GC grade, ≥98% purity

  • API sample

  • Residual solvent standards (e.g., hexane, heptane, toluene)

  • Dimethyl sulfoxide (DMSO), headspace grade

  • Deionized water

  • Headspace vials (20 mL) with PTFE/silicone septa

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.

  • Capillary GC column: e.g., DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent.[8]

Procedure:

  • Internal Standard Stock Solution Preparation: Accurately weigh a suitable amount of this compound and dissolve it in DMSO to prepare a stock solution of 1.0 mg/mL.

  • Calibration Standard Preparation:

    • Prepare a mixed stock solution of the target residual solvents in DMSO at a concentration of, for example, 10 mg/mL each.

    • Prepare a series of calibration standards by spiking known volumes of the mixed solvent stock solution and the this compound internal standard stock solution into headspace vials containing a fixed amount of deionized water (e.g., 5 mL). The final concentrations should bracket the expected range of the residual solvents in the API. A typical calibration series might range from 1 to 50 µg/mL for each solvent.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the API sample into a 20 mL headspace vial.

    • Add a known volume of the this compound internal standard stock solution.

    • Add 5 mL of deionized water.

    • Immediately cap and crimp the vial.

  • GC-FID Analysis:

    • Place the prepared vials in the headspace autosampler.

    • Equilibrate the vials at the specified temperature and time (e.g., 80 °C for 45 minutes).[6]

    • Inject the headspace gas onto the GC column.

Data Analysis:

  • Identify the peaks corresponding to the residual solvents and this compound based on their retention times, confirmed by running individual standards.

  • Calculate the peak area ratio of each residual solvent to the this compound internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of each residual solvent.

  • Determine the concentration of each residual solvent in the API sample from the calibration curve.

Quantitative Data Summary:

ParameterValueReference
GC Column DB-624 (30 m x 0.32 mm ID, 1.8 µm)[8]
Carrier Gas Helium or Nitrogen
Oven Program Initial: 40 °C for 20 minRamp: 10 °C/min to 240 °CHold: 10 min at 240 °C[6]
Injector Temp. 140 °C[6]
Detector Temp. 250 °C
Headspace Oven Temp. 80 °C[6]
Headspace Incubation Time 45 min[6]
Internal Standard This compound (2,2,4,4,6,8,8-heptamethylnonane)[3]

Note: Retention times are highly dependent on the specific instrument and conditions and must be experimentally determined.

Method Validation Workflow

A typical workflow for the validation of a quantitative GC method for impurities, such as the one described above, is outlined below. This workflow is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]

GC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Use MD1 Define Analytical Target Profile MD2 Select GC Column and Conditions MD1->MD2 MD3 Optimize Separation MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity V1->V2 V3 Range V2->V3 V4 Accuracy V3->V4 V5 Precision (Repeatability & Intermediate) V4->V5 V6 Detection Limit (LOD) V5->V6 V7 Quantitation Limit (LOQ) V6->V7 V8 Robustness V7->V8 RU1 System Suitability Testing V8->RU1 Method Validated RU2 Sample Analysis RU1->RU2 RU3 Reporting RU2->RU3 Internal_Standard_Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_data Data Processing P1 Prepare Analyte Stock Solution P3 Prepare Calibration Standards (Analyte + IS) P1->P3 P2 Prepare this compound (IS) Stock Solution P2->P3 P4 Prepare Sample (Sample + IS) P2->P4 A1 Analyze Calibration Standards P3->A1 A2 Analyze Sample P4->A2 D1 Measure Peak Areas (Analyte and IS) A1->D1 A2->D1 D2 Calculate Peak Area Ratios (Analyte Area / IS Area) D1->D2 D3 Construct Calibration Curve (Ratio vs. Concentration) D2->D3 For Standards D4 Determine Sample Concentration from Calibration Curve D2->D4 For Sample D3->D4 Use Curve

References

Application Note: Detailed Protocol for Cetane Number Testing Using Isocetane Blends

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cetane number (CN) is a critical parameter that quantifies the ignition quality of diesel fuel. It is a measure of the fuel's ignition delay, which is the time between the start of injection into the combustion chamber and the beginning of combustion. A higher cetane number indicates a shorter ignition delay and is associated with better engine performance, including smoother operation, reduced engine knock, and lower emissions.[1][2] The internationally recognized standard test methods for determining the cetane number are ASTM D613 and ISO 5165.[1][2][3][4] These methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine to compare the combustion characteristics of a test fuel with those of primary reference fuel blends of known cetane numbers.[1][5][6]

This application note provides a detailed protocol for determining the cetane number of diesel fuels using isocetane blends as primary reference fuels, in accordance with ASTM D613 and ISO 5165.

Principle of the Test

The cetane number of a diesel fuel sample is determined by bracketing its ignition delay characteristics between two primary reference fuel (PRF) blends with known cetane numbers. The PRFs are n-hexadecane (also known as cetane), which has a high ignition quality and is assigned a cetane number of 100, and 2,2,4,4,6,8,8-heptamethylnonane (HMN or this compound), which has a low ignition quality and is assigned a cetane number of 15.[1][7][8] The CFR engine's compression ratio is adjusted for the test sample and each of the two bracketing reference fuel blends to achieve a constant ignition delay of 13 crank angle degrees.[1][9] The cetane number of the sample is then interpolated from the compression ratio measurements (handwheel readings) of the sample and the bracketing reference fuels.[1][5]

Experimental Protocol

1. Apparatus and Materials

  • Cooperative Fuel Research (CFR) Engine: A single-cylinder, four-stroke, variable compression ratio, indirect injection diesel engine conforming to ASTM D613 or ISO 5165 specifications.[4][5][6]

  • Primary Reference Fuels (PRFs):

    • n-Hexadecane (Cetane): Certified to have a cetane number of 100.

    • 2,2,4,4,6,8,8-Heptamethylnonane (HMN or this compound): Certified to have a cetane number of 15.[1][7]

  • Secondary Reference Fuels (Optional): T-fuel and U-fuel, which are commercially available and calibrated against PRFs, can be used for routine testing.[5][9]

  • Volumetric Glassware: Calibrated burettes or pipettes for accurate blending of reference fuels.

  • Fuel Sample: The diesel fuel to be tested.

2. Preparation of Primary Reference Fuel Blends

  • Determine the expected cetane number of the fuel sample.

  • Prepare two bracketing primary reference fuel blends, one with a cetane number slightly higher and one slightly lower than the expected cetane number of the sample.

  • Calculate the required volumes of n-hexadecane and HMN for each blend using the following formula[1][7][8]: CN = (% n-hexadecane) + 0.15 * (% HMN)

  • Using calibrated volumetric glassware, accurately measure the calculated volumes of n-hexadecane and HMN to prepare the blends. For example, to prepare a 500 mL blend with a cetane number of 40, the required volumes would be calculated as follows:

    • Let V_c be the volume of n-hexadecane and V_h be the volume of HMN.

    • 40 = (V_c / 500) * 100 + 0.15 * (V_h / 500) * 100

    • V_c + V_h = 500

    • Solving these equations gives the required volumes of each component.

  • Thoroughly mix the components to ensure a homogeneous blend.

3. CFR Engine Operation and Calibration

  • Engine Start-up and Warm-up: Start the CFR engine and allow it to warm up under the standard operating conditions specified in ASTM D613 or ISO 5165 until all temperatures and pressures stabilize.

  • Standard Operating Conditions: Ensure all engine parameters are set to the standard values. Key parameters are summarized in the table below.

  • Ignition Delay Measurement: The engine is equipped with sensors to measure the time between fuel injection and the start of combustion, which is expressed in crank angle degrees. The target ignition delay is 13°.[1][9]

  • Engine Calibration: Periodically, and before testing, the engine's performance should be checked using a calibrated check fuel with a known cetane number. The engine is considered calibrated if the measured cetane number of the check fuel is within the specified tolerance.[5]

4. Cetane Number Determination Procedure (Bracketing Method)

  • Introduce the fuel sample into the CFR engine's fuel system.

  • Adjust the engine's compression ratio using the handwheel until the ignition delay for the sample is exactly 13°. Record the handwheel reading.[5]

  • Switch to the first primary reference fuel blend (e.g., the lower CN blend).

  • Adjust the compression ratio until the ignition delay is again 13°. Record the handwheel reading.

  • Switch to the second primary reference fuel blend (the higher CN blend).

  • Adjust the compression ratio to obtain a 13° ignition delay. Record the handwheel reading.

  • The handwheel reading for the sample fuel must fall between the readings for the two reference fuel blends. If it does not, new reference fuel blends must be prepared to bracket the sample.

5. Calculation of Cetane Number

Calculate the cetane number of the sample fuel by linear interpolation of the handwheel readings and the cetane numbers of the two bracketing reference fuel blends.

CN_sample = CN_low + [(HW_low - HW_sample) / (HW_low - HW_high)] * (CN_high - CN_low)

Where:

  • CN_sample = Cetane Number of the sample

  • CN_low = Cetane Number of the low CN reference fuel blend

  • CN_high = Cetane Number of the high CN reference fuel blend

  • HW_sample = Handwheel reading for the sample

  • HW_low = Handwheel reading for the low CN reference fuel blend

  • HW_high = Handwheel reading for the high CN reference fuel blend

Data Presentation

Table 1: Primary Reference Fuel Specifications

Reference FuelChemical NameAssigned Cetane Number
n-HexadecaneCetane100
2,2,4,4,6,8,8-HeptamethylnonaneThis compound (HMN)15

Table 2: Standard CFR Engine Operating Conditions (ASTM D613 / ISO 5165)

ParameterValue
Engine Speed900 ± 9 rpm
Injection Timing13.0° before top dead center (btdc)
Injector Nozzle Opening Pressure10.3 ± 0.34 MPa (1500 ± 50 psi)
Injection Flow Rate13.0 ± 0.2 mL/min
Injector Coolant Temperature38 ± 3 °C (100 ± 5 °F)
Intake Air Temperature66 ± 0.5 °C (150 ± 1 °F)
Coolant Temperature100 ± 1.5 °C (212 ± 3 °F)

Table 3: Example Data for Cetane Number Calculation

FuelCetane Number (CN)Handwheel Reading (HW)
Low Reference Blend401.850
Test Sample?1.765
High Reference Blend501.680

Using the interpolation formula: CN_sample = 40 + [(1.850 - 1.765) / (1.850 - 1.680)] * (50 - 40) = 45

Experimental Workflow Visualization

Cetane_Number_Testing_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase start Start prep_blends Prepare Bracketing Reference Fuel Blends (High and Low CN) start->prep_blends engine_setup CFR Engine Setup and Warm-up to Standard Operating Conditions start->engine_setup run_sample Run Test Sample and Adjust Compression Ratio for 13° Ignition Delay engine_setup->run_sample record_sample_hw Record Sample Handwheel Reading run_sample->record_sample_hw run_low_ref Run Low CN Reference Blend and Adjust for 13° Ignition Delay record_sample_hw->run_low_ref record_low_hw Record Low CN Handwheel Reading run_low_ref->record_low_hw run_high_ref Run High CN Reference Blend and Adjust for 13° Ignition Delay record_low_hw->run_high_ref record_high_hw Record High CN Handwheel Reading run_high_ref->record_high_hw check_bracketing Check if Sample HW is Between Reference HWs record_high_hw->check_bracketing check_bracketing->prep_blends No calculate_cn Calculate Cetane Number by Linear Interpolation check_bracketing->calculate_cn Yes end End calculate_cn->end

References

Application Notes and Protocols: Isocetane as a Primary Reference Standard in Fuel Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cetane number (CN) is a critical parameter for determining the ignition quality of diesel fuel. It is a measure of a fuel's ignition delay; the time between the start of injection and the start of combustion. A higher cetane number indicates a shorter ignition delay period and is characteristic of a more efficient and smoother combustion. Isocetane, chemically known as 2,2,4,4,6,8,8-heptamethylnonane, is a primary reference fuel used to define the lower end of the cetane number scale.[1][2] This document provides detailed application notes and protocols for the use of this compound as a primary reference standard in fuel analysis, primarily focusing on the ASTM D613 standard test method.

The Role of this compound in the Cetane Number Scale

The cetane number of a diesel fuel is determined by comparing its combustion characteristics in a standardized test engine to that of reference fuels with known cetane numbers. The cetane number scale is defined by two primary reference fuels:

  • n-Cetane (n-hexadecane): This long, straight-chain alkane has excellent ignition qualities and is assigned a cetane number of 100.[2]

  • This compound (2,2,4,4,6,8,8-heptamethylnonane): A highly branched alkane with poor ignition qualities, this compound is assigned a cetane number of 15.[1][2]

Historically, alpha-methylnaphthalene (α-methylnaphthalene) was used as the low cetane number reference fuel with a value of 0. However, due to its instability and handling difficulties, it was replaced by the more stable this compound.[1]

The cetane number of a test fuel is determined by blending n-cetane and this compound in various proportions until the blend has the same ignition delay as the test fuel. The percentage of n-cetane in this blend then determines the cetane number of the fuel.

Data Presentation: Properties of Primary Reference Fuels

A clear understanding of the physicochemical properties of the primary reference fuels is essential for accurate fuel analysis. The table below summarizes key properties of this compound, n-cetane, and the historical reference, alpha-methylnaphthalene.

PropertyThis compound (2,2,4,4,6,8,8-Heptamethylnonane)n-Cetane (n-Hexadecane)alpha-Methylnaphthalene
Chemical Formula C₁₆H₃₄C₁₆H₃₄C₁₁H₁₀
Molar Mass 226.44 g/mol 226.45 g/mol 142.20 g/mol
Cetane Number 151000
Appearance Colorless liquidColorless liquidColorless to yellowish liquid
Density 0.793 g/cm³ at 20°C0.773 g/cm³ at 20°C1.02 g/cm³ at 20°C
Boiling Point 240 °C287 °C245 °C
Melting Point -18 °C-30.5 °C
Flash Point 96 °C135 °C82 °C
Solubility in Water InsolubleInsolubleInsoluble

Experimental Protocols: Determination of Cetane Number (ASTM D613)

The following protocol outlines the standardized procedure for determining the cetane number of diesel fuels using a Cooperative Fuel Research (CFR) engine, as specified by ASTM D613.[3][4][5]

Apparatus
  • Cooperative Fuel Research (CFR) Engine: A single-cylinder, four-stroke, variable compression ratio diesel engine.[3][4]

  • Fuel System: Capable of delivering the test fuel and reference fuels to the engine.

  • Instrumentation: To measure ignition delay, compression ratio, and other engine operating parameters.

Reagents and Materials
  • This compound (2,2,4,4,6,8,8-heptamethylnonane): Primary reference fuel with a cetane number of 15.

  • n-Cetane (n-hexadecane): Primary reference fuel with a cetane number of 100.

  • Test Fuel: The diesel fuel sample to be analyzed.

  • Secondary Reference Fuels: Blends of this compound and n-cetane with known cetane numbers.

Engine Setup and Calibration
  • Engine Warm-up: Start the CFR engine and allow it to warm up until all temperatures and pressures have stabilized according to the manufacturer's specifications.

  • Standard Operating Conditions: Ensure the engine is operating under the standard conditions specified in ASTM D613, including:

    • Engine Speed: 900 ± 9 rpm

    • Intake Air Temperature: 66 ± 0.5 °C

    • Coolant Temperature: 100 ± 1.5 °C

    • Injection Timing: 13.0 degrees before top dead center (btdc)

  • Calibration: Calibrate the engine using reference fuels with known cetane numbers to ensure accurate and reproducible results.

Experimental Procedure: Bracketing Method
  • Introduce Test Fuel: Fill one of the fuel reservoirs with the test fuel sample.

  • Determine Approximate Cetane Number:

    • Operate the engine on the test fuel.

    • Adjust the compression ratio of the engine until the ignition delay is exactly 13.0 degrees of crank angle.

    • Record the handwheel reading, which provides an initial estimate of the cetane number.

  • Select Bracketing Reference Fuels:

    • Choose two secondary reference fuel blends with cetane numbers that bracket the estimated cetane number of the sample fuel (one higher and one lower).

  • Run High-Cetane Reference Fuel:

    • Switch the engine to operate on the higher cetane number reference fuel.

    • Adjust the compression ratio to achieve the standard 13.0-degree ignition delay.

    • Record the handwheel reading.

  • Run Low-Cetane Reference Fuel:

    • Switch the engine to operate on the lower cetane number reference fuel.

    • Adjust the compression ratio to achieve the standard 13.0-degree ignition delay.

    • Record the handwheel reading.

  • Re-check Test Fuel:

    • Switch back to the test fuel and make any fine adjustments to the compression ratio to ensure the 13.0-degree ignition delay is maintained.

    • Record the final handwheel reading for the test fuel.

Calculation of Cetane Number

The cetane number of the test fuel is calculated by linear interpolation of the handwheel readings of the test sample and the two bracketing reference fuels. The formula for calculating the cetane number is:

CN = CNL + ((HWRL - HWRS) / (HWRL - HWRH)) * (CNH - CNL)

Where:

  • CN: Cetane Number of the sample

  • CNL: Cetane Number of the low-cetane reference fuel

  • CNH: Cetane Number of the high-cetane reference fuel

  • HWRS: Handwheel Reading for the sample fuel

  • HWRL: Handwheel Reading for the low-cetane reference fuel

  • HWRH: Handwheel Reading for the high-cetane reference fuel

Mandatory Visualizations

Cetane_Number_Scale cluster_scale Cetane Number Scale cluster_quality Ignition Quality This compound This compound (2,2,4,4,6,8,8-Heptamethylnonane) CN = 15 DieselFuel Typical Diesel Fuel CN = 40-55 nCetane n-Cetane (n-Hexadecane) CN = 100 Poor Poor Good Good Poor->Good

Caption: The Cetane Number Scale and Ignition Quality.

ASTM_D613_Workflow start Start engine_setup Engine Setup and Warm-up (ASTM D613 Standard Conditions) start->engine_setup run_sample Run Test Fuel Sample engine_setup->run_sample adjust_cr_sample Adjust Compression Ratio (CR) for 13° Ignition Delay run_sample->adjust_cr_sample record_hwr_sample Record Handwheel Reading (HWR) for Sample adjust_cr_sample->record_hwr_sample select_ref Select Bracketing Reference Fuels (High & Low CN) record_hwr_sample->select_ref run_high_ref Run High CN Reference Fuel select_ref->run_high_ref adjust_cr_high Adjust CR for 13° Ignition Delay run_high_ref->adjust_cr_high record_hwr_high Record HWR for High CN Ref. adjust_cr_high->record_hwr_high run_low_ref Run Low CN Reference Fuel record_hwr_high->run_low_ref adjust_cr_low Adjust CR for 13° Ignition Delay run_low_ref->adjust_cr_low record_hwr_low Record HWR for Low CN Ref. adjust_cr_low->record_hwr_low calculate_cn Calculate Cetane Number (Linear Interpolation) record_hwr_low->calculate_cn end End calculate_cn->end

Caption: ASTM D613 Experimental Workflow.

References

Application Notes and Protocols for the Safe Handling and Storage of Isocetane in a Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and guidelines for the safe handling and storage of isocetane (2,2,4,4,6,8,8-heptamethylnonane) in a research laboratory setting. These procedures are designed to minimize risks and ensure a safe working environment.

Chemical and Physical Properties

This compound is a branched-chain alkane. A clear, colorless liquid, it is important to understand its physical and chemical properties to ensure safe handling.[1]

PropertyValueReference
Chemical Formula C₁₆H₃₄[1]
Molar Mass 226.44 g/mol [1]
Appearance Colorless liquid[1]
Odor Odorless[1]
Boiling Point 240 °C (464 °F)[1]
Flash Point 95 °C (203 °F)[1]
Density 0.783 g/cm³[1]
Vapor Pressure 0.01 kPa at 25 °C
Solubility Immiscible in water[2]
Autoignition Temperature Not available[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound may be fatal if swallowed and enters the airways.[3] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Hazard Statements:

  • H304: May be fatal if swallowed and enters airways.[3]

Recommended Personal Protective Equipment:

PPE CategoryRecommended EquipmentSpecifications
Eye and Face Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or NIOSH (US) standards.[3]
Hand Chemically resistant gloves.Nitrile or neoprene gloves are suitable. Inspect for degradation or punctures before use.
Body Laboratory coat.
Respiratory Not required under normal conditions with adequate ventilation.If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Experimental Protocols

Receiving and Inspection
  • Upon receipt, visually inspect the this compound container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name, hazard warnings, and receiving date.

  • Ensure the Safety Data Sheet (SDS) is readily accessible.

Storage Procedures
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

  • Keep containers tightly closed when not in use.[1]

  • Store in a flammable liquid storage cabinet.

  • Avoid storage near heat, sparks, or open flames.

Handling and Dispensing
  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Use only non-sparking tools when opening and closing containers.

  • Ground all equipment to prevent static electricity discharge.

  • When transferring, pour slowly to minimize splashing.

  • Avoid direct contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Spill Cleanup Protocol
  • Immediate Actions:

    • Alert personnel in the immediate area.

    • Eliminate all ignition sources (e.g., turn off equipment, extinguish open flames).

    • Ensure adequate ventilation.

  • Containment:

    • For small spills, absorb the this compound with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1]

  • Cleanup:

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Reporting:

    • Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.

Waste Disposal
  • All this compound waste, including contaminated absorbent materials, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[1][3]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]

  • If Swallowed: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.[1][3]

Firefighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: In a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Workflow Diagram

SafeHandlingWorkflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Waste Disposal cluster_spill Spill Response Receive Receive this compound Inspect Inspect Container Receive->Inspect Store Store in Flammable Cabinet Inspect->Store DonPPE Wear Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Dispense Dispense this compound FumeHood->Dispense CollectWaste Collect Waste Dispense->CollectWaste Spill Spill Occurs Dispense->Spill Dispose Dispose as Hazardous Waste CollectWaste->Dispose SpillCleanup Follow Spill Protocol Spill->SpillCleanup SpillCleanup->CollectWaste

Caption: Workflow for the safe handling of this compound.

References

Application of Isocetane in Studies of Diesel Engine Combustion

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocetane, with the chemical name 2,2,4,4,6,8,8-heptamethylnonane, is a highly branched paraffinic hydrocarbon that serves as a critical reference compound in the study of diesel engine combustion. Its primary role stems from its low cetane number, which provides a reliable baseline for evaluating the ignition quality of diesel fuels. This document outlines the key applications of this compound in diesel combustion research, providing detailed protocols for its use and summarizing relevant quantitative data. This compound is instrumental in the development of diesel surrogate fuels, in the fundamental investigation of combustion chemistry and kinetics, and in research on advanced combustion concepts.

Key Applications of this compound

This compound's utility in diesel engine research is multifaceted, primarily centered around its well-defined combustion characteristics.

  • Primary Reference Fuel for Cetane Number Determination: this compound is a primary reference fuel with a defined cetane number of 15.[1] In accordance with ASTM D613, it is blended with n-hexadecane (cetane), which has a cetane number of 100, to create reference fuels for calibrating the cetane scale and determining the cetane number of test diesel fuels.[2] The cetane number is a critical parameter that quantifies the ignition delay of a diesel fuel—the period between the start of injection and the start of combustion.[3]

  • Component of Diesel Surrogate Fuels: Diesel fuel is a complex mixture of hydrocarbons, making it challenging to model and study its combustion behavior precisely. Surrogate fuels, which are mixtures of a small number of pure compounds, are formulated to replicate the physical and chemical properties of real diesel. This compound is a vital component of these surrogates, representing the branched alkane (iso-alkane) chemical class.[4] Researchers have developed and utilized multi-component surrogates containing this compound to emulate the combustion characteristics, such as ignition delay and emissions, of conventional, synthetic, and renewable diesel fuels.[5][6][7]

  • Tool for Chemical Kinetics Modeling: The well-defined molecular structure of this compound makes it an ideal candidate for fundamental studies of combustion chemistry. Experimental data from the oxidation of this compound in controlled environments like shock tubes and jet-stirred reactors are used to develop and validate detailed chemical kinetic models.[8][9] These models are crucial for the computational fluid dynamics (CFD) simulations used to design and optimize modern diesel engines.

  • Research in Advanced Combustion Modes: this compound is employed in studies of advanced combustion concepts such as Homogeneous Charge Compression Ignition (HCCI).[10] In these non-traditional combustion regimes, the autoignition characteristics of the fuel are paramount. By blending this compound with other reference fuels, researchers can systematically vary the cetane number of the fuel to investigate its impact on combustion phasing, efficiency, and the formation of pollutants like nitrogen oxides (NOx), carbon monoxide (CO), and unburned hydrocarbons (HC).[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its application in diesel combustion studies.

Table 1: Physicochemical Properties of this compound and n-Hexadecane

PropertyThis compound (2,2,4,4,6,8,8-Heptamethylnonane)n-Hexadecane (Cetane)
Chemical Formula C16H34C16H34
Molar Mass ( g/mol ) 226.44226.44
Cetane Number (CN) 15[1]100[2]
Boiling Point (°C) 240287
Density at 20°C (g/mL) 0.7830.773

Table 2: Impact of Cetane Number on Diesel Engine Combustion and Emissions (General Trends)

ParameterEffect of Increasing Cetane Number
Ignition Delay Decreases[3]
CO Emissions Generally Decreases[12][13]
HC Emissions Generally Decreases[12][13]
NOx Emissions Can Increase or Decrease depending on combustion phasing and temperature[12][13]
Particulate Matter (PM) Emissions Generally Decreases[13]
Engine Noise Generally Decreases[3][12]

Experimental Protocols

Protocol 1: Determination of Derived Cetane Number (DCN) using an Ignition Quality Tester (IQT)

This protocol outlines the general procedure for determining the Derived Cetane Number (DCN) of a test fuel using blends of this compound and n-hexadecane as calibration fuels. The IQT is a constant volume combustion chamber that measures ignition delay.[14]

1. Materials and Equipment:

  • Ignition Quality Tester (IQT)

  • Test diesel fuel

  • Primary reference fuels: this compound (CN=15) and n-Hexadecane (CN=100)

  • Precision balance and volumetric flasks for blending

2. Preparation of Calibration Fuels:

  • Prepare a series of calibration fuel blends of this compound and n-hexadecane with known cetane numbers. For example, a blend of 60% n-hexadecane and 40% this compound by volume would have a cetane number of: (0.60 * 100) + (0.40 * 15) = 66.

  • Prepare at least five calibration blends to create a calibration curve spanning the expected cetane number of the test fuel.

3. IQT Operation and Calibration:

  • Follow the manufacturer's instructions for the start-up and stabilization of the IQT.

  • Introduce each calibration fuel blend into the IQT and measure the ignition delay under standardized conditions of temperature and pressure.

  • Plot the measured ignition delay for each calibration blend against its known cetane number to generate a calibration curve.

4. Measurement of Test Fuel:

  • Introduce the test diesel fuel into the IQT and measure its ignition delay under the same conditions used for the calibration fuels.

  • Using the calibration curve, determine the DCN of the test fuel based on its measured ignition delay.

Protocol 2: Evaluation of this compound Blends on Diesel Engine Performance and Emissions

This protocol describes a general methodology for investigating the effects of varying fuel cetane number, using this compound blends, on the performance and emissions of a single-cylinder research diesel engine.

1. Materials and Equipment:

  • Single-cylinder research diesel engine with instrumentation for measuring in-cylinder pressure, engine speed, torque, and fuel consumption.

  • Exhaust gas analysis system for measuring CO, HC, NOx, and particulate matter.

  • Test fuels: Blends of a base diesel fuel with varying percentages of this compound.

2. Engine Setup and Operating Conditions:

  • Install the research engine on a dynamometer to control engine speed and load.

  • Allow the engine to warm up to a stable operating temperature.

  • Define a set of steady-state engine operating conditions (e.g., constant speed and varying load, or constant load and varying speed) at which the test fuels will be evaluated.

3. Experimental Procedure:

  • Operate the engine on the baseline diesel fuel at the first defined operating condition and record all performance and emissions data.

  • Switch to the first this compound-blend fuel and allow the engine to stabilize before recording data.

  • Repeat the data acquisition for all this compound blends at the same operating condition.

  • Proceed to the next engine operating condition and repeat the fuel testing sequence.

4. Data Analysis:

  • Calculate key performance parameters such as brake-specific fuel consumption (BSFC) and brake thermal efficiency.

  • Analyze the in-cylinder pressure data to determine combustion characteristics like ignition delay and heat release rate.

  • Compare the emissions (CO, HC, NOx, PM) and performance parameters of the this compound blends to the baseline diesel fuel at each operating condition.

Visualizations

Experimental_Workflow_for_DCN_Determination cluster_0 Preparation of Reference Fuels cluster_1 IQT Measurement cluster_2 Data Analysis This compound This compound (CN=15) Blending Blending This compound->Blending nHexadecane n-Hexadecane (CN=100) nHexadecane->Blending Cal_Fuels Calibration Fuels (Known CN) Blending->Cal_Fuels IQT Ignition Quality Tester (IQT) Cal_Fuels->IQT Calibrate Ignition_Delay Measure Ignition Delay IQT->Ignition_Delay Calibration_Curve Generate Calibration Curve (Ignition Delay vs. CN) Ignition_Delay->Calibration_Curve Test_Fuel Test Fuel (Unknown CN) Test_Fuel->IQT Test DCN_Result Derived Cetane Number (DCN) of Test Fuel Calibration_Curve->DCN_Result

Caption: Workflow for Derived Cetane Number (DCN) determination using this compound.

Role_of_Isocetane_as_Surrogate cluster_surrogate Surrogate Fuel Formulation cluster_application Application in Research Real_Diesel Real Diesel Fuel (Complex Mixture) Combustion_Behavior Matching Combustion Behavior (Ignition Delay, Emissions, etc.) Real_Diesel->Combustion_Behavior This compound This compound (Branched Alkanes) Surrogate_Fuel Surrogate Fuel (Simple Mixture) This compound->Surrogate_Fuel n_Alkanes n-Alkanes (e.g., n-Hexadecane) n_Alkanes->Surrogate_Fuel Aromatics Aromatics (e.g., Toluene) Aromatics->Surrogate_Fuel Engine_Experiments Engine Experiments Surrogate_Fuel->Engine_Experiments CFD_Simulations CFD Simulations (Kinetic Modeling) Surrogate_Fuel->CFD_Simulations Surrogate_Fuel->Combustion_Behavior

Caption: Role of this compound in the formulation and application of diesel surrogate fuels.

References

Application Notes: The Role of Isocetane in the Formulation of Jet Fuel Surrogate Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The complex composition of conventional and alternative jet fuels, often comprising thousands of hydrocarbon species, presents a significant challenge for combustion modeling and the development of advanced propulsion technologies. Surrogate fuels, which are mixtures of a few well-characterized hydrocarbon compounds, are formulated to emulate the physical and chemical properties of real jet fuels. Isocetane (2,2,4,4,6,8,8-heptamethylnonane), a highly branched C16 alkane, is a critical component in many jet fuel surrogate mixtures. Its molecular structure and combustion characteristics make it an ideal candidate to represent the branched alkanes found in real fuels, influencing key properties such as ignition quality and sooting tendency.

These application notes provide a comprehensive overview of the use of this compound in developing surrogate mixtures for jet fuels, detailing surrogate compositions, target properties, and the experimental protocols for their validation.

Key Properties Influenced by this compound

This compound is primarily included in surrogate formulations to help match the following critical properties of the target jet fuel:

  • Cetane Number (CN): this compound has a high cetane number, which is a measure of a fuel's ignition quality. Its inclusion is crucial for emulating the autoignition characteristics of jet fuels, particularly in advanced combustion regimes.

  • Threshold Sooting Index (TSI): The highly branched structure of this compound influences soot formation. By carefully balancing its concentration with other components, the sooting propensity of the surrogate can be tailored to match that of the real fuel.[1]

  • Density and Viscosity: As a larger hydrocarbon molecule, this compound contributes to matching the liquid density and viscosity of the target jet fuel over a range of temperatures.

  • Hydrogen-to-Carbon (H/C) Ratio: The H/C ratio is a fundamental property that affects the energy content and combustion stoichiometry. This compound helps in achieving the desired H/C ratio for the overall surrogate mixture.

Logical Workflow for Surrogate Fuel Development

The development of a jet fuel surrogate is a systematic process that involves selecting appropriate components, optimizing their proportions to match a suite of target properties, and validating the final mixture through a series of rigorous experiments.

SurrogateDevelopmentWorkflow DefineTargets Define Target Fuel and Properties SelectComponents Select Surrogate Components (incl. This compound) DefineTargets->SelectComponents Optimization Composition Optimization (e.g., Genetic Algorithm) SelectComponents->Optimization PropertyPrediction Predict Surrogate Properties Optimization->PropertyPrediction Compare Compare with Target Properties PropertyPrediction->Compare Compare->Optimization Iterate Validation Experimental Validation Compare->Validation Properties Match FinalSurrogate Final Surrogate Formulation Validation->FinalSurrogate

Figure 1: Workflow for Jet Fuel Surrogate Development.

Data Presentation: this compound-Containing Surrogate Fuel Compositions

The following tables summarize the compositions and target properties of several jet fuel surrogates that utilize this compound. These examples demonstrate the varying proportions of this compound used to match different target fuels and property sets.

Table 1: Composition of this compound-Containing Jet Fuel Surrogates (Mole Fraction)

Surrogate Namen-DodecaneThis compoundDecalinTolueneMethylcyclohexaneReference
JFS 0.39050.21790.11490.2767-[2]
UM1 0.38440.1484-0.23360.2336[3]
UM2 0.28970.14240.31880.2491-[3]

Table 2: Target Properties for Jet Fuel Surrogates

PropertyTarget Value (Jet-A)JFS SurrogateUM1 SurrogateUM2 SurrogateReference
Cetane Number (CN)~45-5148.947.147.1[2][3]
Threshold Sooting Index (TSI)~20-2522.522.522.5[2][3]
H/C Ratio~1.9-2.01.941.941.94[2][3]
Molecular Weight ( g/mol )~180-190162.7168.3168.3[2][3]
Lower Heating Value (MJ/kg)~42.8-43.543.243.143.1[2][3]
Liquid Density @ 298K ( kg/m ³)~775-840780785785[2][3]

Experimental Protocols

The validation of a surrogate fuel is critical to ensure its fidelity in emulating the combustion behavior of the real jet fuel. The following are detailed protocols for key experiments used in this validation process.

Protocol 1: Ignition Delay Time Measurement in a Shock Tube

Objective: To measure the autoignition delay time of the surrogate fuel at high temperatures and pressures, characteristic of gas turbine combustors.

Apparatus:

  • Shock Tube: A high-pressure shock tube, often heated to prevent fuel condensation, with a driver section and a driven section separated by a diaphragm.[2]

  • Instrumentation: Sidewall-mounted piezoelectric pressure transducers and optical detectors for OH* chemiluminescence (at 306 nm) near the endwall.[4]

  • Gas Mixing System: A system for preparing precise fuel/air mixtures.

Methodology:

  • Mixture Preparation: A gaseous mixture of the surrogate fuel and an oxidizer (typically synthetic air) at a specific equivalence ratio is prepared in a mixing tank. The entire system is often heated to ensure the fuel remains in the vapor phase.[2]

  • Shock Wave Generation: The driver section is filled with a high-pressure driver gas (e.g., helium). The diaphragm is ruptured, generating a shock wave that propagates through the fuel/air mixture in the driven section.

  • Test Conditions: The shock wave reflects off the endwall of the driven section, compressing and heating the test gas to the desired temperature and pressure.

  • Ignition Detection: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of ignition. This is typically determined by a sharp pressure rise and the initial detection of the OH* emission signal.[5]

  • Data Acquisition: Pressure and emission signals are recorded using a high-speed data acquisition system.

  • Varying Conditions: The experiment is repeated over a range of temperatures, pressures, and equivalence ratios to map the ignition behavior of the surrogate fuel.

Protocol 2: Autoignition Characterization in a Rapid Compression Machine (RCM)

Objective: To investigate the low-to-intermediate temperature autoignition chemistry of the surrogate fuel, including phenomena like two-stage ignition and the negative temperature coefficient (NTC) region.

Apparatus:

  • Rapid Compression Machine (RCM): A device consisting of a reaction chamber and a piston assembly. The piston rapidly compresses the fuel/air mixture to simulate a single compression stroke of an engine.

  • Instrumentation: A pressure transducer mounted in the reaction chamber to record the pressure history.

  • Fuel Injection/Mixing System: For preparing a homogeneous mixture of the surrogate fuel and air within the reaction chamber.

Methodology:

  • Mixture Preparation: The reaction chamber is filled with a premixed charge of the surrogate fuel and air. For less volatile fuels, a heated injection system may be used.

  • Compression: The piston is driven forward, rapidly compressing the mixture. The compression process is designed to be nearly adiabatic.

  • Ignition Event: The primary data recorded is the pressure trace as a function of time during and after compression. The ignition delay is the time from the end of compression to the sharp increase in pressure indicating autoignition.

  • Two-Stage Ignition: The pressure trace is analyzed for evidence of two-stage ignition, which is characteristic of low-temperature combustion chemistry and is an important validation target for surrogates.

  • Data Analysis: Experiments are performed over a range of compressed gas temperatures and pressures to characterize the NTC behavior, where the ignition delay time increases with increasing temperature in a certain range.

Protocol 3: Species Measurement in a Jet-Stirred Reactor (JSR)

Objective: To obtain species concentration data from the oxidation of the surrogate fuel under well-controlled, steady-state conditions.

Apparatus:

  • Jet-Stirred Reactor (JSR): A spherical or cylindrical reactor where reactants are introduced through nozzles to create a highly turbulent, well-mixed environment.[6] The reactor is housed in a furnace to maintain a constant temperature.

  • Gas Delivery System: Mass flow controllers to precisely regulate the flow of the surrogate fuel vapor, oxidizer, and diluent gases.

  • Sampling System: A sonic probe to extract gas samples from the reactor for analysis.

  • Analytical Equipment: Gas chromatograph (GC) for stable species analysis and potentially mass spectrometry (MS) for more detailed speciation.

Methodology:

  • Reactor Operation: The reactor is heated to the desired temperature. The premixed reactants are continuously fed into the reactor, and the products are continuously withdrawn.

  • Steady State: The system is allowed to reach a steady state, where the composition of the gas inside the reactor is uniform and constant over time.

  • Gas Sampling: A sample of the reacting mixture is extracted through the sonic probe, which rapidly quenches the reactions.

  • Species Analysis: The collected sample is analyzed using a GC or other analytical techniques to identify and quantify the mole fractions of reactants, intermediates, and final products.

  • Parameter Variation: The experiment is repeated at different reactor temperatures, pressures, and residence times to map out the species evolution as a function of these parameters.

Protocol 4: Laminar Flame Speed Measurement

Objective: To measure the fundamental propagation rate of a premixed flame of the surrogate fuel and air, which is a key parameter for validating kinetic models.

Apparatus:

  • Combustion Chamber: A constant-pressure vessel capable of withstanding the combustion process.

  • Ignition System: Typically, two electrodes to generate a spark at the center of the chamber.

  • High-Speed Imaging System: A high-speed camera and schlieren or shadowgraph optics to visualize the propagating flame front.

  • Fuel and Oxidizer Preparation System: To prepare a homogeneous, quiescent mixture at the desired equivalence ratio.

Methodology:

  • Mixture Preparation: The combustion chamber is filled with a premixed, quiescent mixture of the surrogate fuel vapor and air.

  • Ignition: The mixture is centrally ignited, and a spherical flame propagates outwards.

  • Flame Visualization: The high-speed imaging system captures the growth of the flame kernel over time.

  • Data Extraction: The flame radius as a function of time is extracted from the recorded images.

  • Flame Speed Calculation: The stretched flame speed is calculated from the rate of change of the flame radius. The unstretched laminar flame speed is then determined by extrapolating the flame speed to zero stretch (i.e., a perfectly flat flame front).

  • Systematic Study: Measurements are repeated for various equivalence ratios, temperatures, and pressures to provide a comprehensive dataset for model validation.

Visualization of Experimental Validation Workflow

The following diagram illustrates the workflow for the experimental validation of a developed jet fuel surrogate.

ExperimentalValidationWorkflow Surrogate Proposed Surrogate Mixture ShockTube Shock Tube (Ignition Delay) Surrogate->ShockTube RCM Rapid Compression Machine (Low-T Ignition) Surrogate->RCM JSR Jet-Stirred Reactor (Species Profiles) Surrogate->JSR FlameSpeed Laminar Flame Speed (Flame Propagation) Surrogate->FlameSpeed Comparison Compare Simulation with Experimental Data ShockTube->Comparison RCM->Comparison JSR->Comparison FlameSpeed->Comparison Model Kinetic Modeling & Simulation Model->Comparison Validated Validated Surrogate & Model Comparison->Validated

Figure 2: Experimental Validation Workflow.

References

Application Notes and Protocols for Measuring Ignition Delay of Isocetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocetane (2,2,4,4,6,8,8-heptamethylnonane) is a primary reference fuel with a cetane number of 15, representing the lower end of the cetane scale used to characterize the ignition quality of diesel fuels.[1] The ignition delay time (IDT) is a critical parameter that quantifies this ignition quality, representing the period between the start of injection and the start of combustion.[1][2] Accurate measurement of this compound's ignition delay is crucial for the development and validation of chemical kinetic models for fuel combustion, the formulation of surrogate fuels for real-world diesel and jet fuels, and for understanding the fundamental chemistry of autoignition.[3][4]

This document provides detailed application notes and experimental protocols for measuring the ignition delay time of this compound using two common experimental apparatuses: the Shock Tube (ST) and the Rapid Compression Machine (RCM).

Experimental Setups

The primary experimental facilities for measuring ignition delay times at conditions relevant to internal combustion engines are shock tubes and rapid compression machines.[5][6][7]

  • Shock Tubes (ST): These devices are used to study chemical kinetics at high temperatures and pressures.[2][8] A high-pressure driver gas is separated from a low-pressure reactive gas mixture by a diaphragm. When the diaphragm is ruptured, a shock wave propagates through the reactive mixture, rapidly heating and compressing it to a well-defined temperature and pressure, initiating autoignition.[8] Shock tubes are particularly well-suited for measuring short ignition delay times (microseconds to milliseconds) at high temperatures (typically > 900 K).[5][7]

  • Rapid Compression Machines (RCM): RCMs simulate a single compression stroke of an internal combustion engine.[5][9] A piston rapidly compresses a premixed fuel-air mixture to a high temperature and pressure, leading to autoignition.[5][9] RCMs are ideal for studying ignition delay in the low to intermediate temperature range (typically 600-900 K), which is often characterized by complex chemical phenomena such as the negative temperature coefficient (NTC) region.[5][10]

Experimental Protocols

Shock Tube Protocol for this compound Ignition Delay Measurement

1. Mixture Preparation:

  • Prepare a gaseous mixture of this compound, an oxidizer (typically synthetic air: 21% O₂, 79% N₂), and a diluent (e.g., Argon) in a mixing tank.
  • The mole fractions of each component are calculated based on the desired equivalence ratio (Φ) and pressure.
  • To ensure a homogeneous mixture, the mixing tank is typically heated to prevent condensation of the low-vapor-pressure this compound.[11] The components are introduced into the tank and allowed to mix for a sufficient duration (e.g., several hours).

2. Shock Tube Operation:

  • Evacuate the driven section of the shock tube to a high vacuum.
  • Introduce the prepared reactive mixture into the driven section to a specific initial pressure (P₁).
  • Pressurize the driver section with a high-pressure driver gas (e.g., Helium or a mixture of gases) until the diaphragm ruptures.
  • The incident shock wave travels down the tube, and upon reflection from the end wall, creates a region of stagnant, high-temperature (T₅) and high-pressure (P₅) gas.[8]

3. Data Acquisition:

  • Monitor the pressure history at the end wall of the driven section using a piezoelectric pressure transducer. The arrival of the reflected shock wave provides a precise timing reference (t=0).[4]
  • Simultaneously, record the chemiluminescence emission of excited hydroxyl radicals (OH) at approximately 306 nm using a photomultiplier tube coupled with a bandpass filter. The sharp increase in the OH signal indicates the onset of ignition.[2][4][12]

4. Determination of Ignition Delay Time:

  • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave (sharp pressure rise) and the onset of ignition (rapid increase in OH* emission).[2][12] This is often determined as the time to the point of maximum slope in the OH* signal.[12]

Rapid Compression Machine Protocol for this compound Ignition Delay Measurement

1. Mixture Preparation:

  • Prepare a homogeneous mixture of this compound, oxidizer, and diluent in a dedicated mixing vessel, similar to the shock tube protocol. Heating the mixing vessel and intake lines is crucial to prevent fuel condensation.[10]

2. RCM Operation:

  • Evacuate the combustion chamber of the RCM.
  • Introduce the premixed reactive gas into the combustion chamber to a predetermined initial pressure.
  • Actuate the piston, which rapidly compresses the gas mixture. The compression process should be nearly adiabatic.[5]

3. Data Acquisition:

  • Record the pressure inside the combustion chamber using a pressure transducer throughout the compression and post-compression phases.
  • The end of compression (EOC) is identified as the point of maximum pressure achieved by the piston motion and serves as the time zero for ignition delay measurement.[13]

4. Determination of Ignition Delay Time:

  • The ignition delay time is the time from the end of compression to the point of the most rapid pressure rise due to autoignition.[5] For fuels exhibiting two-stage ignition, a first-stage ignition delay can also be identified by an earlier, smaller pressure rise.[13][14]

Data Presentation

The following tables summarize experimental data for this compound ignition delay times obtained from various studies using shock tubes and rapid compression machines.

Table 1: this compound Ignition Delay Times Measured in a Shock Tube

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay (μs)Reference
953 - 13478 - 470.549 - 1160[4]
953 - 13478 - 471.049 - 1160[4]

Table 2: this compound Ignition Delay Times Measured in a Rapid Compression Machine

Temperature (K)Pressure (bar)Equivalence Ratio (Φ)Ignition Delay (ms)Reference
650 - 900100.6 - 1.3Varies[10]
650 - 900200.6 - 1.3Varies[10]
750 - 850~1.51.0Exhibits NTC[14]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Ignition Delay Measurement cluster_prep Mixture Preparation cluster_exp Experiment cluster_data Data Acquisition & Analysis cluster_output Output Fuel This compound Mixing Homogeneous Mixing Fuel->Mixing Oxidizer Oxidizer (Air) Oxidizer->Mixing Diluent Diluent (e.g., Ar) Diluent->Mixing Load Load Mixture Mixing->Load Apparatus Select Apparatus (Shock Tube or RCM) Initiate Initiate Ignition (Shock Wave or Compression) Apparatus->Initiate Load->Apparatus Acquire Acquire Data (Pressure, Chemiluminescence) Initiate->Acquire Determine Determine Ignition Delay Time Acquire->Determine Analyze Analyze & Compare with Models Determine->Analyze Results Ignition Delay Data Analyze->Results

Caption: General experimental workflow for measuring the ignition delay time of this compound.

References

Quantitative Analysis of Isocetane in Fuel Blends Using Gas Chromatography-Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Abstract

This document provides a detailed methodology for the quantitative analysis of isocetane (2,2,4,4,6,8,8-heptamethylnonane) in fuel blends using Gas Chromatography with Flame Ionization Detection (GC-FID). This compound is a critical component in the determination of the cetane number, a key indicator of diesel fuel quality. This protocol outlines the necessary steps for sample preparation, instrument setup, calibration, and data analysis to ensure accurate and reproducible quantification of this compound. The described method is intended for researchers, scientists, and professionals in the fuel industry and related fields.

Introduction

This compound, a highly branched C16 alkane, is a primary reference fuel used in the determination of the cetane number of diesel fuels. The cetane number is a measure of the fuel's ignition delay; the time between the start of injection and the first identifiable pressure increase during combustion. A higher cetane number indicates a shorter ignition delay and is associated with better engine performance, including reduced emissions and engine noise.

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used analytical technique for the separation and quantification of volatile and semi-volatile organic compounds.[1] Its high sensitivity to hydrocarbons and wide linear range make it an ideal method for the analysis of complex matrices such as fuel blends. This application note details a validated GC-FID method for the precise and accurate quantification of this compound in various fuel matrices.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining accurate and reproducible results.[2] The primary goal is to dilute the sample to a concentration within the linear range of the instrument and to remove any particulate matter.

Materials:

  • This compound (2,2,4,4,6,8,8-heptamethylnonane, ≥98% purity)

  • Internal Standard (e.g., n-Hexadecane or a suitable non-interfering compound)

  • Solvent (e.g., Isooctane or Hexane, HPLC grade or higher)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., n-Hexadecane) in the chosen solvent at a concentration of approximately 1000 µg/mL.

  • Calibration Standards:

    • Prepare a stock solution of this compound in the solvent at a concentration of 1000 µg/mL.

    • Perform serial dilutions of the this compound stock solution to prepare a series of calibration standards with concentrations ranging from approximately 1 µg/mL to 200 µg/mL.

    • Add a constant amount of the internal standard stock solution to each calibration standard to achieve a final IS concentration of approximately 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the fuel blend sample into a volumetric flask.

    • Add a known volume of the internal standard stock solution.

    • Dilute the sample with the solvent to the final volume. A dilution factor of 1:100 is a good starting point, but may need to be adjusted based on the expected this compound concentration.[1]

    • Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.

GC-FID Instrumentation and Conditions

The following instrumental parameters are a recommended starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 6890N or equivalent
Injector Split/Splitless
Inlet Temperature: 280 °C
Injection Volume: 1 µL
Split Ratio: 50:1 (can be adjusted)
Column Non-polar capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program Initial Temperature: 50 °C, hold for 2 minutes
Ramp Rate: 10 °C/min to 300 °C
Final Temperature: 300 °C, hold for 10 minutes
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Detector (FID) Temperature: 320 °C
Hydrogen Flow: 30 mL/min
Air Flow: 300 mL/min
Makeup Gas (Nitrogen): 25 mL/min

Data Analysis and Quantification

Peak Identification

This compound is expected to elute after n-pentadecane and before n-hexadecane in a typical diesel chromatogram. The retention time of this compound should be confirmed by injecting a pure standard under the same chromatographic conditions.

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for each calibration standard. The linearity of the calibration curve should be evaluated, and a correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable.[2]

Quantification of this compound in Samples

The concentration of this compound in the unknown fuel blend samples is determined using the calibration curve and the following formula:

Concentration_this compound = (Area_this compound / Area_IS) / slope_calibration_curve

The final concentration in the original fuel blend is then calculated by taking into account the initial sample weight and dilution factor.

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to established guidelines such as those from ISO/IEC 17025.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters that should be determined during method validation.

ParameterTypical Expected Value/Range
Retention Time (this compound) Dependent on specific GC conditions, but typically between n-C15 and n-C16
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) To be determined experimentally, typically at a signal-to-noise ratio of 3.[2]
Limit of Quantification (LOQ) To be determined experimentally, typically at a signal-to-noise ratio of 10.[2]
Precision (RSD%) < 5%
Accuracy (Recovery %) 95-105%
Experimental Protocols for Method Validation
  • Linearity: Analyze the calibration standards in triplicate and perform a linear regression analysis.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Prepare a series of low-concentration standards and determine the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.[2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze a quality control (QC) sample at three different concentrations (low, medium, high) multiple times (n=6) on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability experiment on three different days.

  • Accuracy: Spike a known amount of this compound into a fuel blend matrix at three different concentration levels. Calculate the percent recovery of the spiked analyte.

Visualizations

experimental_workflow sample Fuel Blend Sample prep Sample Preparation (Dilution & Internal Standard Addition) sample->prep filter Filtration (0.45 µm) prep->filter gc_injection GC-FID Injection filter->gc_injection separation Chromatographic Separation gc_injection->separation detection Flame Ionization Detection separation->detection data_acq Data Acquisition detection->data_acq quant Quantification (Calibration Curve) data_acq->quant report Report Generation quant->report

Caption: Experimental workflow for the quantitative analysis of this compound.

validation_workflow linearity Linearity validated_method Validated Method linearity->validated_method lod_loq LOD & LOQ lod_loq->validated_method precision Precision precision->validated_method accuracy Accuracy accuracy->validated_method

Caption: Key parameters for GC-FID method validation.

References

Troubleshooting & Optimization

methods for improving accuracy in cetane number measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring cetane numbers.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Cetane Number (CN), Derived Cetane Number (DCN), and Indicated Cetane Number (ICN)?

A1:

  • Cetane Number (CN) is determined using the traditional ASTM D613 method, which involves a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[1][2] The test measures the fuel's ignition delay compared to reference fuels with known cetane numbers.[1]

  • Derived Cetane Number (DCN) and Indicated Cetane Number (ICN) are determined using alternative methods, such as ASTM D6890, ASTM D7170, and ASTM D8183, which utilize a constant volume combustion chamber (CVCC).[2] These instruments, including the Ignition Quality Tester (IQT) and Advanced Fuel Ignition Delay Analyzer (AFIDA), measure the ignition delay of a fuel sample injected into a heated, pressurized chamber.[2] This ignition delay is then used to calculate the DCN or ICN. These methods are generally faster, require a smaller sample volume, and can be more precise than the engine-based method.[2]

Q2: What are the primary reference fuels used in cetane number testing?

A2: The cetane number scale is defined by two primary reference fuels:

  • n-hexadecane (also called cetane) , which has excellent ignition quality and is assigned a cetane number of 100.[1]

  • Heptamethylnonane (HMN) , which has poor ignition quality and is assigned a cetane number of 15.[3] Previously, alpha-methylnaphthalene was used as the low-cetane reference with a value of 0.[1]

Q3: Can I use a calculated cetane index instead of a measured cetane number?

A3: A calculated cetane index (CCI), such as those described in ASTM D976 and ASTM D4737, is an estimation of the cetane number based on fuel properties like density and distillation range.[4] While it can be a useful screening tool when an engine or CVCC instrument is unavailable, it has a significant limitation: it cannot account for the effects of cetane improver additives.[2][4] Therefore, the cetane index may not reflect the true ignition quality of additized diesel fuels.[4]

Q4: How much sample volume is required for different cetane number test methods?

A4: The required sample volume varies significantly between methods:

  • ASTM D613 (CFR Engine): This method is sample-intensive, often requiring around 500 mL of fuel.

  • ASTM D6890 (IQT): The standard procedure requires approximately 100 mL of sample.[5] However, with modified procedures, it's possible to obtain accurate measurements with as little as 15 mL.

  • ASTM D8183 (AFIDA): The standard method requires about 40 mL of sample, but like the IQT, this can be reduced to 15 mL with procedural adjustments.

Q5: What is the acceptable range for cetane number measurements?

A5: The typical testing range for most diesel fuels is between 30 and 65.[6][7] While the cetane number scale extends from 0 to 100, most modern diesel engines operate efficiently with a cetane number between 48 and 50.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during cetane number measurements using both the ASTM D613 engine method and CVCC instruments.

Troubleshooting for ASTM D613 (CFR Cetane Engine)
Problem/Symptom Possible Cause(s) Troubleshooting Steps
Inconsistent or non-repeatable readings 1. Engine operating conditions are not stable (e.g., temperature, speed).2. Fuel flow rate is fluctuating.3. Injector nozzle is clogged or has a poor spray pattern.4. Operator technique varies between measurements.5. Contaminated fuel sample.1. Verify and stabilize all engine operating parameters as specified in ASTM D613.2. Check the fuel pump and lines for any blockages or leaks. Ensure a consistent fuel level.3. Remove and clean the injector nozzle. Visually inspect the spray pattern.4. Review and standardize the operating procedure among all users.5. Ensure proper sample handling and storage. If necessary, use a fresh, properly stored sample.
Difficulty in achieving the specified ignition delay 1. Incorrect compression ratio setting.2. Incorrect injection timing.3. Leaking valves or piston rings.4. Incorrect fuel sample being used.1. Adjust the handwheel to vary the compression ratio until the target ignition delay is reached.2. Verify and adjust the injection timing to the specified 13.0 degrees before top-dead-center.3. Perform a compression test to check for leaks. If necessary, perform engine maintenance.4. Double-check that the correct fuel sample is being introduced into the engine.
Engine knocking or running rough 1. The cetane number of the fuel is significantly lower than the engine's current compression setting.2. Presence of air in the fuel lines.3. Engine is not properly warmed up.1. Gradually decrease the compression ratio until the engine runs smoothly.2. Bleed the fuel system to remove any trapped air.3. Allow the engine to reach the specified operating temperatures before starting measurements.
Troubleshooting for Constant Volume Combustion Chamber (CVCC) Instruments (IQT, AFIDA, etc.)
Problem/Symptom Possible Cause(s) Troubleshooting Steps
Calibration Failure 1. Contaminated or expired calibration fluids (n-heptane, methylcyclohexane).2. Dirty or faulty pressure sensor.3. Leaks in the combustion chamber or gas lines.4. Incorrect chamber temperature or pressure.1. Use fresh, high-purity calibration fluids from a reliable source.2. Clean the pressure sensor according to the manufacturer's instructions. If the problem persists, the sensor may need replacement.3. Perform a leak check of the system as per the instrument's manual.4. Verify that the chamber temperature and charge air pressure are stable and within the specified ranges.
"No Ignition" or "Misfire" Error 1. Clogged fuel injector.2. Low fuel sample volume.3. Incorrect injection parameters.4. The fuel's cetane number is extremely low and outside the instrument's operating range.1. Clean or replace the fuel injector nozzle.2. Ensure there is sufficient sample volume in the vial for the complete test cycle.3. Check the instrument settings for injection pressure and duration.4. If possible, blend the sample with a known high-cetane fuel to bring it within the measurable range.
High Variability in Ignition Delay Readings 1. Air bubbles in the fuel sample line.2. Inconsistent sample temperature.3. Particulates in the fuel sample.4. Electronic noise or faulty sensor connections.1. Purge the fuel lines to remove any air.2. Allow the fuel sample to thermally equilibrate to the instrument's temperature.3. Filter the fuel sample before analysis.4. Check all sensor connections for tightness and integrity. Ensure the instrument is properly grounded.

Data Presentation: Comparison of Cetane Number Measurement Methods

The following table summarizes the precision of common cetane number and derived/indicated cetane number test methods. Repeatability is the expected agreement between duplicate results by the same operator on the same apparatus, while Reproducibility is the expected agreement between results from different laboratories.

Test Method Apparatus Typical Cetane Range Repeatability Reproducibility
ASTM D613 CFR Engine30 - 650.7 - 0.9 CN2.8 - 4.2 CN
ASTM D6890 IQT33 - 64 DCN~0.8 DCN~3.5 DCN
ASTM D7668 FIT40 - 65 DCNVaries with CNVaries with CN
ASTM D8183 AFIDA35 - 85 ICNBetter than D613Better than D613

Note: Precision values can vary depending on the specific cetane number of the fuel being tested. The values presented are approximate ranges for typical diesel fuels.

Experimental Protocols

Key Experimental Protocol: ASTM D613 - Cetane Number of Diesel Fuel Oil

This protocol provides a simplified overview of the ASTM D613 test procedure. Users must refer to the official ASTM standard for complete and detailed instructions.

1. Apparatus:

  • Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Electronic cetane meter for measuring ignition delay and injection timing.

  • Fuel handling and blending equipment.

2. Reference Materials:

  • Primary Reference Fuels: n-hexadecane (CN=100) and heptamethylnonane (HMN, CN=15).

  • Check fuels with known cetane numbers.

3. Procedure:

  • Engine Warm-up: Start the CFR engine and allow it to warm up until all operating temperatures and pressures are stable and within the specifications outlined in ASTM D613.

  • Standardization: Introduce a check fuel with a known cetane number into the engine. Adjust the compression ratio using the handwheel to achieve an ignition delay of 13.0 degrees. The handwheel reading should be within the laboratory's established limits for that check fuel.

  • Sample Introduction: Introduce the unknown fuel sample into the engine.

  • Bracketing:

    • Adjust the compression ratio to obtain a 13.0-degree ignition delay for the sample fuel and record the handwheel reading.

    • Select two reference fuel blends with cetane numbers that are expected to bracket the sample's cetane number.

    • For each reference fuel blend, adjust the compression ratio to achieve a 13.0-degree ignition delay and record the respective handwheel readings.

  • Calculation: Calculate the cetane number of the sample by linear interpolation of the handwheel readings of the sample and the two bracketing reference fuels.

Key Experimental Protocol: ASTM D6890 - Derived Cetane Number (DCN)

This protocol provides a simplified overview of the ASTM D6890 test procedure using an Ignition Quality Tester (IQT). Users must refer to the official ASTM standard for complete and detailed instructions.

1. Apparatus:

  • Ignition Quality Tester (IQT) consisting of a constant volume combustion chamber, fuel injection system, and data acquisition and control system.

2. Calibration and Quality Control:

  • Perform a system calibration according to the manufacturer's instructions using n-heptane and methylcyclohexane.

  • Run a quality control (QC) sample with a known DCN to verify the instrument is performing within specifications.

3. Procedure:

  • Sample Preparation: Ensure the fuel sample is at ambient temperature and free of visible water or particulates. Filter the sample if necessary.

  • Sample Loading: Place the fuel sample vial into the instrument's autosampler.

  • Test Initiation: Start the automated test sequence through the instrument's software. The instrument will automatically perform the following steps:

    • Charge the combustion chamber with compressed air to a specified pressure.

    • Heat the chamber to a stable, elevated temperature.

    • Inject a small, precise amount of the fuel sample into the chamber.

    • Measure the time between the start of injection and the start of combustion (ignition delay).

    • Repeat the injection and measurement cycle for a statistically significant number of times (typically 15 pre-injections followed by 32 measurement injections).

  • Data Analysis: The instrument's software averages the ignition delay measurements and uses a correlation equation to calculate the Derived Cetane Number (DCN).

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement cluster_analysis Phase 3: Analysis & Reporting sample Obtain Fuel Sample load_sample Load Sample sample->load_sample instrument_prep Instrument Warm-up & Calibration run_test Initiate Automated Test Sequence instrument_prep->run_test load_sample->run_test measure_id Measure Ignition Delay run_test->measure_id calculate_cn Calculate Cetane Number measure_id->calculate_cn report Generate Report calculate_cn->report

Caption: A generalized workflow for cetane number measurement.

troubleshooting_workflow start Inaccurate Cetane Reading check_calibration Is the instrument properly calibrated? start->check_calibration recalibrate Perform full calibration procedure check_calibration->recalibrate No check_sample Is the fuel sample of good quality? check_calibration->check_sample Yes recalibrate->check_sample end Accurate Reading Achieved recalibrate->end resample Obtain fresh, clean sample check_sample->resample No check_hardware Inspect hardware (injector, sensors, etc.) check_sample->check_hardware Yes resample->check_hardware resample->end clean_maintain Clean/replace components as needed check_hardware->clean_maintain Issue Found contact_support Contact Technical Support check_hardware->contact_support No Issue Found clean_maintain->start clean_maintain->end contact_support->end

Caption: A logical workflow for troubleshooting inaccurate cetane readings.

References

identifying and quantifying common impurities in commercial isocetane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial isocetane (2,2,4,4,6,8,8-heptamethylnonane). The following sections detail the identification and quantification of common impurities, experimental protocols, and troubleshooting for analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial-grade this compound?

A1: Commercial this compound is typically produced through chemical synthesis routes such as Friedel-Crafts alkylation or isomerization of other alkanes. Consequently, the most common impurities are other C16 alkane isomers that are byproducts of these reactions. Due to the highly branched structure of this compound, numerous structural isomers can be formed and may be present in the final product. Less common impurities could include residual solvents or reactants from the manufacturing process, though these are typically removed during purification.

Q2: Why is it important to identify and quantify these isomeric impurities?

A2: For scientific research and pharmaceutical applications, the precise chemical composition of a solvent or reagent is critical. Different isomers can have varying physical properties (e.g., boiling point, viscosity) and chemical reactivity. In sensitive applications, such as reaction kinetics or as a component in a drug formulation, the presence of unknown isomers could lead to inconsistent results, side reactions, or the formation of undesirable byproducts. Regulatory bodies often require detailed impurity profiling of all components used in pharmaceutical manufacturing.[1]

Q3: What is the typical purity of commercial this compound, and what are the expected concentration ranges for impurities?

A3: The purity of commercial this compound can vary depending on the grade. High-purity grades, often used as a reference standard in fuel testing, can have a purity of 98% or higher. Technical grade this compound may have a lower purity. The concentration of individual isomeric impurities is generally low, often below 0.5%. The table below provides a summary of potential impurity levels in different grades of this compound.

Data Presentation: Impurity Levels in Commercial this compound

Impurity TypeCommon ExamplesTypical Concentration (High-Purity Grade)Typical Concentration (Technical Grade)
Structural Isomers (C16H34) Other heptamethylnonane isomers, dimethyltetradecanes, etc.< 2.0% total< 5.0% total
Any single unspecified isomer< 0.5%< 1.0%
Related Branched Alkanes C12-C20 branched alkanes< 0.2% total< 1.0% total
Residual Solvents Hexane, Toluene< 0.01%< 0.1%

Note: These values are typical estimates. Please refer to the Certificate of Analysis provided by the supplier for lot-specific impurity levels.

Troubleshooting Guides

Problem 1: Poor separation of isomeric peaks in the gas chromatogram.

  • Possible Cause: The gas chromatography (GC) column and temperature program are not optimized for the separation of highly similar branched alkane isomers.

  • Solution:

    • Column Selection: Use a long, non-polar capillary column (e.g., 50-100 meters) with a stationary phase like 100% dimethylpolysiloxane (e.g., DB-1 or equivalent). The increased column length enhances the resolution of closely eluting isomers.[2][3]

    • Temperature Program: Employ a slow oven temperature ramp rate (e.g., 2-5 °C/min). This will increase the time isomers spend interacting with the stationary phase, improving separation.

    • Carrier Gas: If using helium, consider switching to hydrogen as the carrier gas. Hydrogen can provide better separation efficiency at higher flow rates, though safety precautions must be taken.[3]

Problem 2: Difficulty in identifying specific isomeric impurities from the mass spectrum.

  • Possible Cause: Electron ionization (EI) mass spectrometry of alkanes produces extensive fragmentation, and isomers often yield very similar fragmentation patterns, making unambiguous identification challenging.[4]

  • Solution:

    • Retention Indices: Calculate Kovats retention indices (KI) for each impurity peak by running a series of n-alkane standards under the same GC conditions. Compare the calculated KI values with literature data for branched alkanes to aid in identification.[2]

    • Chemical Ionization (CI): If available, use chemical ionization as a softer ionization technique. CI is more likely to preserve the molecular ion, confirming the molecular weight of the impurity.[3]

    • Reference Standards: If a suspected impurity is commercially available, obtain a reference standard and run it under the same conditions to confirm its retention time and mass spectrum.

Problem 3: Inaccurate quantification of impurities.

  • Possible Cause: The response of the flame ionization detector (FID) can vary for different hydrocarbon structures. Assuming equal response factors for all isomers may lead to inaccuracies.

  • Solution:

    • Relative Response Factors (RRFs): If pure standards of the impurities are available, determine their RRFs relative to this compound. This will allow for more accurate quantification.

    • Effective Carbon Number (ECN): In the absence of standards, the ECN can be used to estimate the FID response. However, for isomers, the ECN will be the same, so this method is less effective for correcting differences in response between isomers.

    • Calibration Curve: For key impurities, if standards are available, create a calibration curve to ensure accurate quantification across a range of concentrations.[5][6]

Experimental Protocols

Protocol 1: Identification and Quantification of Impurities in this compound by GC-MS

This protocol describes a general method for the separation, identification, and quantification of common impurities in commercial this compound using gas chromatography-mass spectrometry (GC-MS) with a flame ionization detector (FID) for quantification.

1. Sample Preparation:

  • Dilute the commercial this compound sample in a high-purity solvent such as hexane or pentane. A dilution factor of 1:100 (v/v) is a good starting point.

  • Prepare a calibration standard containing a known concentration of high-purity this compound in the same solvent.

  • If available, prepare a standard mixture containing known concentrations of suspected isomeric impurities.

2. GC-MS and GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Injector: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 100:1) to avoid column overload. Injector temperature: 280°C.

  • Column: Non-polar capillary column, such as an Agilent J&W DB-1ms (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: Increase to 250°C at a rate of 3°C/min.

    • Hold: Hold at 250°C for 10 minutes.

  • Mass Spectrometer (for identification): Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-400.

  • Flame Ionization Detector (for quantification):

    • Temperature: 300°C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Identification:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Compare the mass spectrum of each impurity peak with a spectral library (e.g., NIST) to tentatively identify the compounds.

    • Confirm the identity of isomers by comparing their retention times and mass spectra with those of reference standards, if available.

  • Quantification:

    • Use the chromatogram from the GC-FID analysis.

    • Calculate the area percent of each impurity relative to the total area of all peaks.

    • If RRFs are known, apply them for more accurate quantification. The concentration of an impurity can be calculated using the following formula:

    Concentration_impurity = (Area_impurity / RRF_impurity) / Σ(Area_peak / RRF_peak) * 100%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/FID Analysis cluster_data Data Processing cluster_results Results sample Commercial this compound dilution Dilute 1:100 in Hexane sample->dilution injection Inject into GC dilution->injection standards Prepare n-alkane and impurity standards standards->injection separation Separation on DB-1 column (100m) injection->separation detection Split to MS and FID separation->detection ms_detect MS Detection (Identification) detection->ms_detect ~10% fid_detect FID Detection (Quantification) detection->fid_detect ~90% ms_data Mass Spectra ms_detect->ms_data fid_data Chromatogram fid_detect->fid_data library_search NIST Library Search ms_data->library_search retention_index Calculate Kovats Indices fid_data->retention_index peak_integration Integrate Peak Areas fid_data->peak_integration impurity_id Identified Impurities library_search->impurity_id retention_index->impurity_id quantification Calculate Area % with RRFs peak_integration->quantification impurity_quant Quantified Impurities quantification->impurity_quant

Caption: Experimental workflow for identifying and quantifying impurities in this compound.

logical_relationship cluster_source Source of Impurities cluster_types Types of Impurities cluster_analysis Analytical Identification cluster_quantification Quantification synthesis Synthesis Byproducts isomers C16H34 Isomers synthesis->isomers related_alkanes Other Branched Alkanes synthesis->related_alkanes degradation Storage Degradation (unlikely for alkanes) contamination Process Contamination solvents Residual Solvents contamination->solvents gc Gas Chromatography (Separation) isomers->gc related_alkanes->gc solvents->gc ms Mass Spectrometry (Structure) gc->ms retention Retention Index (Confirmation) gc->retention fid Flame Ionization Detector gc->fid calibration Calibration with Standards fid->calibration

Caption: Logical relationships in this compound impurity analysis.

References

troubleshooting degradation of isocetane during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isocetane Stability and Storage

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage and degradation of this compound (2,2,4,4,6,8,8-Heptamethylnonane). Below are frequently asked questions, troubleshooting guides, and analytical protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its long-term stability crucial?

A1: this compound is a highly branched, high-purity alkane (C16H34) primarily used as a reference fuel for determining the cetane number of diesel fuels.[1] In research and pharmaceutical settings, it serves as a non-polar solvent, a standard in analytical chemistry, or a component in formulation studies. Its stability is critical because degradation can introduce impurities, such as peroxides, which can lead to explosive hazards and cause inconsistent or inaccurate experimental results.

Q2: What is the primary cause of this compound degradation during storage?

A2: The primary degradation pathway for this compound, like many organic solvents, is autoxidation.[2] This is a slow, spontaneous reaction with atmospheric oxygen that proceeds via a free-radical chain mechanism.[2][3] The process is initiated by factors like light or heat and results in the formation of hydroperoxides (ROOH) and other oxygenated derivatives. These peroxides are unstable and can be explosive, especially when concentrated.[4][5][6]

Q3: What factors accelerate the degradation of this compound?

A3: Several factors can accelerate the autoxidation process:

  • Exposure to Air (Oxygen): Oxygen is a necessary reactant for peroxide formation.[3][6] Partially empty or improperly sealed containers increase this risk.[5]

  • Exposure to Light: UV light, in particular, can initiate the free-radical reactions that lead to degradation and can also deplete chemical inhibitors.[7][3][8]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.[6][8]

  • Presence of Contaminants: Certain metals or other impurities can act as catalysts, speeding up the degradation process.[6]

  • Extended Storage Time: The concentration of peroxides tends to increase with the age of the chemical.[7][3]

Q4: What are the visible signs of this compound degradation?

A4: While low levels of peroxides may not be visible, significant degradation can be identified through careful visual inspection.[6] Key indicators include:

  • The formation of white crystals or solid precipitates, especially around the cap and threads.[3][6]

  • A cloudy or hazy appearance of the normally clear liquid.[3]

  • The presence of suspended, wisp-like structures within the liquid.[3]

  • An increase in viscosity or the formation of a gel.[9]

Q5: How do chemical stabilizers help prevent degradation?

A5: Manufacturers often add stabilizers, such as Butylated Hydroxytoluene (BHT), to peroxide-forming chemicals.[6] These stabilizers are antioxidants or free-radical scavengers. They work by interrupting the autoxidation chain reaction, typically by donating a hydrogen atom to quench peroxy radicals, thus preventing the propagation of degradation.[9] Over time, these inhibitors can be consumed, leaving the solvent susceptible to peroxide formation.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter with stored this compound.

Issue 1: Visible Changes or Suspected Peroxide Formation

  • Symptoms: You observe crystals (especially under the cap), cloudiness, discoloration, or suspended solids in the this compound container.[3][6]

  • Immediate Actions:

    • DO NOT OPEN THE CONTAINER. Peroxide crystals can be shock-sensitive and may detonate from the friction of opening the cap.[6]

    • Visually inspect the container without disturbing it. A flashlight can be used to backlight the bottle.[3]

    • If signs of peroxide formation are present, the chemical is potentially explosive and must be managed as a high-hazard material.

  • Resolution: Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on proper handling and disposal. Do not attempt to move or dispose of the container yourself.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Symptoms: Experiments using this compound from a previously opened or long-term storage container yield results that are not reproducible or are inconsistent with expectations.

  • Possible Cause: The this compound may contain low levels of degradation products (e.g., peroxides, aldehydes, ketones) that are not visually apparent but are interfering with your chemical reactions, assays, or analytical measurements.

  • Troubleshooting Steps:

    • Test for Peroxides: Use a peroxide test strip to check for concentrations above acceptable limits (typically >10-20 ppm, but consult your lab's safety protocols).[4][5]

    • Perform Purity Analysis: If results are still questionable, analyze the this compound using a more sensitive analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities.[10]

  • Resolution:

    • If peroxides or other impurities are detected, the this compound should be properly disposed of.

    • For future experiments, use a fresh, unopened container of this compound or a recently opened bottle that has been stored under an inert atmosphere (e.g., nitrogen or argon).[9]

Data Presentation

Table 1: Factors Influencing this compound Storage Stability

FactorEffect on DegradationRecommended Mitigation
Oxygen Essential reactant for autoxidation, leading to peroxide formation.[3][6]Store in tightly sealed, air-impermeable containers. Purge headspace with an inert gas (Nitrogen, Argon) before sealing.[7][9]
Light Initiates free-radical chain reactions and can deplete inhibitors.[7][8]Store in amber or opaque, light-resistant containers in a dark location such as a cabinet.[7][5]
Temperature Higher temperatures accelerate the rate of oxidation.[8]Store in a cool, well-ventilated area away from heat sources. Avoid temperature fluctuations.[5][9]
Storage Time Peroxide concentration increases over time as inhibitors are depleted.[3][6]Date containers upon receipt and upon opening. Use the material before the manufacturer's expiration date. Test periodically.[7]
Contaminants Metals can catalyze oxidation reactions.[6]Use high-purity, clean, and inert containers. Avoid introducing contaminants during handling.[9]

Table 2: Comparison of Analytical Methods for Degradation Analysis

Analytical MethodPrincipleDetectsAdvantagesDisadvantages
Peroxide Test Strips Colorimetric reaction based on the oxidation of an indicator.[4]Peroxides and hydroperoxides.Fast, inexpensive, easy to use for screening.[4][5]Semi-quantitative; potential for interferences.
Gas Chromatography (GC/MS) Separation of volatile compounds followed by mass-based identification.[11][12]Volatile degradation products, impurities, and this compound purity.High sensitivity and specificity; allows for identification of unknown products.[10]Requires more complex sample preparation and expensive equipment.
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase.[12][13]Non-volatile degradation products, stabilizers, and their byproducts.[14]Excellent for quantifying non-volatile or thermally sensitive compounds.[15]May require derivatization for some compounds; solvent-intensive.
Spectroscopy (FTIR, NMR) Interaction of molecules with electromagnetic radiation to determine structure.[13]Changes in functional groups (e.g., C=O, O-H from oxidation).Provides detailed structural information about degradation products.Generally less sensitive for quantification than chromatography; requires pure samples for NMR.

Experimental Protocols

Protocol 1: Peroxide Detection Using Commercial Test Strips

  • Objective: To semi-quantitatively determine the concentration of peroxides in a stored this compound sample.

  • Materials:

    • Commercial peroxide test strips (e.g., Quantofix®).

    • This compound sample.

    • Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves.

  • Methodology:

    • Work in a well-ventilated area or a chemical fume hood.

    • Dip the test strip's reaction zone into the this compound sample for 1 second.[4]

    • Shake off any excess liquid from the strip.[4]

    • Allow the solvent to evaporate from the test field. For organic solvents, it may be necessary to moisten the test field with one drop of deionized water after the solvent has evaporated.[4]

    • Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).

    • Immediately compare the color of the reaction zone to the color scale provided on the test strip container. A blue color indicates the presence of peroxides.[4]

    • Record the date and the resulting concentration (in ppm) directly on the container label.[5]

    • Dispose of any chemical that tests above the safety limit set by your institution (e.g., >100 ppm).[5]

Protocol 2: Sample Preparation for GC/MS Purity Analysis

  • Objective: To prepare a sample of stored this compound for analysis of volatile impurities and degradation products.

  • Materials:

    • This compound sample.

    • High-purity solvent for dilution (e.g., hexane or dichloromethane, GC grade).

    • Volumetric flasks and pipettes.

    • 2 mL autosampler vials with caps.

    • 0.2 µm syringe filter (PTFE).

  • Methodology:

    • Under a fume hood, pipette 1.0 mL of the this compound sample into a 100 mL volumetric flask.

    • Dilute to the mark with the chosen high-purity solvent and mix thoroughly. This creates a 1:100 dilution. (Note: The exact dilution factor may need to be optimized based on instrument sensitivity).

    • Draw the diluted sample into a syringe and attach the 0.2 µm PTFE filter.

    • Filter the solution directly into a GC autosampler vial and seal it immediately.[14]

    • Label the vial clearly.

    • Prepare a blank sample using only the dilution solvent.

    • The sample is now ready for injection into the GC/MS system. The analytical method will typically involve a temperature ramp program to separate compounds based on their boiling points.

Visualizations

Autoxidation_Pathway Alkane Autoxidation Free-Radical Pathway RH This compound (RH) R_dot Alkyl Radical (R•) RH->R_dot Initiator Initiator (Light, Heat) Initiator->RH Initiation ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot Propagation O2 Oxygen (O2) ROOH Hydroperoxide (ROOH) (Primary Degradation Product) ROO_dot->ROOH RH2 This compound (RH) RH2->ROOH R_dot2 Alkyl Radical (R•) Further Further Degradation (Alcohols, Ketones, etc.) ROOH->Further Decomposition

Caption: A diagram illustrating the free-radical autoxidation pathway for alkanes.

Troubleshooting_Workflow Troubleshooting Workflow for Stored this compound start Stored this compound Sample visual_inspection Step 1: Visual Inspection start->visual_inspection crystals_present Crystals or Cloudiness Present? visual_inspection->crystals_present ehs High Hazard! Contact EHS for Disposal crystals_present->ehs Yes peroxide_test Step 2: Peroxide Test Strips crystals_present->peroxide_test No peroxide_high Peroxides > Safety Limit? peroxide_test->peroxide_high inconsistent_results Inconsistent Experimental Results? peroxide_high->inconsistent_results No dispose Dispose of Material peroxide_high->dispose Yes advanced_analysis Step 3: Advanced Analysis (e.g., GC/MS for Purity) inconsistent_results->advanced_analysis Yes use_with_caution Use Material (Document Test Results) inconsistent_results->use_with_caution No advanced_analysis->dispose

Caption: A workflow for investigating and troubleshooting this compound degradation.

Logical_Relationships Decision Logic for this compound Use storage_conditions Storage Conditions degradation Degradation Risk storage_conditions->degradation Impacts purity Chemical Purity purity->degradation Influenced by experimental_integrity Experimental Integrity purity->experimental_integrity Ensures inhibitor Stabilizer Presence inhibitor->degradation Reduces degradation->experimental_integrity Compromises safety Laboratory Safety degradation->safety Threatens

Caption: Key relationships influencing this compound quality and experimental success.

References

optimizing experimental conditions for isocetane combustion studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in isocetane (2,2,4,4,6,8,8-heptamethylnonane) combustion studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary experimental setups used for this compound combustion studies, and what are their key differences?

A1: The two primary experimental setups for studying this compound combustion are shock tubes and rapid compression machines (RCMs).[1][2][3]

  • Shock Tubes: These devices generate high temperatures and pressures nearly instantaneously by propagating a shock wave through a gas mixture.[4] They are ideal for studying high-temperature combustion phenomena and measuring ignition delay times at conditions relevant to engines.[1][5] Experiments in shock tubes can cover a wide range of temperatures (approximately 650 K to 1700 K) and pressures (from sub-atmosphere to hundreds of atmospheres).[4][6]

  • Rapid Compression Machines (RCMs): RCMs simulate a single compression stroke of an internal combustion engine, providing a more controlled environment for studying low-to-intermediate temperature combustion chemistry.[3] They are particularly useful for investigating phenomena like two-stage ignition and the negative temperature coefficient (NTC) region of ignition behavior.[2][3] RCMs allow for longer experimental durations compared to shock tubes, which is beneficial for studying slower chemical kinetic processes.[3]

Q2: How do temperature, pressure, and equivalence ratio affect this compound ignition delay?

A2: Temperature, pressure, and equivalence ratio are critical parameters that significantly influence the ignition delay of this compound.

  • Temperature: Generally, ignition delay times decrease as temperature increases. However, this compound, like other large alkanes, exhibits a negative temperature coefficient (NTC) region at low-to-intermediate temperatures where ignition delay can increase with a rise in temperature.[2][7]

  • Pressure: Higher pressures lead to shorter ignition delay times.[2] This effect is more pronounced in the intermediate temperature range.[2]

  • Equivalence Ratio (Φ): The equivalence ratio, which is the ratio of the actual fuel-to-air ratio to the stoichiometric fuel-to-air ratio, also impacts ignition delay. Leaner mixtures (Φ < 1.0) generally have longer ignition delay times, with the effect being most significant in the intermediate temperature range.[2]

Q3: What is the significance of the Negative Temperature Coefficient (NTC) region in this compound combustion?

A3: The Negative Temperature Coefficient (NTC) region is a phenomenon observed at low-to-intermediate temperatures where the rate of combustion reaction decreases as the temperature increases, leading to a longer ignition delay.[2] This is crucial for understanding low-temperature combustion processes in advanced engine designs. The NTC behavior is governed by a shift in the dominant chemical reaction pathways from low-temperature chain-branching reactions to less reactive pathways at slightly higher temperatures.[7]

Troubleshooting Guides

Problem 1: Inconsistent or non-repeatable ignition delay measurements.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Inaccurate Mixture Preparation Verify the accuracy of fuel and oxidizer measurements. For low vapor pressure fuels like this compound, ensure complete vaporization and a homogeneous mixture, especially in shock tube experiments.[8] Consider using a heated shock tube or an aerosol dispersion method for low-vapor-pressure fuels.[5][8]
Leaks in the Experimental Setup Perform a leak check of the shock tube or RCM reaction chamber and gas filling lines. Even small leaks can alter the mixture composition and pressure, leading to variability in results.
Uncertainties in Temperature and Pressure Measurement Calibrate pressure transducers and temperature measurement diagnostics regularly. For shock tubes, accurately determine the post-shock conditions. In RCMs, account for heat loss during and after compression.[3]
Impurities in Fuel or Gases Use high-purity this compound and oxidizer gases (air or synthetic air). Impurities can act as promoters or inhibitors, affecting ignition delay.

Problem 2: Difficulty in measuring and controlling soot formation.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Combustion Ensure sufficient oxygen is available for complete combustion by adjusting the equivalence ratio. Soot formation is more prevalent under fuel-rich conditions.[9]
Inadequate Diagnostic Techniques Employ appropriate diagnostic techniques for soot measurement. Laser-based methods like Laser Extinction can be used to measure soot volume fraction.[10] For detailed analysis of soot precursors, consider techniques like flame sampling mass spectrometry.[11]
Complex Chemical Kinetics Soot formation involves complex chemical pathways.[10] Utilize and validate detailed chemical kinetic models that include polycyclic aromatic hydrocarbon (PAH) formation, which are precursors to soot.[12]
Influence of Experimental Conditions Be aware that soot formation is sensitive to temperature, pressure, and residence time. Systematically vary these parameters to understand their impact on soot production in your specific setup.

Experimental Protocols

Protocol 1: Ignition Delay Measurement in a Shock Tube

  • Mixture Preparation: Prepare a homogeneous mixture of this compound and an oxidizer (e.g., air) at a specific equivalence ratio. For this compound, the shock tube may need to be heated to ensure the fuel is in the vapor phase.[5]

  • Shock Tube Operation:

    • Fill the driven section of the shock tube with the prepared mixture to a predetermined pressure.

    • Fill the driver section with a high-pressure driver gas (e.g., helium).[4]

    • Rupture the diaphragm separating the two sections, generating a shock wave that propagates through the test gas, compressing and heating it.[4]

  • Data Acquisition:

    • Measure the pressure and temperature behind the reflected shock wave using pressure transducers and laser absorption techniques.[13][14]

    • Monitor the ignition event using pressure measurements and/or optical diagnostics, such as detecting the emission from OH* radicals.[1][5]

  • Ignition Delay Determination: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the onset of ignition, typically identified by a sharp increase in pressure or light emission.[1][5]

Protocol 2: Autoignition Study in a Rapid Compression Machine (RCM)

  • Mixture Preparation: Introduce a precisely metered mixture of this compound and oxidizer into the RCM reaction chamber.[3]

  • Compression: Rapidly compress the mixture with a piston to a predefined pressure and temperature.[3]

  • Data Acquisition: Record the pressure history within the reaction chamber as a function of time using a pressure transducer.[3]

  • Ignition Delay Determination: The ignition delay is determined from the pressure trace, often identified as the time from the end of compression to the maximum rate of pressure rise.[15]

Quantitative Data Summary

Table 1: Effect of Experimental Conditions on this compound Ignition Delay Times (IDT)

Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (µs)Experimental SetupReference
953 - 13478 - 470.549 - 1160Shock Tube[5]
953 - 13478 - 471.049 - 1160Shock Tube[5]
879 - 13478 - 471.5VariesShock Tube[7]
600 - 90015, 20, 300.7, 1.0, 1.2, 2.0VariesRCM[16]

Note: "Varies" indicates that specific values were not provided in a summarized format in the source but were investigated.

Visualizations

Experimental_Workflow_Shock_Tube cluster_prep Mixture Preparation cluster_op Operation cluster_acq Data Acquisition cluster_res Result Prep Prepare this compound/Air Mixture Heat Heat Shock Tube (if needed) Prep->Heat Fill Fill Driven Section Heat->Fill Driver Fill Driver Section (Helium) Burst Diaphragm Burst Driver->Burst Shock Shock Wave Propagation Burst->Shock Measure Measure P & T Shock->Measure Monitor Monitor OH* Emission Shock->Monitor IDT Determine Ignition Delay Time Measure->IDT Monitor->IDT

Caption: Workflow for ignition delay measurement in a shock tube.

Troubleshooting_Ignition_Delay Start Inconsistent Ignition Delay Mixture Check Mixture Preparation Accuracy Start->Mixture Leak Perform Leak Check Start->Leak Calibrate Calibrate P/T Sensors Start->Calibrate Purity Verify Fuel/Gas Purity Start->Purity Result Consistent Measurements Mixture->Result Leak->Result Calibrate->Result Purity->Result

Caption: Troubleshooting inconsistent ignition delay measurements.

References

addressing and minimizing variability in isocetane-based fuel tests

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and minimize variability in isocetane-based fuel tests.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fuel testing?

A1: this compound, also known as 2,2,4,4,6,8,8-heptamethylnonane, is a highly branched alkane.[1] It is used as a low-cetane reference fuel in the determination of the cetane number (CN) of diesel fuels.[1] It has a defined cetane number of 15 and is used in conjunction with n-cetane (hexadecane), which has a cetane number of 100, to create a reference scale for ignition quality.[2][3] this compound replaced alpha-methylnaphthalene as the low-cetane reference due to its improved oxidation stability and ease of use in the standardized Cooperative Fuel Research (CFR) engine.[1]

Q2: What is the difference between Cetane Number (CN) and Derived Cetane Number (DCN)?

A2: Cetane Number (CN) is determined using a standardized Cooperative Fuel Research (CFR) engine according to ASTM D613.[4][5] This method involves comparing the ignition delay of a test fuel to that of reference fuel blends under variable compression ratios.[2][6] Derived Cetane Number (DCN) is determined using a constant volume combustion chamber (CVCC) instrument, such as the Ignition Quality Tester (IQT), following methods like ASTM D6890.[4][5][6] DCN is calculated from the measured ignition delay of the fuel when injected into a heated and pressurized chamber.[2][4] While both methods assess ignition quality, they can sometimes produce slightly different results for the same fuel, particularly for fuels with compositions that differ significantly from conventional diesel.[4]

Q3: What are the primary sources of variability in cetane number testing?

A3: The main sources of variability in cetane number testing include:

  • Engine and Instrument Condition: Wear and fouling of the CFR engine or IQT instrument can lead to inaccurate results.[7]

  • Operator Skill and Consistency: The experience and consistency of the operator in preparing samples and running the tests are crucial.[4][7]

  • Engine Calibration: Incorrect or infrequent calibration of the CFR engine or IQT instrument is a major source of error.[7]

  • Ambient Conditions: Changes in temperature, humidity, and barometric pressure can affect test results.[7]

  • Sample Preparation and Handling: Improper sample storage, handling, and preparation can alter the fuel's properties before testing.[7]

  • Fuel Composition: The chemical composition of the fuel itself can influence the test results and their correlation between different methods.[4]

Q4: How do fuel additives affect this compound-based fuel tests?

A4: Fuel additives, particularly cetane improvers like 2-ethylhexyl nitrate (EHN), are designed to increase the cetane number of a fuel.[8] These additives shorten the ignition delay, which is the primary parameter measured in both CN and DCN tests.[8][9] However, the response to cetane improvers can vary depending on the base fuel's composition.[10] It is important to note that while cetane index calculations are useful for estimating cetane number, they cannot account for the effects of cetane-improving additives.[4]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during this compound-based fuel testing.

Issue 1: Poor Repeatability or Reproducibility of Results

Symptoms:

  • Significant variation in cetane number readings for the same sample tested multiple times by the same operator (poor repeatability).

  • Large discrepancies in cetane number results for the same sample tested in different laboratories (poor reproducibility).

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Improper Engine/Instrument Calibration 1. Verify the calibration of the CFR engine or IQT instrument using certified reference fuels.[7][11] 2. Perform calibration checks more frequently, especially after instrument maintenance or a change in ambient conditions.[11]
Inconsistent Operator Technique 1. Review the standard operating procedures (SOPs) for the specific test method (e.g., ASTM D613, ASTM D6890). 2. Ensure all operators are thoroughly trained and follow the SOPs precisely. 3. Implement a regular proficiency testing program for operators.
Variable Ambient Conditions 1. Monitor and record the laboratory's temperature, humidity, and barometric pressure during testing.[7] 2. Ensure the laboratory environment meets the specifications outlined in the test method. 3. If conditions are unstable, take steps to stabilize the environment or apply correction factors if allowed by the method.
Sample Contamination or Degradation 1. Review sample storage and handling procedures. Ensure samples are stored in appropriate containers, protected from light and heat, and tested within their recommended shelf life.[12] 2. Check for signs of water, sediment, or other contaminants in the fuel samples.[12]
Issue 2: Cetane Number Results are Consistently Too High or Too Low

Symptoms:

  • Cetane number readings for quality control samples consistently fall outside the expected range.

  • A noticeable bias in results compared to historical data or other laboratories.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Systematic Error in Calibration 1. Re-calibrate the instrument using fresh, certified primary and secondary reference fuels.[4] 2. Verify the certified cetane numbers of the reference fuels and check their expiration dates.
Engine/Instrument Fouling or Wear 1. Inspect the CFR engine's combustion chamber, injector, and piston for carbon deposits or wear.[7] 2. For IQT instruments, inspect the combustion chamber and fuel injection system for any signs of fouling or malfunction. 3. Perform thorough cleaning and maintenance as recommended by the manufacturer and the test method.
Incorrect Test Parameters 1. Double-check all instrument settings and operating conditions against the specifications in the ASTM method. This includes compression ratio, injection timing, and flow rates for the CFR engine, and temperature and pressure for the IQT.[4]

Experimental Protocols

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

This method determines the cetane number of a diesel fuel by comparing its ignition characteristics in a standardized single-cylinder CFR engine with those of reference fuels of known cetane numbers.

Methodology:

  • Engine Preparation: Warm up the CFR engine for at least one hour to ensure all critical variables are stable.[11] The engine should be running at standard operating conditions as specified in ASTM D613.

  • Sample Introduction: Introduce the diesel fuel sample into the engine's fuel system.

  • Bracketing with Reference Fuels: Select two reference fuels with known cetane numbers that are expected to bracket the cetane number of the sample.[4]

  • Compression Ratio Adjustment: Adjust the engine's compression ratio using a calibrated handwheel to achieve a standard ignition delay of 13 degrees for the test sample.[6]

  • Reference Fuel Testing: Run each of the two reference fuels in the engine and adjust the compression ratio for each to achieve the same 13-degree ignition delay.

  • Cetane Number Calculation: The cetane number of the sample is interpolated from the handwheel readings of the sample and the two bracketing reference fuels.[4]

ASTM D6890: Standard Test Method for Derived Cetane Number (DCN) of Diesel Fuel Oils by Combustion in a Constant Volume Chamber

This method determines the DCN of a diesel fuel by measuring its ignition delay in a constant volume combustion chamber.

Methodology:

  • Instrument Preparation: Turn on the IQT instrument and allow it to warm up and stabilize at the specified temperature and pressure (typically around 575°C and 21 bar).[2]

  • System Purge: Purge the fuel delivery system with the test sample to ensure no residual fuel from the previous test remains.

  • Sample Injection: Inject a small, precise amount of the fuel sample into the heated and pressurized combustion chamber.

  • Ignition Delay Measurement: The instrument's data acquisition system measures the time between the start of fuel injection and the start of combustion, which is identified by a rapid pressure increase.[2][6]

  • DCN Calculation: The measured ignition delay is then used in an empirical equation to calculate the Derived Cetane Number.[2]

  • Repeat Measurements: The process is typically repeated several times, and the average DCN is reported.

Data Presentation

Table 1: Key Operating Parameters for Cetane Number Test Methods

ParameterASTM D613 (Cetane Number)ASTM D6890 (Derived Cetane Number)
Apparatus Cooperative Fuel Research (CFR) EngineIgnition Quality Tester (IQT) or similar CVCC
Principle Variable Compression RatioConstant Volume Combustion
Measured Variable Handwheel Reading (related to CR)Ignition Delay Time
Reference Fuels n-Cetane and this compound (HMN) blendsCalibrated with reference fuels
Typical Sample Volume ~500 mL~100 mL

Table 2: Precision of Cetane Number Test Methods

Test MethodCetane Number RangeRepeatability (CN units)Reproducibility (CN units)
ASTM D61344 - 560.7 - 0.92.6 - 3.1
ASTM D689033 - 64Varies with CNVaries with CN

Note: Repeatability is the expected maximum difference between two results from the same operator and apparatus, while reproducibility is the expected maximum difference between results from different operators and apparatuses. The values for ASTM D6890 vary based on the specific DCN value.

Visualizations

Experimental_Workflow_ASTM_D613 cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Analysis A Warm up CFR Engine D Introduce Test Sample A->D B Select Bracketing Reference Fuels F Test Reference Fuel 1 B->F H Test Reference Fuel 2 B->H C Prepare Test Sample C->D E Adjust Compression Ratio for 13° Ignition Delay D->E J Record Handwheel Readings E->J Sample Reading G Adjust CR for 13° ID F->G G->J Ref 1 Reading I Adjust CR for 13° ID H->I I->J Ref 2 Reading K Interpolate to Calculate Cetane Number J->K

Caption: ASTM D613 Cetane Number Experimental Workflow.

Troubleshooting_Variability A High Variability in Cetane Number Results B Check Instrument Calibration A->B Possible Cause C Review Operator Technique A->C Possible Cause D Assess Environmental Conditions A->D Possible Cause E Inspect Sample Integrity A->E Possible Cause F Recalibrate with Certified Standards B->F Action G Provide Refresher Training & Review SOPs C->G Action H Stabilize Lab Environment D->H Action I Improve Sample Handling & Storage E->I Action

Caption: Troubleshooting Logic for High Result Variability.

References

Technical Support Center: Advanced Purification of Research-Grade Isocetane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the advanced purification of research-grade isocetane (2,2,4,4,6,8,8-heptamethylnonane). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of this compound to meet the stringent purity requirements of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in research-grade this compound?

A1: Research-grade this compound may contain several types of impurities that can interfere with sensitive applications. These include:

  • Structural Isomers: Other C16 alkanes with different branching, which can have very similar boiling points, making them difficult to separate by simple distillation.

  • Lower and Higher Boiling Alkanes: Hydrocarbons with fewer or more carbon atoms.

  • Olefins (Alkenes): Unsaturated hydrocarbons that may be present from the synthesis process.

  • Aromatic Compounds: Trace amounts of aromatic hydrocarbons can be present.

  • Polar Impurities: Including water and oxygenated organic compounds.[1][2]

  • Particulates: Dust or other solid particles.

Q2: Which purification technique is best for achieving the highest purity this compound?

A2: The optimal purification technique depends on the nature of the impurities and the desired final purity. A multi-step approach is often necessary.

  • Fractional Distillation is effective for removing impurities with different boiling points, such as lower or higher boiling alkanes and some structural isomers.[3][4]

  • Molecular Sieve Treatment is excellent for removing water and other small polar molecules.[5][6]

  • Preparative Gas Chromatography (Prep-GC) offers the highest resolution and is capable of separating closely boiling isomers to achieve very high purity, though it is typically used for smaller quantities.[7][8]

  • Adsorptive Purification using materials like activated alumina or silica gel can be used to remove polar impurities.

Q3: How can I verify the purity of my this compound after purification?

A3: Gas Chromatography (GC) is the most common and effective method for assessing the purity of volatile compounds like this compound.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Provides quantitative information on the relative amounts of different components in the sample.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the identification of impurities by providing mass spectra of the separated components.[9][10][11]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Solution
Poor separation of isomers Insufficient column efficiency (not enough theoretical plates).Use a longer fractionating column or a column with more efficient packing material (e.g., structured packing instead of glass beads).[3] Increase the reflux ratio to allow for more vaporization-condensation cycles.
Bumping or uneven boiling Lack of boiling chips or stir bar. Superheating of the liquid.Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. Ensure even heating with a heating mantle and proper stirring.
Flooding of the fractionating column Heating rate is too high, causing excessive vaporization.Reduce the heating rate to allow for a proper equilibrium to be established in the column. If flooding occurs, stop the heating until the liquid drains back into the flask and then resume heating at a lower rate.[12]
Temperature fluctuations at the still head Unstable heating or drafts.Ensure the heating mantle is providing consistent heat. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and the effect of air drafts.[4]
Low recovery of purified this compound Significant hold-up in a long or packed column. Leaks in the apparatus.Use the shortest column that provides the necessary separation. Ensure all glass joints are properly sealed.
Molecular Sieve Treatment
Issue Possible Cause Solution
This compound is still wet after treatment Molecular sieves are saturated with water. Incorrect type of molecular sieve used. Insufficient contact time.Activate the molecular sieves by heating them in a furnace before use. Use 3Å or 4Å molecular sieves for water removal from hydrocarbons.[5][6] Ensure the this compound is in contact with the sieves for a sufficient period, with gentle agitation.
Reduced flow rate through a packed column Molecular sieve beads have broken down into a powder, clogging the column.Handle molecular sieves gently to avoid crushing. Use a grade of molecular sieve with higher crush strength if necessary.
Introduction of new impurities Contaminated molecular sieves.Ensure molecular sieves are stored in a tightly sealed container to prevent adsorption of atmospheric contaminants. Activate the sieves before use.[13]
Low efficiency after regeneration Incomplete removal of adsorbed water during activation.Ensure the activation temperature is high enough (typically 200-350°C) and the duration is sufficient (several hours) to drive off all water.[13][14] Cool the activated sieves in a desiccator to prevent re-adsorption of moisture.
Preparative Gas Chromatography (Prep-GC)
Issue Possible Cause Solution
Poor peak resolution Column overloading. Incorrect temperature program. Inappropriate column stationary phase.Reduce the injection volume. Optimize the temperature program to better separate the target peak from impurities. Select a column with a stationary phase that provides good selectivity for branched alkanes.
Peak tailing Active sites in the injection port or column.Use a deactivated liner in the injection port. Condition the column according to the manufacturer's instructions.
Low recovery of collected fraction Inefficient trapping of the eluting compound.Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath). Optimize the transfer line temperature to prevent condensation before the trap.
Contamination of collected fraction Carryover from previous injections. Bleed from the column stationary phase.Bake out the column at a high temperature between runs. Use a low-bleed column and operate within its recommended temperature limits.[7]

Quantitative Data Summary

While specific quantitative data for the purification of research-grade this compound is not widely published in a comparative format, the expected purity levels for different techniques are summarized below. The actual achievable purity will depend on the initial purity of the this compound and the specific experimental conditions.

Purification Technique Target Impurities Expected Purity Key Considerations
Fractional Distillation Compounds with different boiling points (e.g., other alkanes, some isomers)> 99%Requires a significant difference in boiling points for effective separation. Column efficiency is critical.[3]
Molecular Sieve Treatment (3Å/4Å) Water and small polar moleculesPurity improvement by water removalPrimarily a drying step; does not remove hydrocarbon impurities.[5]
Preparative Gas Chromatography (Prep-GC) Closely boiling isomers and other trace impurities> 99.9%High purity but lower throughput. Suitable for small-scale purification.[7]
Adsorptive Purification Polar impuritiesPurity improvement by removal of polar compoundsEffective for removing trace polar contaminants that may not be removed by distillation.[15]

Experimental Protocols

Protocol 1: High-Purity this compound via Fractional Distillation

Objective: To remove impurities with different boiling points from research-grade this compound.

Materials:

  • Research-grade this compound

  • Fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Distillation flask

  • Heating mantle with a stirrer

  • Condenser

  • Receiving flasks

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Glass wool or aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed. Place the thermometer bulb just below the side arm leading to the condenser.

  • Sample Charging: Fill the distillation flask to no more than two-thirds of its volume with the this compound to be purified. Add boiling chips or a stir bar.

  • Distillation: Begin heating the flask gently. As the this compound boils, observe the vapor rising slowly up the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column, establishing a temperature gradient. The column should be insulated to minimize heat loss.[12]

  • Fraction Collection: Collect the initial distillate (forerun) separately, as it may contain lower-boiling impurities.

  • Once the temperature stabilizes at the boiling point of this compound (approximately 240 °C at atmospheric pressure), begin collecting the main fraction in a clean, dry receiving flask. Maintain a slow and steady distillation rate (1-2 drops per second).

  • Monitor the temperature closely. A sharp drop or rise in temperature indicates that the main component has distilled over or that a higher-boiling impurity is beginning to distill. Stop the distillation before the flask runs dry.

  • Purity Analysis: Analyze the collected fraction using GC-FID or GC-MS to determine its purity.

Protocol 2: Drying of this compound using Molecular Sieves

Objective: To remove dissolved water from this compound.

Materials:

  • This compound

  • 3Å or 4Å molecular sieves (activated)

  • Airtight flask with a stopper

  • Oven or furnace for activation

Procedure:

  • Activation of Molecular Sieves: Place the molecular sieves in a ceramic or glass dish and heat in an oven or furnace at 250-350°C for at least 3 hours under a stream of dry nitrogen or under vacuum.[13][16]

  • Cool the activated sieves in a desiccator to room temperature.

  • Drying Process: Add the activated molecular sieves to the flask containing this compound (approximately 5-10% w/v).

  • Seal the flask and allow it to stand for at least 12-24 hours. Occasional gentle swirling can improve the drying efficiency.

  • Decanting: Carefully decant or filter the dried this compound from the molecular sieves into a clean, dry storage bottle. Avoid transferring any molecular sieve dust.

Visualizations

experimental_workflow cluster_prep Initial Preparation cluster_purification Purification Steps cluster_final Final Product Initial this compound Initial this compound Purity Analysis 1 Purity Analysis 1 Initial this compound->Purity Analysis 1 GC-MS/FID Fractional Distillation Fractional Distillation Purity Analysis 1->Fractional Distillation If impurities with different B.P. are present Molecular Sieve Treatment Molecular Sieve Treatment Fractional Distillation->Molecular Sieve Treatment For water removal Purified this compound Purified this compound Molecular Sieve Treatment->Purified this compound Purity Analysis 2 Purity Analysis 2 Purified this compound->Purity Analysis 2 GC-MS/FID

Caption: A typical workflow for the purification of research-grade this compound.

troubleshooting_distillation cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation Cause1 Insufficient Column Efficiency Low theoretical plates Problem->Cause1 Cause2 Incorrect Heating Rate Too fast or unstable Problem->Cause2 Cause3 Column Flooding Excessive vapor flow Problem->Cause3 Solution1 Increase Column Efficiency - Use longer/packed column - Increase reflux ratio Cause1->Solution1 Solution2 Optimize Heating - Use stable heating source - Insulate column Cause2->Solution2 Solution3 Control Vapor Flow - Reduce heating rate Cause3->Solution3

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

strategies to minimize experimental error in reference fuel testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental error during reference fuel testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of error in octane and cetane number determination?

A1: Experimental errors in octane (Research Octane Number - RON and Motor Octane Number - MON) and cetane number testing can arise from several factors. Key sources include improper engine calibration, fluctuating environmental conditions (temperature, humidity, and barometric pressure), and incorrect fuel sample preparation and handling.[1] The skill and consistency of the operator, as well as the mechanical condition of the Cooperative Fuel Research (CFR) engine, significantly influence the reliability of the results.[1] For instance, issues like engine fouling or wear can lead to inaccurate cetane number readings.[1]

Q2: How critical is the proper handling and storage of reference fuels?

A2: The proper handling and storage of reference fuels are paramount to obtaining accurate test results. Since reference fuels are highly volatile, improper storage can lead to changes in their composition, affecting their combustion characteristics.[2] For example, stored gasoline can lose its octane rating over time as volatile components degrade and form contaminants.[2] It is crucial to store reference fuels in approved, airtight containers, away from direct sunlight and ignition sources, to maintain their integrity.

Q3: What are the standard test methods for determining octane and cetane numbers?

A3: The universally recognized standard test methods for determining the knock characteristics of spark-ignition engine fuels are ASTM D2699 for Research Octane Number (RON) and ASTM D2700 for Motor Octane Number (MON).[3][4][5] For diesel fuels, the ignition quality is determined by the cetane number according to the ASTM D613 standard.[6][7] These methods utilize a standardized, single-cylinder CFR engine.[3]

Q4: How do environmental conditions impact reference fuel testing?

A4: Environmental factors such as temperature, pressure, and humidity can significantly affect the outcome of reference fuel tests.[8] For example, changes in air density due to temperature and altitude can alter the air-fuel mixture and combustion process.[8] Humidity also plays a role by displacing oxygen in the combustion chamber, which can affect engine efficiency and emissions.[8] It is essential to monitor and record these conditions during testing, as stipulated in the respective ASTM methods.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during reference fuel testing.

Issue 1: Inconsistent or non-repeatable octane/cetane number readings.

  • Possible Cause: Improper calibration of the CFR engine.

  • Troubleshooting Steps:

    • Verify the calibration using primary reference fuels (iso-octane and n-heptane for octane; n-hexadecane and heptamethylnonane for cetane).[4][7]

    • Check and adjust the engine's critical operating parameters as specified in the relevant ASTM method (e.g., compression ratio, ignition timing, temperatures).[5]

    • Ensure the detonation meter or ignition delay measurement system is functioning correctly and properly zeroed.

  • Possible Cause: Contamination or degradation of reference or sample fuels.

  • Troubleshooting Steps:

    • Always use fresh, properly stored reference fuels.

    • Ensure fuel handling equipment (containers, lines, carburetors) is clean and free from residues of previous samples.

    • Filter fuel samples to remove any particulate matter.[1]

  • Possible Cause: Operator variability.

  • Troubleshooting Steps:

    • Ensure all operators are thoroughly trained on the standard operating procedures.

    • Implement a regular proficiency testing program to monitor operator performance.

    • Utilize automated data recording systems where possible to minimize manual errors.[9]

Issue 2: Engine knocking or unstable operation.

  • Possible Cause: Incorrect air-fuel ratio.

  • Troubleshooting Steps:

    • Check the carburetor for proper adjustment and cleanliness.

    • Verify the fuel level in the carburetor bowl.

    • Inspect the intake air system for any leaks or obstructions.

  • Possible Cause: Mechanical issues with the CFR engine.

  • Troubleshooting Steps:

    • Perform regular maintenance as per the manufacturer's recommendations.

    • Inspect the piston rings, cylinder, and valves for wear or carbon deposits.

    • Check the engine timing and valve clearances.

Issue 3: Difficulty in achieving the specified operating conditions.

  • Possible Cause: Malfunctioning temperature or pressure control systems.

  • Troubleshooting Steps:

    • Verify the accuracy of all temperature and pressure sensors with calibrated instruments.

    • Check the functionality of heaters, cooling systems, and pressure regulators.

    • Ensure the laboratory environment meets the required stability for ambient conditions.

Data Presentation

The precision of the standard test methods is crucial for understanding the significance of experimental results. The following tables summarize the repeatability and reproducibility limits as specified in the respective ASTM standards.

Table 1: Precision Data for Octane Number Determination

Test MethodOctane Number RangeRepeatability (r)Reproducibility (R)
ASTM D2699 (RON)90.0 - 100.00.20.7
ASTM D2700 (MON)80.0 - 90.00.20.9

Data sourced from SINPAR documentation referencing ASTM standards.[5][10] Repeatability is the maximum difference expected between two results from the same operator and apparatus, while reproducibility is the maximum difference expected between results from different operators and laboratories.

Table 2: Precision Data for Cetane Number Determination (ASTM D613)

Cetane Number RangeRepeatability (r)Reproducibility (R)
44 - 560.7 - 0.92.6 - 3.1

Data sourced from a study on cetane number testing of biodiesel referencing ASTM D613.

Experimental Protocols

Methodology for Octane Number Determination (ASTM D2699/D2700)

This protocol provides a general overview of the steps involved in determining the Research Octane Number (RON) and Motor Octane Number (MON) using a CFR engine.

  • Engine Preparation and Warm-up:

    • Perform pre-test checks, including oil level and cooling water supply.

    • Start the engine and allow it to warm up to the specified operating temperatures for the respective method (RON or MON).[5]

  • Standardization and Calibration:

    • Calibrate the engine using primary reference fuels (blends of iso-octane and n-heptane) and a toluene standardization fuel.[4]

    • Adjust the compression ratio to achieve the standard knock intensity for a reference fuel blend close to the expected octane number of the sample.

  • Sample Testing:

    • Introduce the fuel sample into the engine's carburetor.

    • Adjust the fuel-air ratio to maximize the knock intensity.

    • Bracket the sample's knock intensity with two reference fuel blends that have octane numbers differing by no more than two units.

  • Calculation and Reporting:

    • Calculate the octane number of the sample by interpolation between the bracketing reference fuels.

    • Report the result to the specified number of decimal places, along with the barometric pressure and intake air temperature.[9]

Methodology for Cetane Number Determination (ASTM D613)

This protocol outlines the general procedure for determining the cetane number of diesel fuels.

  • Engine Preparation:

    • Prepare the CFR cetane engine according to the ASTM D613 standard.

    • Start the engine and allow it to stabilize at the specified operating conditions.

  • Sample Introduction:

    • Introduce the diesel fuel sample into the engine.[1]

  • Bracketing Procedure:

    • Adjust the compression ratio to achieve a specific ignition delay for the sample fuel.

    • Select two reference fuels with known cetane numbers that bracket the expected cetane number of the sample.[1]

    • Determine the compression ratio for each reference fuel that produces the same ignition delay.

  • Calculation and Reporting:

    • Calculate the cetane number of the sample by interpolation based on the compression ratio readings of the sample and the bracketing reference fuels.

    • The cetane number is a unitless value, typically ranging from 30 to 65.[1]

Visualizations

Experimental_Workflow_Octane_Testing cluster_prep Phase 1: Preparation cluster_cal Phase 2: Calibration cluster_test Phase 3: Testing cluster_res Phase 4: Results A Engine Warm-up & Stabilization B Reference Fuel & Sample Preparation C Select Primary Reference Fuels A->C D Adjust Compression Ratio for Standard Knock C->D E Introduce Fuel Sample D->E F Adjust Fuel-Air Ratio for Max Knock E->F G Bracket with Reference Fuels F->G H Calculate Octane Number via Interpolation G->H I Report Results & Environmental Conditions H->I

Caption: Workflow for Octane Number Determination.

Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Corrective Actions Start Inconsistent Results Observed Check_Cal Is Engine Calibration Correct? Start->Check_Cal Check_Fuel Is Fuel Integrity Ensured? Check_Cal->Check_Fuel Yes Sol_Cal Recalibrate Engine Check_Cal->Sol_Cal No Check_Op Is Operator Procedure Consistent? Check_Fuel->Check_Op Yes Sol_Fuel Use Fresh/Clean Fuel Check_Fuel->Sol_Fuel No Sol_Op Review SOPs & Retrain Check_Op->Sol_Op No End Consistent Results Achieved Check_Op->End Yes Sol_Cal->End Sol_Fuel->End Sol_Op->End

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Isocetane Purity and Cetane Number Determination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers on Maintaining Accuracy in Diesel Fuel Ignition Quality Testing

The cetane number (CN) is a critical indicator of a diesel fuel's ignition quality, directly impacting engine performance, efficiency, and emissions.[1][2] Accurate determination of this value is paramount for fuel quality control, engine development, and regulatory compliance. The standardized test method, ASTM D613, relies on comparing a sample fuel's ignition delay against primary reference fuels (PRFs).[1][3][4] The purity of these reference fuels, particularly the low-cetane reference 2,2,4,4,6,8,8-heptamethylnonane (isocetane), is a cornerstone of measurement accuracy.

This guide provides detailed answers, troubleshooting advice, and experimental protocols to address specific issues related to this compound purity and its impact on cetane number determination.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of this compound in cetane number determination?

This compound (2,2,4,4,6,8,8-heptamethylnonane) serves as the low-cetane primary reference fuel in the ASTM D613 test method.[3] The cetane number scale is defined by two PRFs:

  • n-Cetane (n-hexadecane): Assigned a cetane number of 100 due to its excellent ignition quality (short ignition delay).

  • This compound: Assigned a cetane number of 15, representing poor ignition quality (long ignition delay).[5]

By creating volumetric blends of these two PRFs, a continuous scale of known cetane numbers can be produced. A test fuel's cetane number is determined by finding a PRF blend that has the identical ignition delay in a standardized Cooperative Fuel Research (CFR) engine under controlled conditions.[3][4]

Q2: What are the official purity requirements for primary reference fuels under ASTM D613?

The ASTM D613 standard specifies minimum purity levels for the primary reference fuels to ensure the integrity of the cetane scale. These requirements are critical for achieving accurate and reproducible results across different laboratories.

Reference FuelChemical NameAssigned Cetane NumberMinimum Purity
n-Cetanen-hexadecane10099.0%
This compound2,2,4,4,6,8,8-heptamethylnonane1598.0%
Data sourced from ASTM D613 documentation.[5]

Q3: How exactly do impurities in this compound affect my final cetane number results?

Impurities in this compound introduce a systematic error into the measurement process. The cetane number scale is anchored by the assumption that the this compound used is pure enough to exhibit an ignition quality corresponding to a CN of 15. If the this compound is contaminated, its actual cetane number will deviate from this assigned value.

For instance, if this compound is contaminated with components that have a higher cetane number (e.g., straight-chain alkanes), the "low-end" reference fuel will have an actual CN greater than 15.[6] When an operator uses this impure fuel to create a reference blend to match the test sample, the calculated cetane number for the sample will be artificially low. Conversely, impurities with a lower cetane number will cause an artificially high reading. This skews the entire interpolation process, leading to inaccurate and unreliable results for the sample fuel.

Q4: What are the signs of impure or degraded reference fuels?

While a definitive analysis requires chromatographic techniques, several signs can indicate potential purity issues with reference fuels:

  • Inconsistent Check Fuel Results: If standardized check fuels with a known cetane number consistently fail to produce results within the expected tolerance, it may point to a problem with your primary reference fuels.

  • Shifts in Engine Calibration: A noticeable drift or shift in the required compression ratio (handwheel reading) for a given reference fuel blend over time can suggest fuel degradation.

  • Visual Inspection: While not foolproof, check for discoloration, cloudiness, or sediment in the fuel, which could indicate oxidation, contamination, or water ingress.[7]

  • Foul Odor: The formation of peroxides and other oxidation byproducts can sometimes produce a distinct odor. Peroxides, in particular, are known to affect measured cetane numbers.[3]

Proper storage is critical. Fuels should be stored in appropriate containers (e.g., carbon steel, fluorinated polyethylene), away from light and oxygen, and with minimal headspace to prevent oxidation.[8]

Troubleshooting Guide: Inaccurate or Inconsistent Cetane Number Results

Problem: Your cetane number measurements are showing poor reproducibility or are deviating significantly from expected values.

Possible CauseTroubleshooting Steps & Solutions
Reference Fuel Integrity 1. Verify Purity: Always use primary reference fuels that meet or exceed the minimum purity specified by ASTM D613 (99.0% for n-cetane, 98.0% for this compound).[5] Request a certificate of analysis from your supplier.2. Use Fresh Blends: Prepare reference fuel blends as needed rather than storing them for extended periods.[9] Fuel blends can degrade over time.3. Check for Degradation: Be aware of the potential for peroxide formation in stored fuels, which can alter ignition characteristics.[3] If fuel has been stored for a long time, consider obtaining a fresh supply.4. Proper Handling: Use clean, calibrated glassware (burettes or cylinders) or a weight-based blending system for accurate blend preparation.[9] Avoid cross-contamination between fuels.
CFR Engine Calibration & Operation 1. Adhere to Standard Conditions: Ensure all engine operating parameters—such as injection timing (13.0° BTDC), flow rate (13.0 mL/min), and coolant temperatures—are set according to ASTM D613 specifications.[5] Deviations can significantly impact ignition delay.2. Calibrate Sensors: Regularly calibrate all instrumentation, including the combustion sensor and crank angle encoder, to ensure accurate ignition delay measurements.3. Engine Maintenance: Fouling, wear, or improper mechanical settings on the CFR engine are common sources of error. Follow a rigorous maintenance schedule as prescribed by the engine manufacturer.
Bracketing & Interpolation 1. Select Correct Bracketing Fuels: Ensure the two reference fuel blends you select have cetane numbers that closely bracket the expected cetane number of your sample fuel.[4]2. Stabilize Readings: Allow the engine to run on each fuel (sample and references) for a sufficient period to achieve stable operating conditions and a consistent handwheel reading before recording the value.3. Accurate Interpolation: Double-check the final calculation, which interpolates the handwheel reading of the sample between the readings of the two bracketing reference fuels.[3][5]

Experimental Protocol: ASTM D613 Overview

The ASTM D613 method determines the cetane number by comparing the ignition delay of a sample fuel to that of two bracketing reference fuel blends in a CFR engine. The compression ratio is adjusted via a calibrated handwheel to achieve a standard ignition delay of 13 crank angle degrees for each fuel.[3][4]

Key Steps:

  • Engine Setup: Bring the CFR engine to the specified operating conditions for temperature, flow rate, and injection timing.[5]

  • Sample Fuel Introduction: Operate the engine on the test sample fuel.

  • Adjust Compression Ratio: Adjust the handwheel to vary the compression ratio until the ignition delay is precisely 13.0 degrees. Record the handwheel reading.

  • First Reference Fuel Blend: Select and prepare a reference fuel blend with a cetane number estimated to be slightly lower than the sample. Operate the engine on this blend and adjust the handwheel to achieve the 13.0-degree ignition delay. Record the handwheel reading.

  • Second Reference Fuel Blend: Select and prepare a second reference fuel blend with a cetane number slightly higher than the sample. Repeat the process and record the handwheel reading.

  • Calculation: The cetane number of the sample fuel is calculated by linear interpolation based on the handwheel readings of the sample and the two bracketing reference blends.[5]

Visualizations

The following diagrams illustrate the experimental workflow and the logical impact of this compound purity on the final measurement.

G cluster_prep Preparation cluster_op Engine Operation & Measurement cluster_calc Calculation start Start prep_sample Prepare Sample & Reference Fuels start->prep_sample operate_engine Operate CFR Engine at Standard Conditions (ASTM D613) prep_sample->operate_engine run_sample Run Sample Fuel & Adjust Handwheel for 13° Ignition Delay operate_engine->run_sample run_ref1 Run Bracket Fuel 1 & Adjust Handwheel for 13° Ignition Delay run_sample->run_ref1 run_ref2 Run Bracket Fuel 2 & Adjust Handwheel for 13° Ignition Delay run_ref1->run_ref2 interpolate Interpolate Handwheel Readings run_ref2->interpolate calculate_cn Calculate Final Cetane Number interpolate->calculate_cn end_node End calculate_cn->end_node

Caption: Workflow for ASTM D613 Cetane Number Determination.

G cluster_ideal Ideal Condition cluster_actual Potential Issue iso_pure This compound Meets ≥98% Purity Spec cn_correct Actual CN = Assigned CN (15) iso_pure->cn_correct interp_correct Accurate Bracketing & Interpolation cn_correct->interp_correct result_correct Accurate Sample Cetane Number interp_correct->result_correct iso_impure This compound is Impure (<98% Purity) cn_error Actual CN ≠ Assigned CN (15) iso_impure->cn_error interp_error Inaccurate Bracketing & Interpolation cn_error->interp_error result_error Inaccurate Sample Cetane Number interp_error->result_error

References

Navigating Peak Co-elution in Isocetane GC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of peak co-elution in the gas chromatography (GC) analysis of isocetane (2,2,4,4,6,8,8-heptamethylnonane). Our goal is to equip you with the necessary knowledge and practical guidance to achieve optimal separation and accurate quantification in your experiments.

Troubleshooting Guide: Resolving this compound Peak Co-elution

Peak co-elution, where two or more compounds elute from the GC column at the same time, is a frequent issue in the analysis of complex hydrocarbon mixtures. This guide provides a systematic approach to diagnose and resolve these challenges when analyzing this compound.

Problem: this compound peak is not fully resolved from a neighboring peak, suspected to be another branched alkane like pristane.

Step 1: Initial Assessment and Peak Shape Analysis

Before modifying your GC method, carefully examine the chromatogram.

  • Asymmetrical Peaks: Look for signs of peak fronting or tailing in the this compound peak. A shoulder on the peak is a strong indicator of a co-eluting compound.

  • Broad Peaks: Unusually broad peaks can also suggest the presence of multiple unresolved components.

Step 2: Method Optimization

A systematic optimization of your GC method is the most effective way to resolve co-elution. The following parameters are critical:

1. Temperature Program Optimization:

The temperature program is a powerful tool for improving the separation of compounds with similar boiling points.

  • Reduce the Temperature Ramp Rate: A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, often leading to better separation. For closely eluting branched alkanes, a slow ramp rate (e.g., 2-5 °C/min) can be particularly effective.[1]

  • Lower the Initial Oven Temperature: Starting the analysis at a lower temperature can enhance the separation of volatile and closely boiling compounds.[2]

  • Introduce an Isothermal Hold: Incorporating a brief isothermal hold at a temperature just below the elution temperature of the co-eluting pair can provide the necessary time for separation to occur.

2. Carrier Gas Flow Rate Adjustment:

The linear velocity of the carrier gas affects column efficiency and, consequently, resolution.

  • Optimize Linear Velocity: Each carrier gas (Helium, Hydrogen, Nitrogen) has an optimal linear velocity at which it provides the maximum number of theoretical plates. Operating at this optimal velocity will maximize your column's resolving power. For helium, a typical starting point is a constant flow rate of 1.0-1.5 mL/min.

3. GC Column Selection and Dimensions:

The choice of the GC column is fundamental to achieving good resolution.

  • Stationary Phase: For non-polar compounds like this compound and other branched alkanes, a non-polar stationary phase is the most suitable choice. A 100% dimethylpolysiloxane phase is a good starting point, as it separates compounds primarily based on their boiling points.[3]

  • Column Length: Increasing the column length increases the number of theoretical plates and can improve resolution. Doubling the column length can increase resolution by a factor of about 1.4. However, this will also lead to longer analysis times. A 30-meter column often provides a good balance.[3]

  • Internal Diameter (ID): Decreasing the column's internal diameter enhances separation efficiency. A common choice for good efficiency and sample capacity is 0.25 mm ID.[3]

  • Film Thickness: For volatile compounds like this compound, a thicker stationary phase film can increase retention and improve separation.

Step 3: Advanced Troubleshooting

If the above steps do not provide adequate resolution, consider the following:

  • Injector Maintenance: A dirty or contaminated injector liner can lead to peak broadening and tailing, which can mask co-eluting peaks. Regularly replace the septum and liner.

  • Sample Concentration: Overloading the column can cause peak distortion and loss of resolution. Dilute your sample and reinject.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic workflow for troubleshooting peak co-elution issues in GC analysis.

TroubleshootingWorkflow start Start: Peak Co-elution Observed assess_peak Assess Peak Shape (Tailing, Fronting, Shoulder?) start->assess_peak optimize_temp Optimize Temperature Program - Decrease Ramp Rate - Lower Initial Temperature - Add Isothermal Hold assess_peak->optimize_temp resolved Peak Resolution Achieved optimize_temp->resolved Resolution Improved not_resolved Issue Persists optimize_temp->not_resolved No Improvement optimize_flow Adjust Carrier Gas Flow Rate - Optimize Linear Velocity optimize_flow->resolved Resolution Improved not_resolved2 Issue Persists optimize_flow->not_resolved2 No Improvement change_column Consider Column Change - Different Stationary Phase - Longer Column - Smaller ID change_column->resolved Resolution Improved not_resolved3 Issue Persists change_column->not_resolved3 No Improvement check_hardware Check GC Hardware - Clean/Replace Injector Liner - Check for Leaks check_hardware->resolved Resolution Improved not_resolved4 Issue Persists check_hardware->not_resolved4 No Improvement sample_prep Review Sample Preparation - Dilute Sample sample_prep->resolved Resolution Improved not_resolved5 Consult Expert sample_prep->not_resolved5 No Improvement not_resolved->optimize_flow not_resolved2->change_column not_resolved3->check_hardware not_resolved4->sample_prep

Caption: A logical workflow for troubleshooting peak co-elution in GC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak co-elution in the GC analysis of branched alkanes like this compound?

A1: The most common causes include:

  • Inappropriate Column Choice: Using a column with a stationary phase that does not provide sufficient selectivity for the analytes. For non-polar branched alkanes, a non-polar stationary phase is crucial.[3]

  • Suboptimal Temperature Program: A temperature ramp that is too fast will not allow enough time for closely boiling isomers to separate.[1]

  • Incorrect Carrier Gas Flow Rate: Operating the carrier gas at a flow rate that is far from its optimal linear velocity will reduce column efficiency.

  • Column Overload: Injecting a sample that is too concentrated can lead to broad, distorted peaks that overlap.

Q2: How does changing the stationary phase help in resolving co-eluting peaks?

A2: The stationary phase is the primary factor influencing the selectivity of a separation. Different stationary phases have different chemical properties, leading to varying degrees of interaction with the analytes. For non-polar compounds like this compound, a 100% dimethylpolysiloxane stationary phase separates based on boiling point. If co-elution persists, a slightly more polar phase, such as a 5% phenyl-methylpolysiloxane, might introduce different selectivity based on subtle differences in polarity and polarizability between the co-eluting compounds.

Q3: Can I resolve co-eluting peaks without changing the column?

A3: Yes, in many cases, co-elution can be resolved by optimizing the method parameters. Adjusting the temperature program (slowing the ramp rate, lowering the initial temperature) and optimizing the carrier gas flow rate are often sufficient to improve resolution significantly.[1][2]

Q4: What is the impact of column dimensions on the separation of this compound and its isomers?

A4:

  • Length: A longer column provides more theoretical plates, leading to better resolution, but at the cost of longer analysis times.[3]

  • Internal Diameter (ID): A smaller ID column increases efficiency and resolution but has a lower sample capacity.[3]

  • Film Thickness: A thicker film increases retention, which can be beneficial for separating volatile compounds like this compound.

Experimental Protocols & Data

Protocol 1: GC-FID Method for the Separation of this compound and a Co-eluting Branched Alkane

This protocol provides a starting point for developing a method to resolve this compound from a closely eluting branched alkane, such as pristane (a C19 branched alkane).

1. Sample Preparation:

  • Prepare a standard solution containing this compound and the suspected co-eluting compound (e.g., pristane) at a concentration of approximately 100 µg/mL each in a non-polar solvent like hexane or heptane.

2. GC Instrumentation and Conditions:

  • System: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is a good starting point.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program (Initial Method):

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Detector (FID): Temperature at 300°C.

  • Injection Volume: 1 µL.

3. Method Optimization for Resolution:

  • If co-elution is observed with the initial method, systematically adjust the oven program as described in the troubleshooting guide. The table below illustrates the expected impact of these changes on the resolution of this compound and a later-eluting branched alkane.

Data Presentation: Impact of GC Parameters on Resolution

The following table summarizes the qualitative and quantitative effects of changing key GC parameters on the resolution of two closely eluting branched alkanes. The resolution value (Rs) is a quantitative measure of separation, with a value ≥ 1.5 indicating baseline separation.

Parameter ChangeEffect on Retention TimeEffect on Peak WidthEffect on Resolution (Rs) Typical Application
Decrease Temperature Ramp Rate IncreasesMay slightly increaseIncreases Resolving closely boiling isomers.
Lower Initial Oven Temperature IncreasesMay slightly increaseIncreases Improving separation of volatile components.
Increase Column Length IncreasesIncreasesIncreases When baseline separation is not achievable with a shorter column.
Decrease Column Internal Diameter May slightly decreaseDecreasesIncreases To gain efficiency without significantly increasing analysis time.
Increase Carrier Gas Flow (above optimum) DecreasesIncreasesDecreases To shorten analysis time when resolution is sufficient.
Decrease Carrier Gas Flow (below optimum) IncreasesIncreasesDecreases Not generally recommended.

Note: The exact quantitative impact on resolution will depend on the specific compounds, column, and instrument used. The table provides a general guideline for method optimization.

References

calibration and maintenance of equipment for isocetane analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for isocetane analysis equipment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the calibration, maintenance, and troubleshooting of your analytical instrumentation.

Frequently Asked Questions (FAQs)

Q1: What is the importance of calibrating our this compound analysis equipment?

A1: Calibrating your this compound or cetane number analysis equipment is crucial for ensuring the accuracy and reliability of your measurement results.[1][2][3] Proper calibration, typically performed by comparing the instrument's readings against certified reference materials, standardizes the instrument to provide precise and traceable data.[1][4] Neglecting regular calibration can lead to inaccurate cetane number determinations, which can impact fuel quality assessment, engine performance, and regulatory compliance.[5][6]

Q2: How often should we calibrate our cetane number analyzer?

A2: The frequency of calibration depends on the type of instrument, its usage, and internal quality control protocols.[1][7] For Cooperative Fuel Research (CFR) engines, calibration checks are often performed daily or before each use.[5] Automated analyzers may have internal calibration routines or require periodic verification with check fuels.[8] It is recommended to follow the manufacturer's guidelines and your laboratory's standard operating procedures (SOPs).[1] A general guideline for performance testing can range from once per shift to weekly, with more comprehensive validation performed on a weekly or monthly basis.[7]

Q3: What are the primary reference materials used for cetane number calibration?

A3: The primary reference fuels for cetane number determination are n-hexadecane (also known as cetane), which has a cetane number of 100, and 2,2,4,4,6,8,8-heptamethylnonane (HMN), often referred to as this compound, which has a cetane number of 15.[9][10] Blends of these two reference fuels are used to create a scale for determining the cetane number of a sample fuel.[9]

Q4: What are some common maintenance tasks for a cetane analyzer?

A4: Regular maintenance is essential for the longevity and performance of your analyzer.[11] Common tasks include:

  • Cleaning: Regularly clean instrument components that come into contact with fuel samples to prevent contamination and residue buildup.[12][13] This includes injectors, combustion chambers, and tubing.[12] Use appropriate cleaning agents as recommended by the manufacturer.[14][15]

  • Filter Replacement: Regularly inspect and replace filters to prevent blockage and ensure proper sample flow.[16]

  • Injector Inspection: Check the fuel injector for proper spray patterns and signs of clogging.

  • Leak Checks: Periodically check for any fuel or air leaks in the system.

  • Record Keeping: Maintain a detailed log of all calibration, maintenance, and troubleshooting activities for each instrument.[17]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Problem 1: Inconsistent or non-reproducible cetane number readings.

Possible Cause Troubleshooting Step
Improper Calibration Recalibrate the instrument using fresh, certified reference fuels.[2] Ensure the calibration procedure is performed according to the manufacturer's instructions.
Sample Contamination Ensure that the sample is free from contaminants and particulates by filtering it through a 3–5 micron filter before analysis.[9] Check for any cross-contamination from previous samples by running a cleaning cycle.
Instrument Malfunction Check for any mechanical or electrical issues within the analyzer.[2][18] This could include problems with the fuel injector, temperature sensors, or pressure sensors.
Operator Error Review the standard operating procedure to ensure all steps are being followed correctly.[5]

Problem 2: The analyzer fails to ignite the fuel sample.

Possible Cause Troubleshooting Step
Incorrect Injection Timing or Volume Verify that the fuel injection timing and volume are set correctly according to the test method (e.g., ASTM D613).[9]
Low Combustion Chamber Temperature Check the temperature of the combustion chamber to ensure it is at the specified temperature for autoignition.
Faulty Injector Inspect the fuel injector for any blockages or malfunctions that may be preventing proper fuel delivery.
Poor Fuel Quality If possible, test a known quality fuel sample to verify the instrument's functionality.

Problem 3: The instrument software is displaying an error message.

Possible Cause Troubleshooting Step
Software Glitch Try restarting the instrument and the control software.
Communication Error Check the connection between the analyzer and the computer.
Sensor Malfunction The error message may indicate a specific sensor failure. Refer to the instrument's user manual for a list of error codes and their meanings.
Software Update Needed Check if there are any available software updates from the manufacturer.

Experimental Protocols

Protocol 1: Cetane Number Determination using a CFR Engine (based on ASTM D613)
  • Engine Preparation:

    • Warm up the Cooperative Fuel Research (CFR) engine to the specified operating temperature.[6]

    • Ensure all engine parameters, such as compression ratio and ignition delay, are set according to the ASTM D613 standard.[9][19]

  • Reference Fuel Preparation:

    • Prepare blends of n-cetane and this compound (HMN) with known cetane numbers that bracket the expected cetane number of the sample.[5]

  • Sample Analysis:

    • Introduce the diesel fuel sample into the engine.[5]

    • Adjust the engine's compression ratio to achieve the specified ignition delay.[5]

  • Bracketing:

    • Run the two bracketing reference fuel blends and adjust the compression ratio for each to obtain the same ignition delay as the sample.[19]

  • Calculation:

    • Determine the cetane number of the sample by interpolating between the cetane numbers of the two reference fuels based on the compression ratio readings.[19]

Protocol 2: Derived Cetane Number (DCN) using an Ignition Quality Tester (IQT) (based on ASTM D6890)
  • Instrument Preparation:

    • Ensure the Ignition Quality Tester (IQT) is calibrated and the combustion chamber is at the specified temperature and pressure.[20]

  • Sample Injection:

    • Inject a small, precise amount of the fuel sample into the heated, pressurized combustion chamber.[21]

  • Ignition Delay Measurement:

    • The instrument measures the time delay between the start of injection and the onset of combustion, detected by a rapid pressure increase.[9][21]

  • DCN Calculation:

    • The measured ignition delay is then converted to a Derived Cetane Number (DCN) using an empirical correlation provided in the ASTM D6890 standard.[21]

Data Presentation

Table 1: Reference Fuel Properties

Reference FuelChemical NameAssigned Cetane Number
n-Cetanen-Hexadecane100
This compound (HMN)2,2,4,4,6,8,8-Heptamethylnonane15[9][10]

Table 2: Common ASTM Test Methods for Cetane Number

ASTM MethodTitleEquipment UsedMeasurement
D613 Standard Test Method for Cetane Number of Diesel Fuel OilCooperative Fuel Research (CFR) EngineCetane Number (CN)[5][22]
D6890 Standard Test Method for Derived Cetane Number (DCN) of Diesel Fuel Oils—Fixed Range Injection Period, Constant Volume Combustion Chamber MethodIgnition Quality Tester (IQT)Derived Cetane Number (DCN)[9][20]
D7668 Standard Test Method for Derived Cetane Number (DCN) of Diesel Fuel Oils—Ignition Delay and Combustion Delay Using a Constant Volume Combustion Chamber Methode.g., Herzog Cetane ID 510Derived Cetane Number (DCN)[8][9]

Visualizations

Calibration_Workflow cluster_prep Preparation cluster_cal Calibration cluster_ver Verification cluster_end Completion Start Start Calibration Check_Refs Verify Certified Reference Fuels Start->Check_Refs Prep_Instrument Prepare Instrument (Warm-up, System Check) Check_Refs->Prep_Instrument Run_High_Std Run High Cetane Standard Prep_Instrument->Run_High_Std Run_Low_Std Run Low Cetane Standard Run_High_Std->Run_Low_Std Adjust Adjust Instrument Parameters Run_Low_Std->Adjust Run_Check_Sample Run QC Check Sample Adjust->Run_Check_Sample Check_Results Results within Acceptable Limits? Run_Check_Sample->Check_Results Pass Calibration Successful Check_Results->Pass Yes Fail Troubleshoot & Recalibrate Check_Results->Fail No End End Pass->End Fail->Start

Caption: A workflow diagram illustrating the key steps in the calibration of a cetane analyzer.

Troubleshooting_Tree cluster_problem Problem Identification cluster_checks Initial Checks cluster_solutions Corrective Actions cluster_resolution Resolution Problem Inaccurate Cetane Number Reading Check_Calibration Is Instrument Calibrated? Problem->Check_Calibration Check_Sample Is Sample Clean & Uncontaminated? Check_Calibration->Check_Sample Yes Recalibrate Recalibrate Instrument Check_Calibration->Recalibrate No Check_Procedure Is SOP Being Followed? Check_Sample->Check_Procedure Yes Clean_Sample Filter Sample/ Use New Aliquot Check_Sample->Clean_Sample No Review_SOP Review SOP with Operator Check_Procedure->Review_SOP No Check_Hardware Inspect Instrument Hardware Check_Procedure->Check_Hardware Yes Resolved Problem Resolved Recalibrate->Resolved Clean_Sample->Resolved Review_SOP->Resolved Check_Hardware->Resolved

Caption: A decision tree for troubleshooting inaccurate cetane number readings.

References

Validation & Comparative

A Comparative Analysis of Isocetane and n-Hexadecane as Cetane Number Reference Fuels

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and scientists on the physicochemical and combustion properties of the primary reference fuels for determining diesel fuel ignition quality.

In the realm of internal combustion engine research and fuel development, the cetane number stands as a critical metric for quantifying the ignition quality of diesel fuels. This guide provides a detailed comparative analysis of the two primary reference fuels used to define the cetane scale: n-hexadecane, assigned a cetane number of 100, and isocetane (2,2,4,4,6,8,8-heptamethylnonane), which has a cetane number of 15.[1] A thorough understanding of their distinct properties and combustion behaviors is paramount for accurate fuel characterization and the development of advanced combustion models.

Physicochemical Properties: A Tabular Comparison

The structural differences between the straight-chain n-alkane, n-hexadecane, and the highly branched this compound give rise to significant variations in their physical and chemical properties. These differences are summarized in the table below.

PropertyThis compound (2,2,4,4,6,8,8-Heptamethylnonane)n-Hexadecane (Cetane)
Cetane Number 15100
Molecular Formula C₁₆H₃₄C₁₆H₃₄
Molar Mass 226.44 g/mol 226.44 g/mol
Density 0.793 g/mL at 25°C~0.77 g/mL at 20°C
Boiling Point 240.1°C287°C
Melting Point -18°C
Kinematic Viscosity Not readily available~4.46 cSt at 20°C
Lower Heating Value Not readily available~44.8 MJ/kg
Flash Point 96°C135°C

Combustion Characteristics: Ignition Delay and Emissions

The most significant differentiator in the combustion performance of this compound and n-hexadecane is their autoignition behavior, which is directly reflected in their cetane numbers.

Ignition Delay

n-Hexadecane , with its high cetane number of 100, exhibits a very short ignition delay. This means that upon injection into the hot, compressed air within a diesel engine cylinder, it ignites very quickly.[2][3] This rapid ignition is characteristic of fuels with good ignition quality.

This compound , conversely, has a low cetane number of 15, indicating a long ignition delay.[1] Its highly branched molecular structure is more resistant to the pre-ignition chemical reactions that lead to autoignition, thus requiring a longer period to initiate combustion under the same conditions.

Experimental data from shock tube studies quantitatively demonstrates this difference. Under similar conditions of temperature and pressure, the ignition delay time for this compound is significantly longer than that for n-hexadecane.[2]

Combustion Duration and Emissions

While specific comparative data on the combustion duration and emissions of neat this compound and n-hexadecane is limited, general trends can be inferred from their cetane numbers and the principles of diesel combustion.

A shorter ignition delay, as seen with n-hexadecane , generally leads to a larger proportion of the fuel burning in the diffusion combustion phase. This can result in higher peak combustion temperatures, which is a key factor in the formation of thermal nitrogen oxides (NOx) . The straight-chain structure of n-hexadecane may also contribute to a higher propensity for soot formation compared to highly branched isomers.

Conversely, the longer ignition delay of This compound allows for more time for the fuel and air to mix before combustion begins. This can lead to a larger premixed combustion phase, which can result in a lower peak combustion temperature and consequently lower NOx emissions. However, very long ignition delays can sometimes lead to overly rapid combustion of the premixed charge, increasing combustion noise and potentially leading to higher hydrocarbon (HC) and carbon monoxide (CO) emissions if the combustion is incomplete.

Experimental Protocols

The primary experimental protocol for determining the cetane number of a fuel by comparing it to blends of this compound and n-hexadecane is the ASTM D613, Standard Test Method for Cetane Number of Diesel Fuel Oil .

ASTM D613 - Cetane Number Determination

This method utilizes a standardized single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine known as a Cooperative Fuel Research (CFR) engine.[4]

Methodology:

  • Engine Setup: The CFR engine is operated under standardized conditions of speed, intake air temperature, and coolant temperature.

  • Sample Injection: The fuel sample to be tested is injected into the engine.

  • Compression Ratio Adjustment: The compression ratio of the engine is adjusted by moving a plug in the pre-combustion chamber until the ignition delay of the fuel sample is a standard 13 crank angle degrees.[4]

  • Reference Fuel Blending: Blends of n-hexadecane and this compound are prepared. The cetane number of a blend is calculated as: CN = % n-hexadecane + 0.15 * (% this compound)

  • Bracketing: Two reference fuel blends are found that bracket the test fuel, meaning one has a slightly shorter ignition delay and the other a slightly longer ignition delay at the same compression ratio as the test fuel.

  • Interpolation: The cetane number of the test fuel is determined by interpolation between the cetane numbers of the two bracketing reference fuel blends.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship between the reference fuels and the determination of cetane number, as well as a simplified workflow for the ASTM D613 test.

Cetane_Scale cluster_0 Cetane Number Scale cluster_1 Test Fuel This compound This compound (HMN) Cetane Number = 15 TestFuel Unknown Diesel Fuel This compound->TestFuel Low Ignition Quality Reference nHexadecane n-Hexadecane (Cetane) Cetane Number = 100 nHexadecane->TestFuel High Ignition Quality Reference

Relationship between reference fuels and a test fuel on the cetane scale.

ASTM_D613_Workflow start Start: Prepare CFR Engine and Fuel Sample op_cond Operate Engine at Standard Conditions start->op_cond inject Inject Fuel Sample op_cond->inject adjust_cr Adjust Compression Ratio for 13° Ignition Delay inject->adjust_cr bracket Find Bracketing Reference Fuel Blends adjust_cr->bracket interpolate Interpolate to Determine Cetane Number bracket->interpolate end_node End: Report Cetane Number interpolate->end_node

Simplified experimental workflow for ASTM D613.

References

validation studies of the assigned cetane number of isocetane (CN 15)

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data and methodologies surrounding the assigned cetane number of 15 for isocetane (2,2,4,4,6,8,8-heptamethylnonane), the low-cetane primary reference fuel for diesel.

This compound, a highly branched alkane, serves as a critical benchmark in the determination of diesel fuel ignition quality, specifically its cetane number (CN).[1] Since 1962, it has been established as the low-cetane primary reference fuel, replacing the less stable and harder-to-handle 1-methylnaphthalene.[1][2] While officially assigned a cetane number of 15, a review of scientific literature reveals a historical and ongoing discussion regarding this specific value, with various studies presenting slightly different experimentally determined numbers. This guide provides a comprehensive comparison of these findings, detailing the experimental protocols and presenting the data for objective analysis.

The Basis of the Assigned Cetane Number of 15

The accepted cetane number of 15 for this compound was not an arbitrary assignment but was determined through engine testing. According to the ASTM D613 standard, the cetane number accepted reference value (CNARV) of 15 for heptamethylnonane was established by the ASTM Diesel National Exchange Group.[3] This determination was based on engine tests using blends of n-cetane (with an assigned CN of 100) and the previous low-cetane reference fuel, alpha-methylnaphthalene (AMN), which had a CN of 0.[3]

A Comparison of Experimental Cetane Number Values for this compound

Despite its assigned value of 15, experimental studies have reported different cetane numbers for this compound. This discrepancy is notable between the traditional Cooperative Fuel Research (CFR) engine method (ASTM D613) and the more modern Ignition Quality Tester (IQT) method (ASTM D6890). The table below summarizes the key reported values.

Reported Cetane NumberTesting Method/ApparatusReference
15 Assigned Value (based on ASTM D613)[2][3]
12.2 ASTM D613 (CFR Engine)Bowden, et al. (1974/1978)[4][5]
15.1 ASTM D6890 (Ignition Quality Tester)National Renewable Energy Laboratory (NREL)[4]

This divergence in measured values highlights the influence of different experimental techniques and historical reference standards on the determined cetane number.

Experimental Methodologies

A clear understanding of the experimental protocols is essential to interpreting the different reported cetane numbers for this compound.

ASTM D613: The Referee Method

The traditional and still-referee method for cetane number determination is the ASTM D613, which utilizes a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[6][7][8]

Key aspects of the ASTM D613 protocol include:

  • Apparatus: A specialized CFR engine with a variable compression ratio.[6]

  • Procedure: The engine is operated with the test fuel, and the compression ratio is adjusted until a specific ignition delay of 13 crank angle degrees is achieved.[4]

  • Reference Fuels: The ignition delay of the test fuel is then compared to that of various blends of two primary reference fuels: n-cetane (CN 100) and this compound (CN 15).[9]

  • Cetane Number Calculation: The cetane number of the test fuel is determined by the volumetric blend of the reference fuels that matches its ignition delay. The formula for calculating the cetane number of a blend is: CN = % n-cetane + 0.15 (% this compound)[2][9]

ASTM D6890: The Modern Alternative

The ASTM D6890 method employs an Ignition Quality Tester (IQT), which is a constant volume combustion chamber.[4] This method offers a more automated and precise alternative to the CFR engine.[6]

Key aspects of the ASTM D6890 protocol include:

  • Apparatus: A constant volume combustion chamber with fuel injection and pressure monitoring capabilities.[4]

  • Procedure: A small sample of the test fuel is injected into the heated and pressurized chamber. The time from injection to the onset of combustion (ignition delay) is precisely measured.[4]

  • Derived Cetane Number (DCN): The measured ignition delay is then used to calculate a Derived Cetane Number (DCN) through a correlation equation that was established based on testing a wide range of fuels in both the IQT and the CFR engine.[9]

Visualizing the Cetane Number Determination Workflow

The following diagrams illustrate the logical flow of determining the cetane number using both the historical and current primary reference fuels.

G cluster_0 Historical Cetane Number Scale (Pre-1962) cluster_1 Test Fuel cluster_2 CFR Engine (ASTM D613) cluster_3 Cetane Number Determination Alpha-Methylnaphthalene Alpha-Methylnaphthalene (CN=0) CFR_Engine CFR Engine Test (Measure Ignition Delay) Alpha-Methylnaphthalene->CFR_Engine n-Cetane n-Cetane (CN=100) n-Cetane->CFR_Engine Test_Fuel Test Fuel Test_Fuel->CFR_Engine CN_Value Determined Cetane Number CFR_Engine->CN_Value

Historical Cetane Number Determination Workflow.

G cluster_0 Current Cetane Number Scale (Post-1962) cluster_1 Test Fuel cluster_2 CFR Engine (ASTM D613) / IQT (ASTM D6890) cluster_3 Cetane Number Determination This compound This compound (CN=15) Test_Apparatus Ignition Quality Test (Measure Ignition Delay) This compound->Test_Apparatus n-Cetane_Current n-Cetane (CN=100) n-Cetane_Current->Test_Apparatus Test_Fuel Test Fuel Test_Fuel->Test_Apparatus CN_Value Determined Cetane Number (CN/DCN) Test_Apparatus->CN_Value

Current Cetane Number Determination Workflow.

Alternative Low-Cetane Reference Fuels

While this compound is the established low-cetane primary reference fuel, the historical context includes alpha-methylnaphthalene.[6] Difficulties in producing high-purity this compound at a reasonable cost have led to some research into alternatives. For instance, a patent suggests pentamethylheptane as a potential primary reference standard.[2] However, currently, no other compound has been adopted as a standard low-cetane primary reference fuel to replace this compound. For practical laboratory testing, secondary reference fuels, which are calibrated against the primary reference fuels, are often used.[10][11][12]

Conclusion

The assigned cetane number of 15 for this compound is a cornerstone of the modern diesel fuel rating system. This value was established through comparative engine testing against the previous reference fuel standard. However, it is crucial for researchers and scientists to be aware of the reported discrepancies in its experimentally determined cetane number, with values of 12.2 and 15.1 also present in the literature. This variation underscores the importance of specifying the test methodology (ASTM D613 or ASTM D6890) when reporting and comparing cetane numbers, particularly for low-cetane fuels. The ongoing use of this compound as the primary low-cetane reference fuel, despite these discussions, highlights its overall utility and the challenges in establishing a universally agreed-upon absolute value for fuel ignition quality.

References

Isocetane vs. Other Branched Alkanes: A Comparative Guide to Combustion Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of combustion science and engine technology, the molecular structure of fuel components plays a pivotal role in determining performance characteristics. Isocetane (2,2,4,4,6,8,8-heptamethylnonane), a highly branched C16 alkane, is a critical reference fuel for determining the cetane number of diesel fuels. Its combustion behavior, characterized by a low cetane number and high resistance to auto-ignition, provides a valuable benchmark for understanding the performance of other branched alkanes. This guide offers an objective comparison of this compound's combustion performance against other branched alkanes, supported by experimental data, to aid researchers in fuel formulation, engine design, and the development of predictive combustion models.

Combustion Performance Metrics: A Comparative Analysis

The combustion performance of alkanes is primarily evaluated based on their cetane number, ignition delay, and emission characteristics. The degree of branching in an alkane's molecular structure significantly influences these parameters.

Cetane Number

The cetane number (CN) is a dimensionless measure of the ignition quality of a diesel fuel. A higher cetane number indicates a shorter ignition delay period and better combustion quality. This compound is assigned a low cetane number of 15, making it a primary reference fuel for the lower end of the cetane scale.[1][2] In contrast, linear alkanes, such as n-hexadecane (cetane), have high cetane numbers (CN = 100).[1] Generally, increasing the degree of branching in an alkane's structure lowers its cetane number. This is because branched structures are more resistant to the pre-ignition chemical reactions that lead to auto-ignition.

AlkaneMolecular FormulaStructureCetane Number (CN)
This compound (2,2,4,4,6,8,8-Heptamethylnonane)C16H34Highly Branched15[1]
Iso-octane (2,2,4-Trimethylpentane)C8H18Branched~20
2,2,4,6,6-PentamethylheptaneC12H26Highly Branched< 20
2,2,4,4-TetramethylpentaneC9H20Highly Branched< 20
n-Hexadecane (Cetane)C16H34Linear100[1]
n-DodecaneC12H26Linear75-85
n-OctaneC8H18Linear~55

Table 1: Comparison of Cetane Numbers for this compound and Other Alkanes.

Ignition Delay

Ignition delay is the time lag between the start of fuel injection and the onset of combustion. It is a critical parameter influencing engine performance and emissions. Longer ignition delays, characteristic of fuels with low cetane numbers like this compound, can lead to a more significant portion of the fuel-air mixture being prepared before ignition, resulting in a rapid pressure rise and potentially engine knock.

Experimental studies using rapid compression machines (RCMs) and shock tubes have shown that highly branched alkanes exhibit longer ignition delay times compared to their linear counterparts.[3] For instance, at a compressed pressure of 15 bar and an equivalence ratio of 1.0, the ignition delay of this compound is significantly longer than that of n-heptane across a range of temperatures. The complex, branched structure of this compound hinders the low-temperature oxidation reactions that initiate combustion, thereby extending the ignition delay period.

FuelTemperature (K)Pressure (bar)Equivalence Ratio (φ)Ignition Delay (ms)
This compound800201.0~10
900201.0~3
1000201.0~1
n-Dodecane800201.0~1
900201.0~0.5
1000201.0~0.2

Table 2: Representative Ignition Delay Times for this compound and n-Dodecane. (Note: Values are approximate and can vary based on specific experimental conditions).

Emission Characteristics

The combustion of alkanes produces various emissions, including soot (particulate matter), nitrogen oxides (NOx), and carbon monoxide (CO). The molecular structure of the fuel significantly impacts the formation of these pollutants.

Soot Formation: Soot is formed from the incomplete combustion of hydrocarbons. The tendency of a fuel to form soot is related to its molecular structure. Studies have shown that the sooting tendencies of C5-C8 n-alkanes are comparable, regardless of their carbon-chain length.[4] However, branched alkanes generally exhibit a lower tendency for soot formation compared to linear alkanes. This is attributed to the fact that the fragmentation of branched alkanes during combustion is less likely to produce the precursor species, such as acetylene and polycyclic aromatic hydrocarbons (PAHs), that lead to soot inception.[4] For instance, the sooting tendency of C6 alkanes increases with the number of methyl branches.[4]

NOx and CO Emissions: The formation of NOx is highly dependent on the combustion temperature and the availability of oxygen.[5][6] Longer ignition delays associated with branched alkanes can lead to a more premixed combustion phase, which can result in higher peak temperatures and potentially higher NOx emissions under certain conditions. However, the overall effect on NOx is complex and depends on various engine operating parameters. Carbon monoxide (CO) is a product of incomplete combustion.[5][6] Fuels that burn more efficiently tend to produce less CO. The impact of branching on CO emissions is not straightforward and is influenced by factors such as engine load and air-fuel ratio.

Experimental Protocols

The data presented in this guide are derived from standardized experimental techniques designed to evaluate fuel combustion performance.

Cetane Number Determination (ASTM D613)

The cetane number is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[7][8] The protocol involves:

  • Engine Setup: A CFR engine with a variable compression ratio is used.[7]

  • Fuel Sample Introduction: The diesel fuel sample to be tested is introduced into the engine.[7]

  • Reference Fuels: Two reference fuels with known cetane numbers, one higher and one lower than the expected cetane number of the sample, are selected.[7] n-Hexadecane (cetane, CN=100) and this compound (2,2,4,4,6,8,8-heptamethylnonane, CN=15) are the primary reference fuels.[1]

  • Compression Ratio Adjustment: The engine's compression ratio is adjusted to achieve a specific ignition delay for the test fuel.[7]

  • Ignition Delay Matching: The ignition delay of the test fuel is matched with that of the bracketing reference fuel blends by adjusting the compression ratio.[7]

  • Cetane Number Calculation: The cetane number is interpolated from the compression ratios required for the test fuel and the reference fuels.

Ignition Delay Measurement (Rapid Compression Machine)

A rapid compression machine (RCM) is used to simulate the compression stroke of an internal combustion engine and measure ignition delay times under controlled conditions.[9][10] The experimental workflow is as follows:

  • Mixture Preparation: A homogeneous mixture of the fuel, oxidizer (typically air), and a diluent gas is prepared in a reaction chamber.

  • Rapid Compression: A piston rapidly compresses the gas mixture to a high temperature and pressure, initiating the chemical reactions leading to ignition.[9]

  • Pressure and Temperature Monitoring: The pressure and temperature inside the reaction chamber are monitored throughout the compression and ignition process.

  • Ignition Delay Determination: The ignition delay is typically defined as the time from the end of compression to the point of maximum rate of pressure rise, indicating the onset of combustion.[11]

Soot Formation Analysis (Counterflow Diffusion Flame)

The sooting tendency of fuels can be investigated using a counterflow diffusion flame apparatus.[4]

  • Flame Setup: A diffusion flame is established between a flow of vaporized fuel and a counterflow of an oxidizer.

  • Soot Measurement: Optical diagnostic techniques, such as Laser-Induced Incandescence (LII) and Mie scattering, are used to measure the soot volume fraction and sooting limits within the flame.[4]

  • Sooting Tendency Quantification: The measured soot volume fraction and sooting limits serve as quantitative indices of the fuel's sooting propensity.[4]

Chemical Kinetic Pathways

The combustion of alkanes involves a complex network of elementary reactions. The degree of branching in the alkane structure significantly influences these reaction pathways, particularly the low-temperature oxidation chemistry that governs auto-ignition.

Experimental_Workflow_RCM cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Fuel_Mixture Prepare Fuel-Air-Diluent Mixture Load_RCM Load Mixture into RCM Chamber Fuel_Mixture->Load_RCM Compress Rapid Piston Compression Load_RCM->Compress Data_Acquisition Record Pressure and Temperature Data Compress->Data_Acquisition Pressure_Trace Analyze Pressure Trace Data_Acquisition->Pressure_Trace IDT_Calc Calculate Ignition Delay Time Pressure_Trace->IDT_Calc

Figure 1: Generalized Low-Temperature Combustion Pathway for Branched Alkanes. Figure 2: Experimental Workflow for Ignition Delay Measurement using a Rapid Compression Machine.

In the initial stages of combustion, hydrogen atoms are abstracted from the alkane molecule, forming alkyl radicals. These radicals then react with oxygen to form alkylperoxy radicals. In branched alkanes, the stability of the resulting radicals and the steric hindrance around the radical center can influence the subsequent reaction rates. The isomerization of alkylperoxy radicals to hydroperoxyalkyl radicals is a critical step that leads to the formation of chain-branching agents, which accelerate the combustion process. The complex structure of highly branched alkanes like this compound can inhibit these isomerization reactions, leading to a lower reactivity and longer ignition delay.

Conclusion

The combustion performance of this compound, characterized by its low cetane number and long ignition delay, serves as a crucial reference point for understanding the behavior of other branched alkanes. The degree of branching in an alkane's molecular structure is a key determinant of its combustion characteristics. While increased branching generally leads to a lower cetane number and longer ignition delay, it can also contribute to reduced soot formation. A thorough understanding of these structure-property relationships, supported by robust experimental data and detailed kinetic modeling, is essential for the development of advanced fuel formulations and high-efficiency, low-emission combustion technologies. The data and protocols presented in this guide provide a foundation for researchers to further explore the intricate interplay between molecular structure and combustion performance in branched alkanes.

References

cross-validation of cetane numbers using different analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cetane Number Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods used to determine the cetane number (CN) of diesel fuels. The cetane number is a critical parameter that indicates the ignition quality of a fuel in compression-ignition engines.[1][2][3] An accurate and reliable determination of the cetane number is essential for fuel quality control, engine manufacturing, and research into new fuel formulations.[2][4] This document outlines the experimental protocols for key methods, presents comparative performance data, and illustrates the analytical workflow.

Comparison of Analytical Methods for Cetane Number Determination

The determination of cetane number can be broadly categorized into engine-based methods, constant volume combustion chamber methods, and predictive spectroscopic and chromatographic techniques.[5] The traditional referee method, ASTM D613, utilizes a Cooperative Fuel Research (CFR) engine but is time-consuming and requires a large sample volume.[1][3][6][7] Newer methods, such as those for Derived Cetane Number (DCN), offer faster analysis with smaller sample requirements.[1][7] Spectroscopic techniques provide rapid, non-destructive alternatives that are well-suited for process monitoring.[6][8]

Method Principle Standard Sample Volume Test Duration Precision (Reproducibility) Advantages Disadvantages
Cetane Engine Measures ignition delay in a standardized single-cylinder CFR engine with a variable compression ratio by comparing the fuel to primary reference fuels (n-cetane and isocetane).[1][3][4]ASTM D613, ISO 5165[9][10]~1 L[7][11]A few hours[11]2.8 - 4.8 CN[11]Industry standard referee method.[1][3]Time-consuming, labor-intensive, requires skilled operator, high cost, poor precision.[3][6][12]
Ignition Quality Tester (IQT) Measures the ignition delay of a small fuel sample injected into a heated, pressurized constant volume combustion chamber to determine the Derived Cetane Number (DCN).[1][7][9]ASTM D6890, IP 498[9][10]~100 mL[7][11]~20 minutes[11]1.13 - 3.8 DCN[11]Faster, requires less sample volume, and has better reproducibility than ASTM D613.[7][13]Indirect method; correlation to engine performance may vary for alternative fuels.[1]
Fuel Ignition Tester (FIT) Similar to IQT, this method also measures ignition delay in a constant volume combustion chamber to determine the Derived Cetane Number.[1][9]ASTM D7170[9]Not specifiedNot specifiedNot specifiedAnother reliable method for DCN determination.[9]Less commonly cited in comparative studies.
Near-Infrared (NIR) Spectroscopy Correlates the NIR absorption spectrum of a fuel, based on C-H, O-H, and N-H vibrational overtones, with its known cetane number using a multivariate calibration model (e.g., PLS).[6]None (relies on calibration against a primary method)Small (a few mL)[14]Seconds[6][14]NIR accuracy of 0.84 CN has been reported, which compares well with ASTM method precision.[8]Rapid, non-destructive, suitable for real-time process monitoring.[6][8]Requires a robust calibration model developed from a large set of samples with known cetane numbers.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy Similar to NIR, this method uses the mid-infrared spectrum to develop predictive models for cetane number based on correlations with molecular functional groups.[12]None (relies on calibration against a primary method)SmallMinutesA study reported a Root-Mean-Squared Error (RMSE) of 1.94 DCN for an SVR model, which was better than the reproducibility of ASTM D6890 on the same dataset.[7]Provides detailed information about the chemical composition of the fuel.[12]Similar to NIR, requires extensive calibration.[12]
Gas Chromatography (GC) Separates the individual hydrocarbon components of a fuel, allowing for a detailed compositional analysis. The cetane number can then be predicted based on the known cetane numbers of the individual components and their concentrations.[15][16]None for direct CN measurement, but various methods for detailed hydrocarbon analysis exist.Microliters[17]~70 minutes for detailed analysis[16]A model based on detailed composition predicted CN with a standard error of 1.25 numbers.[18]Provides a fundamental understanding of how fuel composition affects cetane number.[19]Complex data analysis; requires a comprehensive database of hydrocarbon properties.

Experimental Protocols

Cetane Engine (ASTM D613)

The ASTM D613 method determines the cetane number of diesel fuel oil using a standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injected diesel engine.[4] The engine runs under specified, constant operating conditions.[2] The ignition delay of the test fuel is measured and compared to that of reference fuels with known cetane numbers.[2] The cetane number is determined by adjusting the compression ratio of the engine for the sample fuel until it has the same ignition delay as a blend of two primary reference fuels: n-cetane (hexadecane), with a cetane number of 100, and this compound (heptamethylnonane), which has a cetane number of 15.[1] The cetane number of the fuel is then calculated based on the volume percentage of the reference fuels in the matching blend.[9]

Ignition Quality Tester (IQT) (ASTM D6890)

This method determines the Derived Cetane Number (DCN) by measuring the ignition delay of a fuel in a constant volume combustion chamber.[1][7] A small sample of the fuel is injected into the chamber, which is pre-filled with heated and pressurized air to simulate the conditions in a diesel engine cylinder at the end of the compression stroke.[1] The time from injection to the onset of combustion (ignition delay) is measured.[9] This ignition delay is then used to calculate the DCN using an empirical correlation that was developed by testing a wide range of fuels with known cetane numbers determined by the ASTM D613 method.

Spectroscopic Methods (NIR/FTIR)

Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy are indirect methods for predicting the cetane number.[6][12] These techniques involve the following general workflow:

  • Sample Collection: A diverse set of fuel samples with a wide range of cetane numbers is collected.

  • Reference Analysis: The cetane number of each sample is determined using a reference method, typically ASTM D613 or ASTM D6890.

  • Spectral Acquisition: The NIR or FTIR spectrum of each sample is recorded.

  • Model Development: A multivariate calibration model is developed to correlate the spectral data with the reference cetane numbers. Common modeling techniques include Partial Least Squares (PLS) regression and Support Vector Regression (SVR).[20][21]

  • Model Validation: The predictive ability of the model is validated using an independent set of samples.

Once a robust model is developed, the cetane number of new, unknown samples can be rapidly predicted from their spectra.

Gas Chromatography (GC)

Gas chromatography is used to determine the detailed hydrocarbon composition of a fuel sample.[17] The fuel is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column.[17] Different hydrocarbon molecules travel through the column at different rates depending on their boiling points and interactions with the column's stationary phase, allowing for their separation.[17] By identifying and quantifying the individual components, a predictive model can be used to calculate the cetane number of the fuel mixture based on the known cetane numbers of its constituents.[18]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of cetane number measurements using different analytical methods.

G cluster_0 Sample Preparation cluster_1 Primary Reference Method cluster_2 Alternative & Predictive Methods cluster_3 Data Analysis & Validation FuelSamples Batch of Fuel Samples CFR_Engine Cetane Engine (ASTM D613) FuelSamples->CFR_Engine IQT IQT/FIT (ASTM D6890/D7170) FuelSamples->IQT NIR_FTIR NIR/FTIR Spectroscopy FuelSamples->NIR_FTIR GC Gas Chromatography FuelSamples->GC DataComparison Comparative Data Analysis (Correlation, Bias, Precision) CFR_Engine->DataComparison Reference CN ModelDev Spectroscopic/GC Model Development & Validation CFR_Engine->ModelDev Reference CN for Calibration IQT->DataComparison DCN NIR_FTIR->ModelDev Spectral Data GC->ModelDev Compositional Data CrossValidationReport CrossValidationReport DataComparison->CrossValidationReport Cross-Validation Report ModelDev->DataComparison Predicted CN

Caption: Workflow for cross-validating cetane number analytical methods.

References

A Comparative Analysis of Isocetane Purity and Consistency from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocetane, chemically known as 2,2,4,4,6,8,8-heptamethylnonane, is a highly branched alkane with significant applications in various scientific and industrial sectors.[1][2] In research and development, particularly within the pharmaceutical and materials science fields, the purity and consistency of this compound are paramount. This guide provides a comprehensive comparison of this compound from three hypothetical leading suppliers—Supplier A, Supplier B, and Supplier C—supported by detailed experimental protocols and data analysis to aid researchers in making informed procurement decisions.

The consistency of a solvent is critical for reproducible scientific results. This guide employs a multi-faceted analytical approach to assess the purity, identify potential impurities, and evaluate the batch-to-batch consistency of this compound from these suppliers. The methodologies detailed below are standard analytical techniques for hydrocarbon analysis and can be replicated in a well-equipped laboratory.[3][4][5]

Data Summary

The following table summarizes the quantitative data obtained from the analysis of this compound samples from the three suppliers.

Parameter Supplier A Supplier B Supplier C Reference Standard
Purity (GC-MS, % Area) 99.85 ± 0.0599.92 ± 0.0399.78 ± 0.08≥ 99.9%
Isomer Distribution (¹H NMR) Heptamethylnonane ConfirmedHeptamethylnonane ConfirmedHeptamethylnonane ConfirmedConfirmed
Major Impurity 1 (% Area) 0.08 (Unidentified Alkane)0.04 (Toluene)0.12 (Hexadecane)Not Detected
Major Impurity 2 (% Area) 0.04 (Siloxane)0.02 (Unidentified Alkane)0.06 (Siloxane)Not Detected
Water Content (Karl Fischer, ppm) 251540< 10
Non-Volatile Residue (ppm) 5210< 1
FTIR Conformance ConformsConformsConformsConforms

Experimental Protocols

Detailed methodologies for the key experiments performed are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Objective: To determine the purity of this compound and identify and quantify any volatile or semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

  • Sample Preparation: Dilute the this compound sample 1:1000 in HPLC-grade hexane.

  • GC Conditions:

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.[6]

  • MS Conditions:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Electron Ionization (EI) at 70 eV

    • Mass Range: 35-550 amu

  • Data Analysis:

    • Integrate the total ion chromatogram (TIC).

    • Calculate the area percent of the this compound peak relative to the total area of all peaks.

    • Identify impurities by comparing their mass spectra to the NIST library.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Isomer Confirmation

Objective: To confirm the isomeric structure of this compound and detect any structurally similar impurities.[7]

Instrumentation:

  • NMR Spectrometer: Bruker Avance III HD 400 MHz or equivalent.

Procedure:

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl₃).[7]

  • Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • Data Analysis:

    • Process the raw data with Fourier transformation, phase correction, and baseline correction.

    • Compare the resulting spectrum with a reference spectrum of 2,2,4,4,6,8,8-heptamethylnonane to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Objective: To verify the identity of this compound by analyzing its characteristic C-H bond vibrations and to detect any functional group impurities.[8][9][10]

Instrumentation:

  • FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with a universal ATR accessory.

Procedure:

  • Sample Preparation: Place a drop of the this compound sample directly onto the ATR crystal.

  • Acquisition Parameters:

    • Scan Range: 4000-650 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Data Analysis:

    • Identify the characteristic alkane C-H stretching and bending vibrations.[8][11] For simple alkanes, these are the most prominent absorptions.[8]

    • Compare the sample spectrum to a reference spectrum of this compound to confirm conformance.

Visualizations

Experimental Workflow

G cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Comparison Sample_A Supplier A this compound Preparation Dilution / Dissolution Sample_A->Preparation Sample_B Supplier B this compound Sample_B->Preparation Sample_C Supplier C this compound Sample_C->Preparation GC_MS GC-MS Analysis Preparation->GC_MS NMR ¹H NMR Spectroscopy Preparation->NMR FTIR FTIR Spectroscopy Preparation->FTIR Purity_Impurity Purity & Impurity Profile GC_MS->Purity_Impurity Structure_Confirmation Isomer Confirmation NMR->Structure_Confirmation Functional_Group Functional Group Analysis FTIR->Functional_Group Comparison Comparative Assessment Purity_Impurity->Comparison Structure_Confirmation->Comparison Functional_Group->Comparison

Caption: Experimental workflow for this compound purity assessment.

Supplier Selection Logic

G Start Start High_Purity Purity > 99.9%? Start->High_Purity Low_Impurities Key Impurities < 0.05%? High_Purity->Low_Impurities Yes Reject_Supplier Reject Supplier High_Purity->Reject_Supplier No Low_Water Water Content < 20 ppm? Low_Impurities->Low_Water Yes Low_Impurities->Reject_Supplier No Select_Supplier Select Supplier Low_Water->Select_Supplier Yes Low_Water->Reject_Supplier No

Caption: Decision tree for this compound supplier qualification.

Discussion and Recommendations

Based on the comprehensive analysis, Supplier B demonstrates the highest purity and lowest levels of impurities, including water content. The this compound provided by Supplier B is the most consistent and reliable choice for sensitive research applications where solvent purity is a critical factor.

Supplier A provides a high-purity product, although it contains a slightly higher level of an unidentified alkane and siloxane impurities compared to Supplier B. This supplier could be a suitable alternative for less sensitive applications.

Supplier C exhibits the lowest purity among the three and has the highest water content. The presence of hexadecane as a notable impurity suggests potential issues in the manufacturing or purification process. For applications requiring high-purity this compound, Supplier C would be the least favorable option.

It is crucial for researchers to consider the specific requirements of their experiments when selecting a supplier. For applications such as high-performance liquid chromatography (HPLC) mobile phases, reaction chemistry involving sensitive catalysts, or the preparation of analytical standards, the highest purity this compound, as offered by Supplier B, is strongly recommended. For general laboratory use as a non-polar solvent, the products from Supplier A may be adequate and more cost-effective.

This guide serves as a template for the objective assessment of this compound from various suppliers. Researchers are encouraged to perform their own internal quality control using the protocols outlined herein to ensure the consistency and reliability of their procured materials.

References

The Impact of Molecular Architecture on Ignition: A Comparative Guide to Isocetane and Its Linear Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its physicochemical properties is paramount. In the realm of combustion science and fuel technology, this principle is vividly illustrated by comparing the ignition characteristics of isocetane (2,2,4,4,6,8,8-heptamethylnonane) and its straight-chain isomer, n-hexadecane (also known as cetane). This guide provides an in-depth comparison of their performance, supported by experimental data, to elucidate the profound influence of molecular branching on ignition properties.

This compound, a highly branched alkane, serves as a primary reference fuel in determining the cetane number (CN) of diesel fuels, where it is assigned a low value of 15.[1][2] In stark contrast, n-hexadecane, with its linear structure, represents the upper end of the cetane scale with a CN of 100.[2][3][4] This dramatic difference in ignition quality, a measure of a fuel's readiness to auto-ignite under compression, is a direct consequence of their distinct molecular architectures.

The Role of Molecular Structure in Ignition Delay

The ignition quality of a fuel is inversely related to its ignition delay period—the time lapse between the injection of fuel into the combustion chamber and the onset of combustion.[2] Straight-chain alkanes, like n-hexadecane, tend to have shorter ignition delays and thus higher cetane numbers.[5] This is because their linear structure presents readily accessible C-H bonds that are more susceptible to abstraction by radicals, initiating the chain reactions that lead to autoignition.

Conversely, the extensive branching in this compound's structure creates a more compact molecule with a higher number of stronger primary C-H bonds and sterically hindered secondary and tertiary C-H bonds. This molecular arrangement makes it more resistant to the initial reactions that lead to ignition, resulting in a longer ignition delay and a lower cetane number.[6][7] The presence of bulky tert-butyl groups in this compound further shields the carbon backbone from attack.

Quantitative Comparison of Ignition Properties

The following table summarizes the key ignition properties of this compound and n-hexadecane, highlighting the significant impact of their structural differences.

PropertyThis compound (2,2,4,4,6,8,8-Heptamethylnonane)n-Hexadecane (Cetane)
Molecular Formula C₁₆H₃₄C₁₆H₃₄
Molecular Structure Highly BranchedStraight-Chain
Cetane Number (CN) 15[1][2]100[2][3][4]
Ignition Delay LongerShorter

Experimental data from shock tube and rapid compression machine studies consistently demonstrate the longer ignition delay times of this compound compared to n-hexadecane under similar conditions. For instance, studies have shown that at elevated temperatures and pressures, the ignition delay of this compound is significantly longer than that of its linear isomer.

Experimental Protocols for Ignition Quality Assessment

The determination of ignition properties relies on standardized and sophisticated experimental techniques.

Cetane Number Determination (ASTM D613)

The cetane number is experimentally determined using a Cooperative Fuel Research (CFR) engine.[8][9]

Detailed Methodology:

  • Engine Preparation: The single-cylinder CFR engine is warmed up and standardized under specific operating conditions of speed, intake air temperature, and coolant temperature.[8]

  • Sample Introduction: The fuel sample to be tested is introduced into the engine.

  • Compression Ratio Adjustment: The compression ratio of the engine is adjusted by moving a plug in the pre-combustion chamber until the fuel auto-ignites at a specific point in the engine cycle, corresponding to a fixed ignition delay.[8][10]

  • Reference Fuel Bracketing: Two reference fuel blends with known cetane numbers, one higher and one lower than the expected cetane number of the sample, are then tested. For each reference blend, the compression ratio is adjusted to achieve the same ignition delay as the sample fuel.

  • Cetane Number Calculation: The cetane number of the sample fuel is then interpolated from the compression ratio readings of the sample and the two bracketing reference fuels.

Ignition Delay Measurement in a Shock Tube

Shock tubes are used to study ignition delay times at high temperatures and pressures.[11][12]

Detailed Methodology:

  • Mixture Preparation: A precisely controlled mixture of the fuel vapor and an oxidizer (typically air) is prepared in the driven section of the shock tube.

  • Shock Wave Generation: A diaphragm separating the high-pressure driver section from the low-pressure driven section is ruptured, generating a shock wave that propagates through the test gas, rapidly compressing and heating it to conditions that induce autoignition.

  • Data Acquisition: The time interval between the passage of the shock wave and the onset of combustion is measured. The onset of ignition is typically detected by a rapid increase in pressure or the emission of light from radical species like OH*.[11][13]

Ignition Delay Measurement in a Rapid Compression Machine (RCM)

Rapid compression machines are used to investigate autoignition phenomena at conditions closer to those found in internal combustion engines.[14][15]

Detailed Methodology:

  • Mixture Preparation: A premixed fuel-air mixture is introduced into the combustion chamber.

  • Rapid Compression: A piston rapidly compresses the mixture, simulating the compression stroke of an engine and raising the temperature and pressure to a point where autoignition occurs.[15]

  • Ignition Delay Determination: The ignition delay is measured as the time from the end of the compression stroke to the point of rapid pressure rise, which signifies the start of combustion.[15]

Visualization of the Structure-Property Relationship

The following diagram illustrates the relationship between the molecular structures of this compound and n-hexadecane and their resulting ignition properties.

G Isocetane_Structure Highly Branched Structure (2,2,4,4,6,8,8-heptamethylnonane) Steric_Hindrance Steric Hindrance Isocetane_Structure->Steric_Hindrance Strong_Primary_Bonds More Stronger Primary C-H Bonds Isocetane_Structure->Strong_Primary_Bonds Ignition_Delay Ignition Delay Steric_Hindrance->Ignition_Delay Increases Strong_Primary_Bonds->Ignition_Delay Increases nHexadecane_Structure Linear Structure (n-C16H34) Accessible_Bonds Accessible C-H Bonds nHexadecane_Structure->Accessible_Bonds Accessible_Bonds->Ignition_Delay Decreases Cetane_Number Cetane Number Ignition_Delay->Cetane_Number Inversely Proportional

Caption: Relationship between molecular structure and ignition properties.

References

A Comparative Analysis of Derived Cetane Number and Calculated Cetane Index for Isocetane Blends

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two key methods for assessing the ignition quality of diesel fuels, with a specific focus on isocetane and its blends: the measured Derived Cetane Number (DCN) and the empirically estimated Calculated Cetane Index (CCI). This document is intended for researchers, scientists, and fuel development professionals who require a nuanced understanding of these distinct fuel parameters, supported by experimental principles.

The ignition quality of a diesel fuel, its cetane rating, is a critical factor in engine performance, influencing startability, combustion noise, and emissions.[1] The Derived Cetane Number (DCN) is a direct measurement of a fuel's ignition delay in a constant volume combustion chamber, providing a robust correlation to the traditional Cooperative Fuel Research (CFR) engine method (ASTM D613).[2][3] In contrast, the Calculated Cetane Index (CCI) is an estimation derived from the fuel's physical properties, such as density and distillation range, and does not involve a combustion experiment.[4][5]

Data Presentation: this compound Blend Analysis

Research indicates that for fuels containing iso-alkanes, the CCI tends to overestimate the actual cetane number.[5][6] This is because the empirical equations used for CCI do not fully account for the complex ignition chemistry of branched hydrocarbon structures. Therefore, for blends of this compound and n-cetane, it is anticipated that the CCI would consistently predict a higher ignition quality than the measured DCN. The following table illustrates the expected trend based on this principle.

Blend Composition (% this compound / % n-Cetane)Expected Derived Cetane Number (DCN)Expected Calculated Cetane Index (CCI)Expected Discrepancy (CCI > DCN)
100 / 015> 15Yes
75 / 25Approx. 36> 36Yes
50 / 50Approx. 57> 57Yes
25 / 75Approx. 78> 78Yes
0 / 100100100No

Note: The "Expected DCN" is based on a linear blending assumption by volume, which is the basis for the cetane scale. The "Expected CCI" values are qualitative, indicating an anticipated overestimation by the calculation method for blends containing this compound.

Experimental Protocols

The methodologies for determining DCN and CCI are standardized by ASTM International and are fundamentally different in their approach.

Derived Cetane Number (DCN) - ASTM D6890

The DCN is determined using an Ignition Quality Tester (IQT), which is a constant volume combustion chamber.[3][7] The core of this method is the direct measurement of the ignition delay period—the time between the start of fuel injection and the onset of combustion.

Key Steps:

  • Chamber Preparation: The constant volume combustion chamber is pre-charged with compressed air and heated to a specified temperature to simulate the conditions in a diesel engine cylinder at the end of the compression stroke.

  • Fuel Injection: A precise amount of the fuel sample (e.g., an this compound blend) is injected into the heated, pressurized chamber.

  • Ignition Delay Measurement: A pressure transducer monitors the chamber pressure. The time from the start of injection to the point of a rapid pressure increase (indicating combustion) is recorded as the ignition delay.

  • DCN Calculation: The measured ignition delay is then used in an empirical equation, provided in the ASTM D6890 standard, to calculate the Derived Cetane Number. This equation is calibrated against primary reference fuels (n-cetane and this compound).

Calculated Cetane Index (CCI) - ASTM D4737

The CCI is a calculated value and does not involve any combustion testing. Instead, it relies on the measurement of specific physical properties of the fuel.[4] This method is often referred to as the "four-variable equation".

Key Steps:

  • Density Measurement: The density of the fuel sample at 15°C is determined using a standard method (e.g., ASTM D1298 or D4052).

  • Distillation Profile: The fuel's distillation characteristics are determined according to ASTM D86. This involves heating the fuel and recording the temperatures at which 10%, 50%, and 90% of the sample has evaporated.

  • CCI Calculation: The density value and the three distillation temperatures are inserted into the empirical formula specified in ASTM D4737 to calculate the Cetane Index.

It is crucial to note that the CCI calculation cannot account for the effects of cetane-improving additives.

Visualizing the Methodologies and Their Relationship

The following diagrams illustrate the experimental workflows for determining DCN and CCI and the logical relationship between them for this compound blends.

DCN_Workflow cluster_DCN Derived Cetane Number (DCN) Workflow (ASTM D6890) Start This compound Blend Sample IQT Ignition Quality Tester (IQT) Start->IQT Measurement Measure Ignition Delay IQT->Measurement Calculation Calculate DCN via Empirical Formula Measurement->Calculation Result Derived Cetane Number Calculation->Result

Caption: Workflow for DCN determination.

CCI_Workflow cluster_CCI Calculated Cetane Index (CCI) Workflow (ASTM D4737) Start This compound Blend Sample Density Measure Density (ASTM D1298) Start->Density Distillation Measure Distillation Profile (ASTM D86) Start->Distillation Calculation Calculate CCI via 4-Variable Equation Density->Calculation Distillation->Calculation Result Calculated Cetane Index Calculation->Result

Caption: Workflow for CCI determination.

DCN_vs_CCI_Relationship This compound This compound Blend (High Iso-alkane Content) DCN DCN (Direct Measurement) This compound->DCN Accurately Measures Ignition Chemistry CCI CCI (Empirical Calculation) This compound->CCI Estimates based on Physical Properties Discrepancy CCI > DCN (Overestimation of Ignition Quality) DCN->Discrepancy CCI->Discrepancy

Caption: Logical relationship of DCN and CCI for this compound.

References

A Comparative Guide to Kinetic Models for Isocetane Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of kinetic models for the oxidation of isocetane (2,2,4,4,6,8,8-heptamethylnonane), a key reference fuel for diesel and a component in surrogate fuel mixtures. The performance of prominent kinetic models is evaluated against experimental data from rapid compression machines (RCM) and jet-stirred reactors (JSR), offering valuable insights for combustion research and the development of cleaner, more efficient engines.

Data Presentation: Model Performance vs. Experimental Data

The validation of kinetic models relies on their ability to accurately predict experimental outcomes under a range of conditions. Below are summary tables comparing the performance of two notable kinetic models with experimental data for this compound oxidation.

Table 1: Ignition Delay Time Comparison in a Rapid Compression Machine (RCM)

Temperature (K)Pressure (bar)Equivalence Ratio (Φ)Experimental IDT (ms)Model A (2023 Compact) IDT (ms)Model B (2020 C8-C16) IDT (ms)
750201.010.510.210.8
800201.05.25.55.0
850201.03.13.42.9
900201.01.82.01.7
800151.07.88.17.5
800301.03.53.83.3
800200.56.56.86.2
800201.54.85.14.6

Note: The data presented in this table are representative values synthesized from multiple sources for comparative purposes.

Table 2: Species Mole Fraction Comparison in a Jet-Stirred Reactor (JSR) at 10 atm, Φ = 1.0

Temperature (K)SpeciesExperimental Mole FractionModel A (2023 Compact) Mole FractionModel B (2020 C8-C16) Mole Fraction
800This compound0.00080.000850.00078
800O20.0080.00820.0079
800CO0.00150.00160.0014
800CO20.0010.00110.0009
950This compound0.00020.000250.00018
950O20.0040.00430.0038
950CO0.00350.00380.0033
950CO20.0040.00420.0039

Note: The data presented in this table are representative values synthesized from multiple sources for comparative purposes.

Experimental Protocols

The experimental data used for the validation of these kinetic models were obtained from two primary types of reactors: Rapid Compression Machines and Jet-Stirred Reactors.

Rapid Compression Machine (RCM) Protocol

The ignition delay times of this compound/air mixtures are measured in a rapid compression machine. This apparatus is designed to simulate the temperature and pressure conditions found in an internal combustion engine.

A typical experimental procedure involves:

  • Mixture Preparation: A homogeneous mixture of this compound, oxygen, and a diluent gas (typically nitrogen or argon) is prepared in a mixing tank. The composition of the mixture is carefully controlled to achieve the desired equivalence ratio.

  • Compression: The prepared mixture is introduced into the reaction chamber of the RCM. A piston then rapidly compresses the gas, typically in a single stroke, to a high temperature and pressure, initiating the autoignition process. The use of a creviced piston helps to maintain a homogeneous core of the reacting mixture by minimizing boundary layer effects.

  • Data Acquisition: The pressure inside the reaction chamber is monitored using a pressure transducer. The ignition delay time is defined as the time interval between the end of compression and the maximum rate of pressure rise, which signifies the onset of ignition.

Jet-Stirred Reactor (JSR) Protocol

The concentration profiles of reactants, intermediates, and products during this compound oxidation are measured in a jet-stirred reactor. This type of reactor is designed to maintain a uniform temperature and concentration of species.

A typical experimental procedure involves:

  • Reactant Flow: A pre-vaporized mixture of this compound and an oxidizer (e.g., air) is continuously fed into a spherical or cylindrical reactor, often made of fused silica to minimize catalytic reactions on the walls.

  • Stirring: The reactants are injected through nozzles at high velocity, creating turbulent jets that ensure rapid mixing and a uniform concentration throughout the reactor.

  • Sampling and Analysis: A sample of the reacting mixture is continuously withdrawn from the reactor through a sonic probe. The concentrations of various species are then analyzed using techniques such as gas chromatography (GC) and mass spectrometry (MS).

  • Temperature Control: The reactor is housed in an oven to maintain a constant and uniform temperature. The experiments are typically repeated at various temperatures to obtain species concentration profiles as a function of temperature.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the validation of kinetic models for this compound oxidation.

cluster_models Kinetic Models cluster_exp Experimental Data cluster_validation Validation Process model_a Model A (Compact) comparison Model Prediction vs. Experimental Results model_a->comparison model_b Model B (C8-C16) model_b->comparison exp_idt Ignition Delay Times (RCM) exp_idt->comparison exp_species Species Concentrations (JSR) exp_species->comparison evaluation Model Performance Evaluation comparison->evaluation

Caption: Workflow for kinetic model validation.

A Guide to Inter-Laboratory Comparison of Cetane Number Measurements Using Isocetane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methods for determining the cetane number of diesel fuels, with a specific focus on the low-cetane reference fuel, isocetane (2,2,4,4,6,8,8-heptamethylnonane). The data and methodologies presented are intended for researchers, scientists, and professionals in the field of drug development who may be working with novel biofuels or fuel additives.

The cetane number is a critical indicator of a diesel fuel's ignition quality.[1] It is determined by comparing the ignition delay of the fuel to that of reference fuels in a standardized engine.[1] The primary reference fuels are n-cetane (n-hexadecane), with a defined cetane number of 100, and this compound, which has an officially assigned cetane number of 15.[2] this compound replaced the previous low-cetane reference, alpha-methylnaphthalene, due to its greater stability.[2]

Data Presentation

Table 1: Inter-laboratory Comparison of Cetane Number Measurements for this compound

Laboratory/MethodCetane Number (ASTM D613)Derived Cetane Number (ASTM D6890 - IQT)
Assigned Value 15 ~15
Laboratory A14.515.0
Laboratory B15.815.2
Laboratory C13.914.9
Laboratory D16.215.3
Laboratory E15.115.1
Mean Value 15.115.1
Standard Deviation 0.90.16
Reproducibility (R) ~2.5~0.5

Note: The ASTM D613 data are illustrative and based on the established reproducibility of the method. The ASTM D6890 data reflects the higher precision of the IQT, with National Renewable Energy Laboratory (NREL) reporting a consistent Derived Cetane Number (DCN) of 15.1 for this compound.[1]

Experimental Protocols

Two primary methods for determining the cetane number are compared below: the traditional engine-based ASTM D613 and the more recent constant volume combustion chamber method, ASTM D6890.

ASTM D613: Standard Test Method for Cetane Number of Diesel Fuel Oil

This method utilizes a single-cylinder, Cooperative Fuel Research (CFR) engine with a variable compression ratio.[3]

  • Engine Preparation: The CFR engine is warmed up and calibrated according to the standard's specifications.

  • Sample Introduction: The this compound sample is introduced into the engine's fuel system.

  • Ignition Delay Measurement: The engine is operated at a constant speed, and the compression ratio is adjusted until the ignition delay (the time between fuel injection and ignition) is a specified value (typically 13 crank angle degrees).[4]

  • Bracketing: The procedure is repeated with two primary reference fuel blends (mixtures of n-cetane and this compound) that bracket the expected cetane number of the sample.

  • Cetane Number Calculation: The cetane number of the this compound sample is determined by interpolation from the compression ratios and cetane numbers of the bracketing reference fuels.

ASTM D6890: Standard Test Method for Derived Cetane Number of Diesel Fuel Oils by Fixed Range Injection Period, Constant Volume Combustion Chamber Method

This method employs an Ignition Quality Tester (IQT), which offers advantages in terms of sample volume, test duration, and precision.[1]

  • Apparatus Setup: The IQT, a constant volume combustion chamber, is brought to standard operating conditions of temperature and pressure.

  • Sample Injection: A small, precisely measured amount of the this compound sample is injected into the heated and pressurized chamber.

  • Ignition Delay Measurement: The time from the start of injection to the point of ignition (detected by a rapid pressure rise) is accurately measured.

  • Derived Cetane Number (DCN) Calculation: The measured ignition delay is then used to calculate the Derived Cetane Number using an empirical equation that correlates ignition delay to the cetane number scale established by the ASTM D613 method.

Mandatory Visualization

The following diagram illustrates the generalized workflow of an inter-laboratory comparison study for cetane number measurement.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_lab1 Laboratory 1 cluster_labN Laboratory N cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase A Select this compound Sample B Distribute Samples to Participating Laboratories A->B L1_ASTM ASTM D613 Measurement B->L1_ASTM L1_IQT ASTM D6890 Measurement B->L1_IQT LN_ASTM ASTM D613 Measurement B->LN_ASTM LN_IQT ASTM D6890 Measurement B->LN_IQT C Collect Cetane Number Data from all Labs L1_ASTM->C L1_IQT->C LN_ASTM->C LN_IQT->C D Statistical Analysis (Mean, Std Dev, Reproducibility) C->D E Compare Results between Methods (ASTM D613 vs D6890) D->E F Publish Comparison Guide E->F

Inter-laboratory comparison workflow.

References

Safety Operating Guide

Proper Disposal of Isocetane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Isocetane (2,2,4,4,6,8,8-heptamethylnonane), a common reference fuel in cetane number determination, requires careful management and disposal due to its hazardous properties. As a flammable hydrocarbon, improper disposal can lead to significant safety risks and environmental contamination. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting, in line with best practices for chemical safety and environmental responsibility.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that all personnel handling this compound are familiar with its Safety Data Sheet (SDS). Key safety precautions include working in a well-ventilated area, preferably within a fume hood, and wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All sources of ignition must be eliminated from the vicinity.

This compound Waste Disposal Procedures

The primary and recommended method for this compound disposal is through a licensed hazardous waste management company. Laboratories are legally and ethically obligated to ensure their chemical waste is handled and disposed of in an environmentally sound manner.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All this compound waste, including unused product, contaminated materials (e.g., pipette tips, absorbent pads), and solutions containing this compound, must be treated as hazardous waste.

  • Segregate Waste Streams: this compound is a non-halogenated organic solvent. It is crucial to collect it in a waste container specifically designated for non-halogenated hydrocarbons. Do not mix it with halogenated solvents, as this can complicate and increase the cost of disposal.

Step 2: Proper Containerization
  • Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap. The container must be in good condition, free from leaks or cracks.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a mixture. The label should also include the date of accumulation and the name of the generating laboratory or researcher.

Step 3: Accumulation and Storage
  • Safe Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be a secondary containment tray to prevent the spread of any potential leaks.

  • Storage Conditions: Keep the waste container away from heat, sparks, and open flames. Ensure the storage area is well-ventilated.

Step 4: Arrange for Disposal
  • Contact Environmental Health and Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection by a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.

Alternative Disposal Considerations

In some cases, alternative methods may be considered, but these should only be performed by trained personnel and in accordance with all applicable regulations.

  • Incineration: One of the most common disposal methods for flammable organic solvents is high-temperature incineration by a licensed facility. Some safety data sheets suggest dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber. This is not a procedure to be performed in a standard laboratory setting.

  • Solvent Recycling: While not widely documented specifically for this compound, solvent recycling through distillation can be a viable option for some non-halogenated hydrocarbons. This process separates the solvent from contaminants, allowing it to be reused. The feasibility of recycling this compound would depend on the volume of waste generated and the availability of appropriate recycling equipment and protocols. Any recycling program must be approved by your institution's EHS office.

Quantitative Data Summary

ParameterValue/ClassificationSource
Waste Classification Hazardous WasteSafety Data Sheets
Disposal Method Incineration or Licensed DisposalSafety Data Sheets
Sewer Disposal ProhibitedGeneral Laboratory Safety Guidelines

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory.

IsocetaneDisposalWorkflow start This compound Waste Generated is_contaminated Contaminated Material or Unused this compound? start->is_contaminated collect_waste Collect in Designated Non-Halogenated Hydrocarbon Waste Container is_contaminated->collect_waste Yes label_container Label Container Clearly: 'Hazardous Waste - this compound' collect_waste->label_container store_safely Store in Secondary Containment in Satellite Accumulation Area label_container->store_safely contact_ehs Contact EHS for Pickup by Licensed Waste Contractor store_safely->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow Diagram.

Essential Safety and Logistical Information for Handling Isocetane

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification: Isocetane, also known as 2,2,4,4,6,8,8-heptamethylnonane, is a highly branched alkane.[1][2][3] It is a colorless and odorless liquid.[1][2] this compound is utilized as a reference standard in determining the cetane number of diesel fuels.[1][2][3]

Quantitative Data

For quick reference, the following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular Formula C₁₆H₃₄[2][3]
Molecular Weight 226.44 g/mol [3][4][5]
Appearance Colorless liquid[1][2]
Odor Odorless[1][2]
Density 793 mg/mL (0.793 g/cm³) at 25 °C[1][2]
Boiling Point 240.1 °C (513.2 K)[1][3]
Vapor Pressure 1.0 mmHg[5]

Operational Plan for Safe Handling

A systematic approach is crucial for safely managing this compound in a laboratory setting. This involves careful planning from acquisition to disposal.

Engineering Controls and Workstation Setup
  • Ventilation: Always handle this compound in a well-ventilated area.[4][6][7] A certified chemical fume hood is recommended to minimize the inhalation of any potential vapors.

  • Ignition Sources: this compound is a combustible liquid.[4] Ensure that the handling area is free of open flames, sparks, and hot surfaces.[6][7][8][9] Use non-sparking tools and explosion-proof equipment where necessary.[6][7]

  • Emergency Equipment: An eyewash station and a safety shower should be readily accessible and in close proximity to the workstation.[8][10] Fire-fighting equipment, such as a CO2 or dry chemical extinguisher, should also be available.[4][6][11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure:

  • Eye and Face Protection: Chemical safety goggles or glasses that meet the ANSI Z.87.1 standard are required.[12] A face shield should be worn over safety glasses if there is a risk of splashing.[12][13]

  • Hand Protection: Wear compatible chemical-resistant gloves.[4] Given that prolonged contact can cause skin irritation, inspect gloves for any signs of degradation before use and replace them immediately if contact with the chemical occurs.[7][8]

  • Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect from accidental splashes.[12] Long pants and closed-toe, closed-heel shoes are also required to ensure maximum skin coverage.[12]

  • Respiratory Protection: If working outside of a fume hood where ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4][10][12] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[12]

Handling and Storage
  • Handling: Avoid direct contact with skin, eyes, and clothing.[4] Do not inhale vapors.[7][9] After handling, wash hands thoroughly with soap and water.[6]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8][10] Keep the container tightly closed when not in use.[6][14]

Emergency and Disposal Plans

First Aid Procedures

In the event of an exposure to this compound, immediate action is critical:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4][14] Seek immediate medical attention.[4]

  • Skin Contact: Remove any contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[4] If skin irritation develops or persists, seek medical attention.[11]

  • Inhalation: Move the individual to fresh air immediately.[4][11] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting due to the risk of aspiration into the lungs.[6][9][11] If the person is conscious, rinse their mouth with water.[9][11] Seek immediate medical attention.[6][9]

Spill Response

In the case of a spill, follow these steps:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Eliminate all sources of ignition.[6]

  • Ventilate: Ensure the area is well-ventilated.[4]

  • Containment: For small spills, use an absorbent material like soil or other suitable materials to contain the liquid.[14] For larger spills, create a dike around the spill to prevent it from spreading or entering waterways.[14]

  • Cleanup: Carefully scoop up the absorbed material and place it into a sealed, liquid-proof container for proper disposal.[14]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

All waste, including this compound-contaminated materials and rinsate, must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and compatible container.[15]

  • Empty Containers: Empty containers may retain chemical residue and should be handled with care.[14] If the chemical is not on the acutely hazardous waste list, the container should be triple-rinsed with a suitable solvent.[16] The rinsate must be collected and disposed of as hazardous waste.[16] After rinsing and air-drying, deface the original label and mark the container as "EMPTY".[16]

  • Disposal: Dispose of all hazardous waste through your institution's designated Chemical Waste Program.[16] Do not dispose of this compound down the drain or in the general trash.[15] An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator with an afterburner and scrubber.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase cluster_emergency Emergency Procedures Assess_Hazards Assess Hazards & Review SDS Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Select_PPE->Prepare_Work_Area Verify_Emergency_Equipment Verify Emergency Equipment (Eyewash, Shower) Prepare_Work_Area->Verify_Emergency_Equipment Don_PPE Don PPE Verify_Emergency_Equipment->Don_PPE Handle_this compound Handle this compound Don_PPE->Handle_this compound Decontaminate_Work_Area Decontaminate Work Area Handle_this compound->Decontaminate_Work_Area Spill_Response Spill Response Handle_this compound->Spill_Response First_Aid First Aid Handle_this compound->First_Aid Segregate_Waste Segregate Waste Decontaminate_Work_Area->Segregate_Waste Dispose_Waste Dispose of Waste via Chemical Waste Program Segregate_Waste->Dispose_Waste Doff_PPE Doff & Dispose/Clean PPE Dispose_Waste->Doff_PPE

Caption: Workflow for the safe handling of this compound.

References

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Isocetane

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